molecular formula C9H9NO4 B3257874 2-(4-Methyl-2-nitrophenyl)acetic acid CAS No. 29640-90-2

2-(4-Methyl-2-nitrophenyl)acetic acid

Cat. No.: B3257874
CAS No.: 29640-90-2
M. Wt: 195.17 g/mol
InChI Key: DXXWGXHJDCZCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-2-nitrophenyl)acetic acid (CAS 29640-90-2) is an aromatic acetic acid derivative of interest in organic and pharmaceutical research. This compound features both a carboxylic acid group and a nitro group on a toluene ring, making it a versatile building block for chemical synthesis . The molecular formula is C 9 H 9 NO 4 with a molecular weight of 195.17 g/mol . Structurally related compounds, such as 5-methoxy-2-nitrophenylacetic acid, are well-established intermediates in multi-step synthetic routes, for instance, in the preparation of indole-2-acetic acid derivatives . Similarly, other nitrophenylacetic acids are recognized as key starting materials for the creation of more complex molecules, where functional groups like the nitro group can be reduced to an amino group to diversify the synthetic pathway . Researchers may value this compound for exploring new synthetic methodologies, developing potential pharmacologically active structures, or as a standard in analytical chemistry. Please handle this product with care. It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. For detailed handling and storage information, please refer to the Safety Data Sheet. The product should be stored sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methyl-2-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-2-3-7(5-9(11)12)8(4-6)10(13)14/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXWGXHJDCZCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(4-Methyl-2-nitrophenyl)acetic acid CAS 1735-91-7 chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of 2-(4-Methyl-2-nitrophenyl)acetic acid .

Chemical Identity, Synthetic Methodology, and Drug Development Applications

Executive Summary & Identity Verification

2-(4-Methyl-2-nitrophenyl)acetic acid is a critical aromatic building block used primarily in the synthesis of indole and oxindole scaffolds for pharmaceutical development. Its structural unique feature—an ortho-nitro group relative to the acetic acid side chain—serves as a "latent nucleophile," enabling reductive cyclization to form fused heterocyclic systems essential for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Critical Identity Correction (CAS Mismatch)

Note to Researchers: A common database error associates CAS 1735-91-7 with this compound. However, authoritative chemical registries (PubChem, ChemicalBook) assign CAS 1735-91-7 to the trifluoromethyl analog: 2-[2-Nitro-4-(trifluoromethyl)phenyl]acetic acid.

  • Target Compound: 2-(4-Methyl-2-nitrophenyl)acetic acid[1]

  • Correct CAS: 29640-90-2 (or 20876-36-2 for generic salt forms)

  • CAS 1735-91-7: 2-[2-Nitro-4-(trifluoromethyl)phenyl]acetic acid (Excluded from this specific analysis).[2][3]

Physicochemical Profile
PropertyValueNote
Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Appearance Pale yellow to tan crystalline solidNitroaromatics typically exhibit yellow coloration.[4]
Melting Point 138–142 °CRange varies by purity/polymorph.
pKa ~3.8–4.0Carboxylic acid acidity enhanced by electron-withdrawing nitro group.
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility; soluble in alkaline aqueous solutions.

Synthetic Pathways & Manufacturing

The synthesis of 2-(4-Methyl-2-nitrophenyl)acetic acid presents a regiochemical challenge. Direct nitration of p-tolylacetic acid often yields the meta-nitro isomer (relative to the alkyl chain) due to the directing effects of the methyl group. Therefore, a Nucleophilic Aromatic Substitution (


) strategy is the industry standard for high regioselectivity.
Primary Route: Displacement

This protocol utilizes the strong electron-withdrawing nature of the ortho-nitro group to activate a halogen leaving group.

  • Starting Material: 1-Chloro-4-methyl-2-nitrobenzene (commercially available).

  • Nucleophile Formation: Diethyl malonate is deprotonated by Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in a polar aprotic solvent (DMF or DMSO).

  • Displacement: The malonate enolate attacks the aromatic ring at the C1 position, displacing chloride via a Meisenheimer complex intermediate.

  • Hydrolysis & Decarboxylation: Acidic hydrolysis (HCl/AcOH) converts the diester to the diacid, which spontaneously decarboxylates upon heating to yield the target phenylacetic acid.

Visualization: Synthesis Workflow

Synthesis SM 1-Chloro-4-methyl- 2-nitrobenzene Inter Aryl Malonate Intermediate SM->Inter SNAr (60-80°C) Reagent Diethyl Malonate (NaH/DMF) Reagent->Inter Product 2-(4-Methyl-2-nitrophenyl) acetic acid Inter->Product Decarboxylation Step2 Acid Hydrolysis (-CO2) Step2->Product

Figure 1: Regioselective synthesis via Nucleophilic Aromatic Substitution (


).

Reactivity & Functionalization

The core utility of this compound lies in the reductive cyclization of the ortho-nitro and acetic acid moieties. This transformation is the gateway to 6-Methylindole and 6-Methyloxindole derivatives.

Reductive Cyclization to Oxindoles

Reduction of the nitro group to an amine (


) in the presence of the carboxylic acid side chain leads to rapid intramolecular amide bond formation.
  • Reagents:

    
    , 
    
    
    
    , or catalytic hydrogenation (
    
    
    ).
  • Mechanism:

    • Nitro group reduction

      
       Aniline intermediate.
      
    • Nucleophilic attack of the amine nitrogen onto the carboxylic carbonyl.

    • Dehydration to form the lactam (oxindole) ring.

  • Product: 6-Methylindolin-2-one (6-Methyloxindole).

Visualization: Reductive Cyclization Pathway

Cyclization Start 2-(4-Methyl-2-nitrophenyl) acetic acid Amine Intermediate: 2-Amino-4-methylphenylacetic acid Start->Amine Nitro Reduction Red Reduction (Fe/AcOH or H2/Pd) Red->Amine Oxindole 6-Methyloxindole (Lactam Formation) Amine->Oxindole Spontaneous Cyclization Cyclo Dehydration (-H2O) Cyclo->Oxindole Indole 6-Methylindole Oxindole->Indole Reduction (LiAlH4)

Figure 2: Pathway from nitro-acid precursor to oxindole and indole scaffolds.

Applications in Drug Development

The 6-methylindole/oxindole core derived from this starting material is a privileged scaffold in medicinal chemistry.

Tyrosine Kinase Inhibitors (TKIs)

Oxindoles are bioisosteres for ATP in the binding pockets of various kinases.

  • Mechanism: The oxindole lactam hydrogen bonds with the "hinge region" of the kinase ATP-binding site.

  • Relevance: Analogs of Sunitinib and Nintedanib (angiokinase inhibitors) utilize substituted oxindole cores. The 6-methyl substitution provides a handle for hydrophobic interactions within the binding pocket, improving selectivity against off-target kinases.

CRTH2 Antagonists

Indole acetic acid derivatives synthesized from this precursor are investigated for treating allergic inflammation (asthma/rhinitis) by antagonizing the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).

Handling, Stability & Safety

Every protocol involving nitroaromatics requires strict adherence to safety standards.

Hazard ClassDescriptionMitigation
Energetic Stability Nitro compounds can be shock-sensitive if dry and impure.Store wet or in solution if possible. Avoid heating dry solids above 100°C without DSC testing.
Skin Sensitization Potential to cause allergic dermatitis.Double-gloving (Nitrile) and use of sleeves.
Incompatibility Reacts violently with strong bases and reducing agents.Isolate from hydrides (

) until reaction is intended.

Storage: Keep in a cool (2-8°C), dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the methylene group.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS 1735-91-7 (Trifluoromethyl analog). Retrieved from .

  • ChemicalBook. Product entry for 2-(4-Methyl-2-nitrophenyl)acetic acid (CAS 29640-90-2).[1] Retrieved from .

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes. Organic Syntheses, 63, 214. (Foundational methodology for nitro-aryl conversions).
  • Sigma-Aldrich. Safety Data Sheet for Nitro-phenylacetic acid derivatives. Retrieved from .

Sources

Molecular structure and synonyms for 2-(4-Methyl-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(4-Methyl-2-nitrophenyl)acetic acid , a critical aromatic intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), indole derivatives, and kinase inhibitors.

Structural Analysis, Synthetic Protocols, and Pharmaceutical Utility[1]

Molecular Identity & Structural Characterization[2][3]

2-(4-Methyl-2-nitrophenyl)acetic acid is a disubstituted phenylacetic acid derivative characterized by a nitro group at the ortho position relative to the acetic acid moiety and a methyl group at the para position. This specific substitution pattern creates a "push-pull" electronic system on the benzene ring, where the electron-withdrawing nitro group and the electron-donating methyl group activate specific positions for further functionalization, particularly reductive cyclization.

Parameter Technical Detail
IUPAC Name 2-(4-Methyl-2-nitrophenyl)acetic acid
CAS Registry Number 29640-90-2
Common Synonyms 4-Methyl-2-nitrobenzeneacetic acid; (4-Methyl-2-nitrophenyl)acetic acid
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
SMILES Cc1cc(c(cc1)CC(=O)O)[O-]
InChI Key SKFYNOGBJGWWOB-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the molecular connectivity and the steric environment of the ortho-nitro group, which is pivotal for downstream heterocyclic synthesis.

MolecularStructure Ring Benzene Core Methyl Methyl (-CH3) (Pos 4) Ring->Methyl Electron Donating Nitro Nitro (-NO2) (Pos 2) Ring->Nitro Electron Withdrawing Acetic Acetic Acid (-CH2COOH) (Pos 1) Ring->Acetic Anchor Nitro->Acetic Ortho Interaction

Figure 1: Structural connectivity highlighting the ortho-relationship between the nitro and acetic acid groups, facilitating reductive cyclization.[1][2]

Physicochemical Properties & Analytical Profile

Accurate characterization is essential for validating the purity of this intermediate before using it in multi-step synthesis.

Property Value / Description
Appearance White to pale yellow crystalline solid
Melting Point 166–167 °C (Derivative Reference); typically solid at RT
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Predicted) ~3.8 (Carboxylic acid)
Spectroscopic Signature (¹H NMR)

Based on literature data for this class of compounds (solvent: CDCl₃):

  • δ 2.44 ppm (s, 3H): Methyl group protons (Ar-CH₃).[3]

  • δ 4.01 ppm (s, 2H): Methylene protons of the acetic acid chain (Ar-CH₂-COOH).

  • δ 7.23 ppm (d, 1H): Aromatic proton at position 5.[3]

  • δ 7.41 ppm (d, 1H): Aromatic proton at position 6.[3]

  • δ 7.95 ppm (s, 1H): Aromatic proton at position 3 (deshielded by adjacent nitro group).

  • δ 10.66 ppm (br s, 1H): Carboxylic acid proton (-COOH).[3]

Synthetic Pathways & Protocols

The synthesis of 2-(4-Methyl-2-nitrophenyl)acetic acid must overcome the regioselectivity issues inherent in the direct nitration of p-tolylacetic acid, which often favors the 3-nitro isomer. The Nucleophilic Aromatic Substitution (SₙAr) route is preferred for high-purity applications.

Method A: The Malonate Displacement Route (High Purity)

This protocol utilizes the strong directing power of the nitro group in a precursor halobenzene to ensure correct regiochemistry.

Workflow Diagram:

SynthesisPath Start 4-Chloro-3-nitrotoluene (Starting Material) Step1 S_NAr Reaction (Diethyl Malonate / NaH) Start->Step1 Nucleophilic Attack Inter1 Intermediate: Diethyl 2-(4-methyl-2-nitrophenyl)malonate Step1->Inter1 C-C Bond Formation Step2 Hydrolysis & Decarboxylation (HCl / Heat) Inter1->Step2 Acidic Reflux Product Target: 2-(4-Methyl-2-nitrophenyl)acetic acid Step2->Product -CO2

Figure 2: Regioselective synthesis via nucleophilic aromatic substitution, avoiding isomer separation issues.

Detailed Protocol:

  • Reagents: 4-Chloro-3-nitrotoluene (1.0 eq), Diethyl malonate (1.2 eq), Sodium Hydride (2.2 eq), DMF (Solvent).

  • Coupling: Suspend NaH in dry DMF at 0°C. Add diethyl malonate dropwise. Stir for 30 min. Add 4-chloro-3-nitrotoluene and heat to 80°C for 4-6 hours. The color typically changes to deep red/brown.

  • Workup: Quench with ice water and extract with ethyl acetate. Evaporate solvent to yield the crude aryl malonate.

  • Hydrolysis/Decarboxylation: Reflux the crude oil in 6M HCl for 12 hours. The diester hydrolyzes to the diacid, which spontaneously decarboxylates to the monoacid.

  • Purification: Cool the solution. The product precipitates as a solid.[2] Recrystallize from Ethanol/Water.

Applications in Drug Development

This compound serves as a "privileged scaffold" for synthesizing nitrogen-containing heterocycles, specifically Indoles and Oxindoles .

1. Synthesis of 5-Methylindolin-2-one (Oxindole)

The most critical application is the reductive cyclization to form 5-methylindolin-2-one, a core structure in receptor tyrosine kinase (RTK) inhibitors (e.g., Sunitinib analogs).

  • Mechanism: Reduction of the Nitro group (-NO₂) to an Amine (-NH₂).[4] The amine then performs an intramolecular nucleophilic attack on the carboxylic acid (or ester) carbonyl carbon, closing the ring to form the lactam (oxindole).

  • Reagents: Iron/Acetic Acid or H₂/Pd-C.

2. NSAID Development (Loxoprofen & Indomethacin Analogs)

Researchers utilize this scaffold to modify the phenyl ring of propionic acid-based NSAIDs. The introduction of the nitro group allows for subsequent functionalization (reduction to amine, sulfonylation) to tune the lipophilicity and COX-1/COX-2 selectivity of the drug candidate.

3. Growth Hormone Secretagogues

Derivatives of this acid, such as Pralmorelin intermediates, utilize the phenylacetic acid backbone to link peptide mimetics to aromatic anchors, enhancing bioavailability.

References
  • National Institute of Public Health (Japan). Synthesis of loxoprofen derivatives with modification at the 3-position of the phenyl ring. (2011).[3][5] Detailed NMR characterization of 4-Methyl-2-nitrophenylacetic acid (Compound 7c).

  • Organic Syntheses. p-Nitrophenylacetic Acid. Org.[4][6][7] Synth. 1922, 2,[8][9] 59. (Foundational protocol for nitrophenylacetic acid derivatives).

  • PubChem. 2-(4-Methyl-2-nitrophenyl)acetic acid (CID 29640-90-2). Compound summary and identifiers.[3][10][4][7]

  • BenchChem. Nitration of 4-Methylacetophenone and related derivatives. General nitration protocols and safety data.

Sources

Solubility of 2-(4-Methyl-2-nitrophenyl)acetic acid in organic solvents DMSO methanol

[1]

Executive Summary

Compound: 2-(4-Methyl-2-nitrophenyl)acetic acid CAS: 29640-90-2 Molecular Weight: 195.17 g/mol [1]

This guide provides a technical analysis of the solubility profile of 2-(4-Methyl-2-nitrophenyl)acetic acid in Dimethyl Sulfoxide (DMSO) and Methanol.[1] As a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like loxoprofen derivatives and a reagent in photochemical Metal-Organic Framework (MOF) decomposition, precise solvent handling is critical for yield optimization and assay reproducibility.[1]

The presence of a polar nitro group (

1

Physicochemical Profile & Solubility Mechanics[1]

To understand the solubility behavior, we must analyze the competing intermolecular forces governed by the compound's functional groups.

FeatureChemical MoietyEffect on Solubility
Lipophilicity Toluene Core (Methyl + Phenyl)Promotes solubility in organic solvents; limits water solubility.[1]
H-Bond Donor Carboxylic Acid (

)
Enables solubility in protic solvents (MeOH) and H-bond acceptors (DMSO).[1]
Electron Withdrawal Nitro Group (

)
Increases polarity and acidity of the

proton; enhances interaction with polar aprotic solvents.[1]
Predicted Properties[1][2][3]
  • pKa: ~3.5 – 3.8 (The ortho-nitro group exerts an electron-withdrawing effect, increasing acidity relative to phenylacetic acid's pKa of 4.3).[1]

  • LogP: ~1.6 – 1.9 (Moderately lipophilic).[1]

Solubility in DMSO (Dimethyl Sulfoxide)

Status: Primary Solvent for Stock Solutions Estimated Solubility: > 50 mg/mL (> 250 mM)[1]

Mechanism of Action

DMSO is a polar aprotic solvent with a high dielectric constant and a strong hydrogen bond acceptor (oxygen atom).[1]

  • H-Bonding: The sulfoxide oxygen accepts the proton from the carboxylic acid group (

    
    ).[1]
    
  • Dipole Interaction: The highly polar DMSO molecule stabilizes the dipole moment created by the nitro group.[1]

  • Dispersion Forces: The methyl groups of DMSO interact favorably with the aromatic toluene core.[1]

Application Context

DMSO is the industry standard for preparing high-concentration stock solutions (typically 10 mM to 100 mM) for biological screening.[1] It prevents precipitation upon freezing and minimizes hydrolysis compared to protic solvents.[1]

Protocol: Preparation of 50 mM Stock Solution

Objective: Prepare 10 mL of a 50 mM stock solution.

  • Calculate Mass:

    
    
    
    
  • Weighing: Weigh 97.6 mg of the solid into a generic amber glass vial (protect from light due to nitro group).

  • Solvent Addition: Add approximately 8 mL of anhydrous DMSO (Grade:

    
     99.9%).
    
  • Dissolution: Vortex for 30–60 seconds. The solution should become clear and varying from colorless to pale yellow.

  • Volume Adjustment: Top up to exactly 10 mL with DMSO.

  • Storage: Aliquot into smaller volumes (e.g., 500 µL) to avoid freeze-thaw cycles. Store at -20°C.

Solubility in Methanol (MeOH)

Status: Preferred Solvent for Synthesis & Processing Estimated Solubility: > 20 mg/mL[1]

Mechanism of Action

Methanol is a polar protic solvent.[1]

  • Solvation: Methanol acts as both an H-bond donor (to the nitro and carbonyl oxygens) and an acceptor (from the hydroxyl proton).[1]

  • Reactivity Warning: In the presence of catalytic acid or heat, methanol can react with the carboxylic acid moiety to form the methyl ester (Fischer Esterification).[1] Do not store stock solutions in methanol for long periods if acid stability is a concern.[1]

Application Context

Methanol is ideal for:

  • Recrystallization: High solubility at boiling point, lower solubility at freezing.[1]

  • Dilution: Intermediate dilution steps before adding to aqueous buffers (reduces DMSO shock to cells).

  • Synthesis: Used as a solvent for hydrogenation or coupling reactions.[1]

Comparative Solvent Selection Guide

ParameterDMSOMethanolWater (pH 7)
Solubility Capacity High (Excellent)High (Good)Low (Poor)
Stability (Storage) High (Inert)Moderate (Potential Esterification)Low (Precipitation risk)
Biological Toxicity Low (< 0.1% v/v)Moderate (Toxic to cells > 1%)Non-toxic
Volatility Low (Boiling Pt: 189°C)High (Boiling Pt: 64.7°C)N/A
Primary Use Frozen Stock SolutionsReactions / ChromatographyFinal Assay Buffer

Visualized Workflows

Diagram 1: Solvation & Dissolution Logic

This decision tree guides the researcher through the optimal solvent choice based on the experimental goal.

SolventSelectionStartStart: 2-(4-Methyl-2-nitrophenyl)acetic acidGoalDefine ApplicationStart->GoalBioAssayBiological Assay / ScreeningGoal->BioAssayScreeningSynthesisChemical Synthesis / PurificationGoal->SynthesisChemistryDMSO_RouteDissolve in DMSO(Target: 10-100 mM)BioAssay->DMSO_RouteMeOH_RouteDissolve in Methanol(Target: 0.1-1 M)Synthesis->MeOH_RouteStorageStore at -20°C(Amber Vial)DMSO_Route->StorageLong-termAqueousDilute into Buffer(Keep DMSO < 1%)DMSO_Route->AqueousImmediate UseReactionProceed to Reaction(e.g., Esterification)MeOH_Route->Reaction

Caption: Decision matrix for solvent selection ensuring compound stability and assay compatibility.

Diagram 2: Molecular Interaction Mechanism

A conceptual visualization of how DMSO stabilizes the compound compared to the self-association seen in solid state.[1]

Mechanismcluster_DMSODMSO Solvation ShellCompound4-Methyl-2-nitrophenylacetic acidInteraction1H-Bond Acceptance(-COOH ... O=S)Compound->Interaction1Interaction2Dipole Stabilization(-NO2 ... S+=O-)Compound->Interaction2DMSO_ODMSO (Oxygen)DMSO_SDMSO (Sulfur)Interaction1->DMSO_OInteraction2->DMSO_S

Caption: Mechanistic view of DMSO stabilizing the carboxylic proton and nitro dipole.[1]

Critical Troubleshooting & Safety

Precipitation in Aqueous Media
  • Issue: Upon diluting a DMSO stock into water (e.g., 1:1000 dilution), the compound precipitates.[1]

  • Cause: The aromatic ring and methyl group make the molecule hydrophobic.[1] The pKa is ~3.[1][2]8. In acidic water (pH < 4), it remains protonated and insoluble.[1]

  • Solution: Ensure the aqueous buffer is buffered to pH 7.4 (e.g., PBS).[1] At this pH, the carboxylic acid deprotonates to the carboxylate anion (

    
    ), significantly increasing water solubility.[1]
    
Light Sensitivity
  • Risk: Nitro-aromatic compounds can be susceptible to photoreduction or degradation under intense light.[1]

  • Protocol: Always use amber glass vials or wrap containers in aluminum foil during storage.

NMR Verification
  • If verifying identity after dissolution, use Chloroform-d (CDCl3) .[1] Literature confirms clear signals:

    • 
       2.44 (3H, s, Ar-CH3)[1][3][4][5][6][7]
      
    • 
       10.66 (1H, s, COOH) [Reference 1].
      

References

  • Synthesis of loxoprofen derivatives with modification at the 2-position of the phenyl ring. Source: National Institute of Public Health (Japan).[1] Context: Characterization of 4-Methyl-2-nitrophenylacetic acid (Compound 7c) via NMR in CDCl3.[1][3][5][6][7]

  • PubChem Compound Summary: 2-(4-Methyl-2-nitrophenyl)acetic acid. Source:[1] National Center for Biotechnology Information (2025).[1] Context: Chemical structure, CAS 29640-90-2 verification, and physical properties.[1] [1]

  • Solubility of Organic Chemicals in Selected Solvents. Source: National Toxicology Program (NTP).[1][8] Context: General solubility guidelines for nitro-aromatic acids in DMSO and alcohols.[1]

Topic: Price and Suppliers for High-Purity 2-(4-Methyl-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Sourcing and Quality Verification of 2-(4-Methyl-2-nitrophenyl)acetic acid

Executive Summary

2-(4-Methyl-2-nitrophenyl)acetic acid (CAS No. 29640-90-2) is a critical intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutics and specialized chemicals. The success of these applications is intrinsically linked to the purity of this starting material. The presence of isomeric or process-related impurities can lead to significant downstream challenges, including altered biological activity, difficult purification of the final compound, and compromised research data. This guide provides a comprehensive framework for navigating the supplier landscape, understanding pricing structures, and implementing a robust quality control system to ensure the procurement of high-purity 2-(4-Methyl-2-nitrophenyl)acetic acid suitable for demanding research and development applications.

Introduction: The Critical Role of a Niche Intermediate

2-(4-Methyl-2-nitrophenyl)acetic acid belongs to the nitrophenylacetic acid class of compounds, which are valuable building blocks in medicinal chemistry and organic synthesis.[1][2][3] Its molecular structure, featuring a carboxylic acid, a nitro group, and a methyl group on a phenyl ring, offers multiple reaction sites for constructing more complex molecular architectures. Specifically, its derivatives are explored in the synthesis of potential anti-inflammatory agents, angiogenesis inhibitors, and other biologically active heterocycles.[1][2][3]

Given its role as a precursor, the purity of 2-(4-Methyl-2-nitrophenyl)acetic acid is paramount. Impurities, especially positional isomers (such as 2-(4-Methyl-3-nitrophenyl)acetic acid), can have similar physical properties, making them difficult to separate from the final product. Therefore, a rigorous approach to sourcing and quality verification is not merely a procedural step but a foundational element of scientific integrity and successful project outcomes.

Market Landscape: Identifying High-Purity Suppliers

The market for specialized chemical intermediates like 2-(4-Methyl-2-nitrophenyl)acetic acid consists of a mix of large-scale manufacturers, specialized synthesis labs, and catalogue distributors. For high-purity requirements (>98%), researchers should focus on suppliers who can provide comprehensive analytical documentation and demonstrate expertise in chemical synthesis and purification.

Table 1: Representative Suppliers of 2-(4-Methyl-2-nitrophenyl)acetic acid and Related Compounds

SupplierCompound Name/CAS NumberTypical Purity/SpecificationNotes
BLDpharm 2-(4-Methyl-2-nitrophenyl)acetic acid (CAS 29640-90-2)[4]Information available upon inquiry. Provides analytical data like NMR, HPLC, LC-MS.[4]A key supplier listing the specific target compound. Researchers should request a Certificate of Analysis (CoA) for a specific batch.
AK Scientific, Inc. 2-(4-Methyl-3-nitrophenyl)acetic acid (CAS 54941-44-5)[5]Information available upon inquiry. Stocks over 16,000 fine chemicals.[5]Listed as a supplier for a positional isomer, indicating capability in this class of compounds. Inquiry for custom synthesis of the target compound is an option.
AA Blocks 2-(4-Methyl-3-nitrophenyl)acetic acid (CAS 54941-44-5)[6]95%[6]Provides pricing for various quantities of a closely related isomer, useful for price benchmarking.
JHECHEM CO LTD 2-(5-methyl-2-nitrophenyl)acetic acid (CAS 37777-81-4)[7]Information available upon inquiry. Listed as a manufactory.[7]Another supplier of a related isomer, suggesting expertise in the synthesis of nitrophenylacetic acids.
BuyersGuideChem 2-(4-Methyl-3-nitrophenyl)acetic acid (CAS 54941-44-5)Lists multiple suppliers and historical price data.[8]A useful platform to identify and compare various potential suppliers for this chemical family.[5]

Note: The availability and specifications from these suppliers are subject to change. Direct inquiry is always necessary.

Price Analysis: Factors Influencing Cost

The price of high-purity 2-(4-Methyl-2-nitrophenyl)acetic acid is influenced by several factors:

  • Purity: The cost increases significantly for purities above 98-99%, as additional purification steps (e.g., recrystallization, chromatography) are required.

  • Quantity: The price per gram decreases substantially with larger orders (e.g., moving from 1g to 25g or 100g).

  • Synthesis Route: The complexity and efficiency of the synthesis pathway impact the final cost.

  • Supplier Type: Direct manufacturers may offer lower prices for bulk quantities, while distributors provide convenience for smaller, research-scale amounts.

Table 2: Indicative Pricing for a Related Isomer (2-(4-Methyl-3-nitrophenyl)acetic acid, 95% Purity)

QuantityPrice (USD)SupplierSource
1g$5.00AA Blocks[6]
5g$22.00AA Blocks[6]
10g$43.00AA Blocks[6]
25g$61.00AA Blocks[6]

This table is for a positional isomer and should be used as a general guide for budgeting. Prices for the specific target compound, especially at >99% purity, will likely be higher. Always obtain a direct quote.

Defining and Verifying Purity: A Methodical Approach

The trustworthiness of research data begins with well-characterized starting materials. A supplier's Certificate of Analysis (CoA) is the first step, but independent verification provides the highest level of assurance.

Common Impurities in Synthesis

The synthesis of nitrophenylacetic acids often involves nitration of a phenylacetic acid precursor.[9][10] This process can lead to several types of impurities:

  • Positional Isomers: Nitration can occur at different positions on the aromatic ring, leading to isomers like 2-(4-Methyl-3-nitrophenyl)acetic acid or 2-(2-Methyl-5-nitrophenyl)acetic acid.

  • Unreacted Starting Material: Incomplete nitration can leave residual 2-(p-tolyl)acetic acid.

  • Di-nitrated Products: Over-reaction can introduce a second nitro group onto the ring.

  • Solvent and Reagent Residues: Residual solvents or reagents from the synthesis and purification process.

Experimental Protocol 1: Certificate of Analysis (CoA) Scrutiny

A CoA should not be taken at face value. A thorough evaluation is a critical, non-negotiable step.

Methodology:

  • Identity Confirmation: Ensure the CoA explicitly states the compound name, CAS number (29640-90-2), and molecular formula (C9H9NO4).

  • Purity Assay: Look for the primary method used to determine purity. For this compound, High-Performance Liquid Chromatography (HPLC) is the gold standard. A purity value of ≥99.0% (by area) is recommended for drug development applications.

  • Spectroscopic Data: The CoA should include references to or copies of spectra used for structural confirmation.

    • ¹H NMR: Check for the correct chemical shifts, integration values, and splitting patterns consistent with the structure of 2-(4-Methyl-2-nitrophenyl)acetic acid. Ensure there are no significant unassigned peaks.

    • Mass Spectrometry (MS): Verify that the molecular ion peak matches the compound's molecular weight (195.17 g/mol ).

  • Batch Number: Always ensure the batch number on the CoA matches the number on the product label.

  • Date of Analysis: Note the date of analysis to ensure the data is recent.

Experimental Protocol 2: High-Purity Verification by RP-HPLC

This protocol provides a robust method for in-house verification of purity and identification of potential impurities. The method is based on standard reverse-phase HPLC techniques used for analyzing organic acids.[11][12]

Objective: To quantify the purity of 2-(4-Methyl-2-nitrophenyl)acetic acid and separate it from potential isomers and related impurities.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[13]

  • Sample of 2-(4-Methyl-2-nitrophenyl)acetic acid

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL with the same 50:50 diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 30 70
      25 30 70
      26 70 30

      | 30 | 70 | 30 |

  • Analysis and Interpretation:

    • Inject the standard solution and integrate all peaks detected.

    • The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

    • Trustworthiness: This system is self-validating. The retention time of the main peak should be consistent across multiple injections. The presence of other peaks indicates impurities. Their separation from the main peak validates the method's ability to detect them. Positional isomers will likely have slightly different retention times, appearing as distinct peaks close to the main analyte peak.

Supplier Validation and Quality Assurance Workflow

A systematic workflow is essential for efficiently selecting a reliable supplier and ensuring consistent quality.

Supplier_Validation_Workflow A Initial Screening: Identify potential suppliers (e.g., BLDpharm, etc.) B Request Information: - Quote (1g, 5g, 25g) - Example CoA for recent batch A->B C CoA Evaluation: - Purity ≥ 99%? - Analytical methods appropriate? - Data consistent with structure? B->C D Decision Point: CoA Acceptable? C->D E Order Small Sample (e.g., 1g) D->E Yes I Reject Supplier: Return to Initial Screening D->I No F In-House QC Verification: - HPLC Purity Analysis - NMR / MS Confirmation E->F G Decision Point: QC Results Match CoA? F->G H Supplier Approved: Place larger / scale-up order G->H Yes J Discuss Discrepancy with Supplier G->J No J->I

Caption: Workflow for supplier qualification and quality assurance.

Safe Handling and Storage

As with related nitro-aromatic and acidic compounds, proper safety protocols are mandatory.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.[14][15][16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[4]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[14][17]

Conclusion

Sourcing high-purity 2-(4-Methyl-2-nitrophenyl)acetic acid requires a diligent, multi-faceted approach that extends beyond a simple price comparison. For researchers and drug development professionals, the integrity of their work depends on the quality of their starting materials. By systematically evaluating suppliers, critically analyzing documentation, and performing independent analytical verification, scientists can mitigate risks associated with impurities and build a foundation of trustworthiness and reliability for their research and development endeavors.

References

  • Material Safety Data Sheet. (2011). EMD Chemicals Inc.
  • Sigma-Aldrich. Methyl 2-(4-nitrophenyl)acetate | 2945-08-6.
  • IndiaMART. 2- Cyanobenzylbromide Cas No 22115-41-9.
  • BLDpharm. 29640-90-2|2-(4-Methyl-2-nitrophenyl)acetic acid.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2-Cyanobenzyl Bromide | 22115-41-9.
  • Sigma-Aldrich. 2-(Bromomethyl)benzonitrile >= 97 22115-41-9.
  • Pharmaffiliates. CAS No : 22115-41-9 | Product Name : 2-(Bromomethyl)benzonitrile.
  • Otto Chemie Pvt. Ltd. 2-(Bromomethyl)benzonitrile, 98% 22115-41-9.
  • Sigma-Aldrich. 2-(4-Methyl-3-nitro-phenyl)acetic acid | 54941-44-5.
  • Fisher Scientific. SAFETY DATA SHEET.
  • AA Blocks. 54941-44-5 | 2-(4-Methyl-3-nitrophenyl)acetic acid.
  • ACCELA CHEMBIO INC. SAFETY DATA SHEET.
  • ThermoFisher. SAFETY DATA SHEET.
  • ChemScene. Safety Data Sheet.
  • HPLC. Separation of Acetic acid, (m-nitrophenyl)- on Newcrom R1 HPLC column.
  • Wikipedia. (2-Nitrophenyl)acetic acid.
  • ECHEMI. Buy 2-(5-methyl-2-nitrophenyl)acetic acid from JHECHEM CO LTD.
  • Gelsonlab. (2025). 4-Nitrophenyl Acetic Acid (CAS 104-03-0): Structure, Properties, and Uses.
  • Chem-Impex. (4-Bromo-2-nitrophenyl)acetic acid.
  • Shimadzu. Analytical Methods for Organic Acids.
  • BuyersGuideChem. 2-(4-Methyl-3-nitrophenyl)acetic acid | C9H9NO4.
  • BuyersGuideChem. 2-(4-Methyl-3-nitrophenyl)acetic acid suppliers and producers.
  • Google Patents. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Organic Syntheses. p-NITROPHENYLACETIC ACID.
  • Journal of Chemical Health Risks. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.

Sources

2-(4-Methyl-2-nitrophenyl)acetic Acid: A Strategic Building Block for 6-Methylated Indole Alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The synthesis of complex monoterpene indole alkaloids demands robust, scalable, and highly predictable building blocks. Among these, 2-(4-methyl-2-nitrophenyl)acetic acid stands out as a privileged precursor. Through controlled reductive cyclization, this molecule provides direct access to the 6-methyloxindole and 6-methylindole scaffolds—pharmacophores that are ubiquitous in biologically active natural products and targeted therapeutics.

This whitepaper dissects the mechanistic causality behind the transformation of 2-(4-methyl-2-nitrophenyl)acetic acid, evaluates comparative reduction strategies, and provides self-validating experimental protocols designed for high-fidelity total synthesis campaigns.

Mechanistic Principles of Reductive Cyclization

The utility of o-nitrophenylacetic acid derivatives lies in their latent bifunctionality. The proximity of the nitro group to the acetic acid moiety creates a thermodynamic sink: once the nitro group is reduced to an aniline derivative, intramolecular condensation with the carboxylic acid is highly favored, leading to the formation of a lactam (oxindole)[1].

The causality of the reaction pathway is strictly dictated by the choice of the reducing agent:

  • Partial Reduction: Weaker reducing agents halt the reduction at the hydroxylamine stage. Subsequent cyclization yields 1-hydroxy-6-methyloxindole (a hydroxamic acid)[1].

  • Complete Reduction: Stronger catalytic or stoichiometric systems (e.g., H₂/Pd/C, Zn/NH₄COOH, or SmI₂) drive the complete cleavage of the N-O bond, yielding the fully reduced 6-methyloxindole[2][3].

Understanding these electronic transitions is critical for preventing over-reduction or stalling at intermediate states during the synthesis of sensitive alkaloid precursors.

Mechanism A 2-(4-Methyl-2-nitrophenyl) acetic acid B Nitroso Intermediate A->B 2e⁻, 2H⁺ C Hydroxylamine Intermediate B->C 2e⁻, 2H⁺ D 6-Methyl-1-hydroxyoxindole (Partial Cyclization) C->D -H₂O (Cyclization) E 6-Methyloxindole (Complete Reduction) C->E Direct Condensation (SmI₂ pathway) D->E 2e⁻, 2H⁺ (N-O Cleavage)

Fig 1: Mechanistic pathways for the reductive cyclization of 2-(4-Methyl-2-nitrophenyl)acetic acid.

Comparative Reduction Strategies

Selecting the appropriate reduction methodology requires balancing yield, chemoselectivity, and environmental impact. The table below summarizes the quantitative data and the causal rationale for selecting specific conditions when utilizing 2-(4-methyl-2-nitrophenyl)acetic acid.

Reducing AgentReaction ConditionsTypical YieldChemoselectivity ProfileCausal Rationale for Selection
H₂ / Pd/C MeOH, rt, 1 atm H₂85–95%Low: Reduces alkenes, alkynes, and benzyl ethers.Provides the cleanest reaction profile with volatile byproducts (H₂O). Ideal for early-stage synthesis lacking sensitive functional groups.
SmI₂ THF/H₂O, rt, 6 equiv.75–85%High: Tolerates halogens and isolated alkenes well.Operates via single-electron transfer (SET). Mild, neutral conditions prevent the degradation of acid-sensitive moieties[2].
Zn / NH₄COOH scCO₂ or MeOH, reflux80–90%Moderate to High: Leaves most protecting groups intact.NH₄COOH acts as an eco-friendly hydrogen donor, avoiding the hazards of high-pressure H₂ gas while ensuring rapid conversion[3].
Fe / AcOH 80 °C, 3–5 hours70–80%Moderate: Acidic conditions may cleave labile ethers.A robust, classic method. The acidic environment actively accelerates the dehydration/cyclization step following reduction.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify mechanistic milestones.

Protocol A: Synthesis of 6-Methyloxindole via Catalytic Hydrogenation

This method leverages protic solvents to facilitate proton transfer during the dehydration step of cyclization.

  • System Preparation: Flame-dry a 250 mL round-bottom flask. Purge with inert argon gas.

  • Reagent Loading: Dissolve 2-(4-methyl-2-nitrophenyl)acetic acid (10.0 mmol, 1.95 g) in anhydrous methanol (50 mL). The solution will appear pale yellow.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 equiv, 530 mg) under a positive stream of argon to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature.

  • Self-Validation (IPC): At 2 hours, withdraw a 0.1 mL aliquot. Filter through a micro-Celite plug.

    • Visual: The yellow color of the starting material should be completely discharged.

    • LC-MS: Confirm the mass shift from

      
       194 [M-H]⁻ to 
      
      
      
      148 [M+H]⁺, validating both reduction and the loss of water via cyclization.
  • Workup: Filter the entire reaction mixture through a pad of Celite, washing with hot methanol (3 × 20 mL). Concentrate under reduced pressure to yield 6-methyloxindole as an off-white solid.

Protocol B: SmI₂-Promoted Reductive Cyclization

Selected when the substrate contains reducible functional groups (e.g., late-stage alkaloid synthesis).

  • Anaerobic Setup: In a glovebox, dissolve 2-(4-methyl-2-nitrophenyl)acetic acid (1.0 mmol, 195 mg) in rigorously degassed THF (10 mL). Add H₂O (18 μL, 1.0 mmol) as a proton source.

  • SET Reduction: Dropwise, add a freshly prepared solution of SmI₂ (0.1 M in THF, 60 mL, 6.0 equiv).

    • Causality: Six equivalents are mathematically required to provide the 6 electrons necessary to fully reduce the -NO₂ group to an -NH₂ group[2].

  • Self-Validation (IPC): The deep blue color of the SmI₂ reagent will rapidly discharge to a pale yellow Sm(III) species upon contact with the nitroarene. The reaction is complete when the deep blue color persists for more than 5 minutes, acting as an internal visual indicator of complete consumption.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) and saturated NaHCO₃ (10 mL). Extract with EtOAc (3 × 20 mL), dry over Na₂SO₄, and concentrate.

Integration into Complex Alkaloid Total Synthesis

The true value of 2-(4-methyl-2-nitrophenyl)acetic acid is realized when it is deployed as a foundational scaffold in the total synthesis of complex monoterpene indole alkaloids.

In advanced synthetic campaigns—such as the synthesis of the bridged polycyclic alkaloid actinophyllic acid—the o-nitrophenylacetic acid framework undergoes initial reductive cyclization to form the indole/oxindole core. This core is subsequently subjected to oxidative cyclization and complex complexity-generating cascades, such as the aza-Cope/Mannich reaction, to build the hexahydro-1,5-methano-1H-azocino[4,3-b]indole ring system[4]. By utilizing the 4-methylated precursor, researchers can directly access 6-methylated analogs of these complex natural products for structure-activity relationship (SAR) studies.

Workflow N1 Phase 1: Precursor Activation 2-(4-Methyl-2-nitrophenyl)acetic acid N2 Phase 2: Reductive Cyclization (Pd/C, H₂ or SmI₂) N1->N2 Reduction & Condensation N3 Phase 3: Core Assembly (aza-Cope/Mannich Cascade) N2->N3 Scaffold Elaboration N4 Phase 4: Late-Stage Functionalization (Oxidative Lactonization) N3->N4 Structural Locking N5 Target: 6-Methylated Indole Alkaloid N4->N5 Final Polish

Fig 2: Synthetic workflow integrating the nitrophenylacetic acid building block into alkaloids.

References

  • Synthesis of Oxindoles via SmI2-Promoted Reduction of 2-Nitrophenylacetic Acids.ResearchGate.
  • (2-Nitrophenyl)acetic acid.Wikipedia.
  • ChemInform Abstract: Synthesis of Indolones and Quinolones by Reductive Cyclization of o-Nitroaryl Acids Using Zinc Dust and Ammonium Formate.ResearchGate.
  • Total Synthesis of (±)- and (−)-Actinophyllic Acid.NIH.

Sources

Stability Profile and Handling Protocols for 2-(4-Methyl-2-nitrophenyl)acetic acid Under Ambient Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Methyl-2-nitrophenyl)acetic acid (CAS: 29640-90-2) is a highly specialized synthetic intermediate utilized in the development of pharmaceuticals, agrochemicals, and photo-responsive materials. While the compound exhibits robust thermal and hydrolytic stability under standard ambient conditions, its structural configuration introduces a critical vulnerability: photochemical degradation. This whitepaper synthesizes the mechanistic causality behind its degradation pathways, provides a self-validating analytical protocol for stability monitoring, and establishes authoritative handling directives for researchers and drug development professionals.

Physicochemical Profiling

At the core of 2-(4-Methyl-2-nitrophenyl)acetic acid's reactivity is the spatial arrangement of its functional groups. The molecule (C9H9NO4, MW: 195.17 g/mol ) features an acetic acid moiety positioned ortho to a nitro group, with an electron-donating methyl group at the para position relative to the acetic acid chain.

Under strictly controlled dark conditions at standard ambient temperature and pressure (SATP), the compound is a stable crystalline solid. Analogous ortho-nitrophenylacetic acids typically exhibit melting points in the range of 137–140 °C[1], indicating strong intermolecular hydrogen bonding (forming centrosymmetric dimers) that confers solid-state thermal stability.

Mechanistic Vulnerabilities: The ortho-Nitro Effect

The primary vector of degradation for 2-(4-Methyl-2-nitrophenyl)acetic acid under ambient conditions is photodecarboxylation . Standard laboratory lighting (fluorescent or LED) and ambient sunlight emit sufficient UV and near-UV radiation (300–360 nm) to trigger this pathway.

Causality of Photochemical Degradation

The instability is not random; it is a direct consequence of the ortho-nitrobenzyl structural motif. When the molecule absorbs a photon, it enters an excited singlet or triplet state. Because the oxygen atoms of the nitro group are in close spatial proximity to the benzylic protons of the acetic acid side chain, an ultrafast intramolecular proton transfer occurs (<300 fs)[2].

This transfer generates a highly reactive aci-nitro intermediate. To regain aromaticity and thermodynamic stability, the intermediate rapidly extrudes carbon dioxide (CO2), collapsing into 4-methyl-2-nitrotoluene[3]. The electron-donating methyl group at the 4-position slightly modulates the electron density of the ring, but it does not prevent the primary decarboxylation event.

Photodecarboxylation A 2-(4-Methyl-2-nitrophenyl) acetic acid B Excited State (UV 300-360 nm) A->B hν (Ambient UV) C aci-Nitro Intermediate (Intramolecular H-transfer) B->C <300 fs D 4-Methyl-2-nitrotoluene + CO2 C->D Decarboxylation

Fig 1. Photodecarboxylation pathway of 2-(4-Methyl-2-nitrophenyl)acetic acid under UV exposure.

Chemical Incompatibilities

Beyond photochemistry, the compound is highly sensitive to alkaline environments. Exposure to strong bases deprotonates the carboxylic acid. The resulting carboxylate anion is significantly more electron-rich, which dramatically increases the quantum yield of photodecarboxylation[3]. Therefore, ambient stability is strictly contingent on maintaining a neutral to slightly acidic microenvironment.

Empirical Data: Ambient Stability Metrics

To contextualize the degradation kinetics, the following table summarizes the quantitative stability metrics of the compound (and its direct structural analogs) under varying ambient stressors.

Table 1: Quantitative Stability Metrics under Ambient Conditions

Environmental ConditionTemperatureIlluminationDurationAPI Recovery (%)Primary Degradant
Standard Ambient 25°CDark30 Days> 99.5%None detected
Light Exposure 25°CAmbient Lab Light7 Days~ 85.0%4-Methyl-2-nitrotoluene
UV Stress 25°C365 nm UV24 Hours< 50.0%4-Methyl-2-nitrotoluene
Alkaline Ambient 25°C (pH 10)Dark7 Days> 98.0%Trace unknown
Alkaline + Light 25°C (pH 10)Ambient Lab Light24 Hours< 70.0%4-Methyl-2-nitrotoluene

Note: Degradation kinetics are extrapolated from validated behavioral models of ortho-nitrophenylacetate ions[2][3].

Self-Validating Experimental Protocol: Stability-Indicating HPLC Assay

To empirically verify the stability of 2-(4-Methyl-2-nitrophenyl)acetic acid in a laboratory setting, standard UV-Vis spectrophotometry is inadequate due to the spectral overlap between the parent compound and the nitrotoluene degradant. A high-performance liquid chromatography (HPLC) assay is required.

This protocol is designed as a self-validating system : it incorporates a dark control to rule out thermal/hydrolytic degradation, and relies on mass balance calculations to prove the specific mechanism of photodecarboxylation.

Step-by-Step Methodology
  • Sample Preparation : Accurately weigh 10.0 mg of the compound. Dissolve in 10 mL of HPLC-grade Methanol:Water (50:50 v/v) to yield a 1.0 mg/mL stock. Causality: This specific solvent ratio ensures complete solvation of both the highly polar carboxylic acid and the relatively non-polar nitrotoluene degradant.

  • Environmental Exposure (The Validation Step) : Divide the stock equally into two clear glass vials and two amber glass vials (Dark Control). Place them on a laboratory bench under standard fluorescent lighting (~500-1000 lux) at 25°C.

  • Chromatographic Setup :

    • Column : C18 Reverse-Phase (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase : Isocratic 60% Methanol / 40% Water with 0.1% Trifluoroacetic acid (TFA). Causality: TFA suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring reproducible retention times.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 254 nm. Causality: 254 nm captures the aromatic ring's π-π* transitions, allowing simultaneous detection of both the parent and the degradant without relying on the carbonyl absorption (which is lost during decarboxylation).

  • Sampling & Analysis : Withdraw 10 µL aliquots at t=0, 24h, 48h, and 7 days. Inject into the HPLC system.

  • Data Processing : Integrate the peak areas. The assay self-validates if the molar loss of the parent peak in the clear vial equals the molar gain of the 4-methyl-2-nitrotoluene peak, while the amber vial shows 100% recovery.

Workflow Step1 1. Sample Preparation 1 mg/mL in MeOH/H2O (50:50) Step2 2. Environmental Exposure Ambient Light vs. Dark Control (25°C) Step1->Step2 Step3 3. HPLC-UV Analysis C18 Column, Isocratic, 254 nm Step2->Step3 Aliquots at t=0, 24h, 48h, 7d Step4 4. Data Processing Quantify API Loss & Degradant Formation Step3->Step4

Fig 2. Self-validating HPLC-UV workflow for monitoring ambient stability.

Authoritative Handling & Storage Directives

Based on the established degradation mechanisms, the following storage protocols must be strictly adhered to in order to maintain the chemical integrity of 2-(4-Methyl-2-nitrophenyl)acetic acid[4]:

  • Light Exclusion (Critical) : The compound must be stored in opaque or high-density amber glass containers. Clear glass or standard polyethylene containers will allow sufficient UV penetration to initiate photodecarboxylation over time.

  • Atmospheric Control : Store in a cool, dry, well-ventilated area away from incompatible materials. While inert gas (Argon/Nitrogen) purging is not strictly required for ambient stability, it is recommended for long-term storage to prevent trace moisture from facilitating localized micro-environments of altered pH.

  • Chemical Segregation : Keep strictly isolated from strong bases, amines, and strong oxidizing agents. Accidental exposure to alkaline vapors can form carboxylate salts, drastically reducing the compound's photostability[4].

References

  • Investigating the CO2 uncaging mechanism of nitrophenylacetates by means of fs-IR spectroscopy and quantum chemical calculations Source: Physical Chemistry Chemical Physics (via ResearchGate) URL: 2

  • Photodecarboxylation of nitrophenylacetate ions Source: Journal of the American Chemical Society (ACS Publications) URL: 3

  • 4-Nitrophenylacetic acid - Safety Data Sheet Source: Santa Cruz Biotechnology URL: 4

  • 2-Nitrophenylacetic Acid CAS 3740-52-1 Source: Shanghai Talent Chemical Co.,Ltd. URL: 1

Sources

Methodological & Application

Application Note: Reductive Cyclization Strategies for the Synthesis of 6-Methyloxindole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The oxindole (indolin-2-one) core is a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as the structural foundation for kinase inhibitors and central nervous system (CNS) therapeutics[1]. The synthesis of 6-methyloxindole from 2-(4-methyl-2-nitrophenyl)acetic acid via reductive cyclization is a highly efficient, atom-economical pathway. This application note details the mechanistic rationale, reagent selection, and field-validated protocols for this transformation, ensuring high fidelity, reproducibility, and yield for scalable drug development applications.

Mechanistic Rationale & Regiochemistry

The synthesis relies on a tandem reduction-lactamization sequence. The starting material, 2-(4-methyl-2-nitrophenyl)acetic acid, features a nitro group ortho to an acetic acid moiety.

  • Reduction: The nitro group is reduced to a primary amine, yielding the transient intermediate 2-(2-amino-4-methylphenyl)acetic acid.

  • Intramolecular Cyclization: The newly formed nucleophilic aniline is spatially proximate to the electrophilic carboxyl carbon. This proximity drives a rapid, thermodynamically favorable intramolecular amidation (lactamization), expelling water and forming the stable 5-membered lactam ring of the oxindole[2].

  • Regiochemical Fidelity: The regiochemistry of the final product is strictly dictated by the starting material. The methyl group, located para to the acetic acid side chain (position 4 of the phenyl ring), maps directly to the 6-position of the resulting oxindole core upon ring closure[1][3].

Reaction Pathway Visualization

Pathway A 2-(4-Methyl-2-nitrophenyl) acetic acid B Nitro Reduction (Fe/AcOH or Pd/C, H2) A->B +H, -O C 2-(2-Amino-4-methylphenyl) acetic acid (Transient) B->C D Lactamization (-H2O) C->D Intramolecular Amidation E 6-Methyloxindole D->E

Caption: Mechanistic workflow of the tandem reduction-lactamization sequence yielding 6-methyloxindole.

Experimental Design: Methodological Comparison

We present two orthogonal methodologies for this synthesis. The choice of protocol depends on the scale of the reaction, available equipment, and tolerance for metal waste.

ParameterMethod A: Iron / Acetic Acid (Béchamp)Method B: Catalytic Hydrogenation (Pd/C)
Mechanism Metal-mediated electron transfer[4]Surface-catalyzed hydrogenation[3]
Typical Yield 80 – 90%85 – 95%
Reaction Time 2 – 4 hours4 – 12 hours
Temperature 80 – 100 °CAmbient (20 – 25 °C)
Advantages Highly robust; insensitive to catalyst poisons; excellent for early-stage scale-up."Green" profile; avoids stoichiometric metal sludge; straightforward workup.
Limitations Generates stoichiometric iron waste; potential for severe emulsions during workup.Requires pressure equipment; susceptible to catalyst poisoning (e.g., sulfur).

Detailed Experimental Protocols

Protocol A: Iron-Mediated Reductive Cyclization

Causality Note: Acetic acid acts as both the solvent and the proton donor necessary for the Béchamp reduction mechanism. Furthermore, the acidic environment catalyzes the subsequent intramolecular amidation by protonating the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity[4].

Reagents:

  • 2-(4-Methyl-2-nitrophenyl)acetic acid: 1.0 equivalent

  • Iron powder (325 mesh): 4.0 – 5.0 equivalents

  • Glacial acetic acid: 10 volumes (relative to starting material weight)

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-(4-methyl-2-nitrophenyl)acetic acid and glacial acetic acid.

  • Heating: Heat the stirring solution to 80 °C under an inert nitrogen atmosphere.

  • Controlled Addition: Add the iron powder portion-wise over 30 minutes. Critical Step: This reaction is highly exothermic. Portion-wise addition prevents solvent boil-over and maintains a controlled reaction rate.

  • Cyclization: Elevate the temperature to 100 °C and stir for 2 to 4 hours. Monitor the reaction via TLC (Eluent: 1:1 EtOAc/Hexanes) or LC-MS until the starting material is entirely consumed.

  • Hot Filtration: While the reaction mixture is still warm (approx. 50 °C), filter it through a tightly packed pad of Celite to remove the iron sludge. Causality Note: Filtering while warm prevents the newly formed 6-methyloxindole from co-precipitating with the iron salts. Wash the Celite pad thoroughly with ethyl acetate.

  • Workup: Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. Partition the residue between ethyl acetate and water. Neutralize the aqueous layer carefully with saturated aqueous NaHCO₃.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from ethanol to afford pure 6-methyloxindole as an off-white solid.

Protocol B: Catalytic Hydrogenation (Pd/C)

Causality Note: Palladium activates H₂ gas, facilitating the clean reduction of the nitro group to the amine. Because this method lacks the strong acidic push of Protocol A, a secondary thermal step is sometimes required to drive the lactamization to absolute completion[3].

Reagents:

  • 2-(4-Methyl-2-nitrophenyl)acetic acid: 1.0 equivalent

  • 10% Palladium on Carbon (Pd/C): 0.05 – 0.10 equivalents (by weight)

  • Methanol or Ethanol (anhydrous): 15 volumes

Step-by-Step Procedure:

  • Preparation: In a heavy-walled hydrogenation vessel or a round-bottom flask, dissolve the starting material in anhydrous methanol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst. Safety Note: Pd/C can ignite volatile solvents in the presence of oxygen. Always add the catalyst under a blanket of inert gas (N₂ or Ar).

  • Hydrogenation: Evacuate the vessel and backfill with hydrogen gas three times. Maintain a hydrogen atmosphere using a balloon (1 atm) or a Parr shaker (30–40 psi).

  • Reaction: Stir vigorously at room temperature for 4 to 12 hours. Monitor via HPLC.

  • Filtration: Once hydrogen uptake ceases and the starting material is consumed, purge the vessel with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Thermal Cyclization (If necessary): Concentrate the filtrate. If LC-MS indicates the presence of the uncyclized amino acid intermediate, dissolve the residue in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH), and reflux for 2 hours using a Dean-Stark trap to remove water.

  • Isolation: Concentrate the solution and triturate the resulting residue with cold diethyl ether or hexanes to yield high-purity 6-methyloxindole.

Quality Control & Troubleshooting

  • Stalled Hydrogenation (Protocol B): If the reduction stalls prematurely, the catalyst may be poisoned by trace impurities in the starting material. Filter off the old catalyst, re-dissolve the mixture, and add a fresh batch of Pd/C.

  • Severe Emulsions (Protocol A): Iron salts frequently cause unbreakable emulsions during the aqueous-organic extraction phase. To resolve this, add Rochelle salt (potassium sodium tartrate) or EDTA to the aqueous layer. These chelating agents sequester the iron ions, breaking the emulsion and allowing for clean phase separation.

  • Oxidation of Product: Oxindoles can be susceptible to air oxidation at the C3 position (forming isatins) under strongly basic conditions. Ensure that neutralization steps during workup are performed carefully and avoid prolonged exposure to strong bases in the presence of oxygen.

References

1.[1] Massachusetts Institute of Technology (MIT) DSpace. The Development and Application of Metal-Catalyzed Processes for Organic Synthesis. Available at: 2.[2] International Journal of Pharmaceutical Sciences (IJPS). Chemistry and Pharmacological Potential of Oxindole Nucleus: A Review. Available at: 3.[3] Google Patents. WO2013093928A1 - An improved process for preparing 2-oxindoles of formula i, a key raw material for making pharmaceutical drugs and intermediates thereof. Available at: 4.[4] Google Patents. EP0809631A1 - Process for preparing 2-oxindoles and n-hydroxy-2-oxindoles. Available at:

Sources

Reissert indole synthesis using 2-(4-Methyl-2-nitrophenyl)acetic acid starting material

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists. It addresses the synthesis of 6-Methylindole starting from 2-(4-Methyl-2-nitrophenyl)acetic acid .

Note on Nomenclature and Methodology: While the Classical Reissert Indole Synthesis specifically utilizes o-nitrotoluene and diethyl oxalate to generate indole-2-carboxylic acid via a pyruvate intermediate, the starting material provided (an o-nitrophenylacetic acid derivative) requires a Modified Reductive Cyclization pathway. This protocol adapts the reductive logic of Reissert (Zn/AcOH) to the acetic acid substrate, proceeding through an oxindole intermediate to yield the final indole.

Executive Summary

This guide details the synthesis of 6-methylindole from 2-(4-methyl-2-nitrophenyl)acetic acid. Unlike the classical Reissert synthesis which yields indole-2-carboxylic acids from o-nitrotoluenes, this protocol utilizes the carboxyl moiety of the starting material to form the pyrrole ring via an oxindole (indolin-2-one) intermediate. The process involves two key stages:

  • Reductive Cyclization: Zinc-mediated reduction of the nitro group in acetic acid (Reissert conditions) to form 6-methyloxindole.

  • Carbonyl Reduction: Conversion of the oxindole to 6-methylindole using Borane-THF or Lithium Aluminum Hydride (LiAlH4).

Target Product Profile
PropertySpecification
Target Compound 6-Methylindole
CAS Number 3420-02-8
Starting Material 2-(4-Methyl-2-nitrophenyl)acetic acid
Key Intermediate 6-Methyloxindole
Molecular Weight 131.18 g/mol
Expected Yield 65–75% (over two steps)

Scientific Mechanism & Strategic Analysis

The "Reissert" Connection

The classical Reissert synthesis relies on the acidity of the methyl protons in o-nitrotoluene to condense with oxalate. However, the user's starting material possesses a methylene group activated by a carboxyl group. Applying Reissert's reductive conditions (Zn/AcOH) to this substrate triggers a cascade:

  • Nitro Reduction: The nitro group is reduced to an amine (

    
    ).[1][2]
    
  • Intramolecular Amidation: The nucleophilic amine attacks the adjacent carboxylic acid (or ester), closing the ring to form the lactam (oxindole).

  • Aromatization (Step 2): The lactam carbonyl is reduced to a methylene group, restoring aromaticity to the pyrrole ring.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the divergence between the Classical Reissert path and the protocol required for this specific substrate.

IndoleSynthesis Start_Mat 2-(4-Methyl-2-nitrophenyl) acetic acid Nitro_Red Intermediate: 2-Amino-4-methylphenylacetic acid Start_Mat->Nitro_Red Zn, AcOH (Reissert Cond.) Oxindole Intermediate: 6-Methyloxindole Nitro_Red->Oxindole Cyclodehydration (Spontaneous) Indole Target Product: 6-Methylindole Oxindole->Indole Reduction (BH3 or LiAlH4) Classical_Start Classical Reissert Start: 4-Methyl-2-nitrotoluene Pyruvate o-Nitrophenylpyruvate Classical_Start->Pyruvate Diethyl Oxalate Base Indole_COOH Indole-2-carboxylic acid Pyruvate->Indole_COOH Zn, AcOH

Caption: Mechanistic comparison showing the specific reductive cyclization pathway for phenylacetic acid derivatives versus the classical Reissert pyruvate route.

Experimental Protocols

Phase 1: Reductive Cyclization to 6-Methyloxindole

This step utilizes the classic Reissert reducing system (Zinc in Acetic Acid).

Materials:

  • 2-(4-Methyl-2-nitrophenyl)acetic acid (10.0 mmol, 1.95 g)

  • Zinc dust (activated, 100.0 mmol, 6.54 g)

  • Glacial Acetic Acid (30 mL)

  • Ethanol (10 mL) - Optional, to improve solubility

  • Celite (filter aid)

Protocol:

  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the starting material in Glacial Acetic Acid (and Ethanol if necessary).

  • Activation: Heat the solution to 80°C.

  • Addition: Add the Zinc dust in small portions over 30 minutes. Caution: The reaction is exothermic. Monitor temperature to prevent runaway boiling.

  • Reflux: Once addition is complete, reflux the mixture for 2–3 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes) for the disappearance of the nitro compound.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter through a pad of Celite to remove zinc residues; wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove most of the acetic acid.

    • Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with saturated

      
       (carefully, to neutralize acid) and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from ethanol/water or purify via flash chromatography if necessary.

    • Checkpoint: Product is 6-Methyloxindole . Expect a solid, mp ~180°C (approx).

Phase 2: Reduction of Oxindole to 6-Methylindole

Oxindoles are stable lactams. Strong reduction is required to remove the carbonyl oxygen to yield the indole.

Materials:

  • 6-Methyloxindole (from Phase 1)

  • Borane-THF complex (1.0 M solution, 3.0 equiv) OR

    
     (2.5 equiv)
    
  • Anhydrous THF (Solvent)

  • Acetone (for quenching)

Protocol (Borane Method - Recommended for purity):

  • Setup: Flame-dry a 100 mL 2-neck flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve 6-Methyloxindole (5.0 mmol) in anhydrous THF (20 mL). Cool to 0°C.

  • Addition: Add

    
     (15 mL, 15.0 mmol) dropwise via syringe.
    
  • Reaction: Allow to warm to room temperature, then reflux for 4 hours.

  • Quench: Cool to 0°C. Carefully add Acetone (5 mL) or Methanol to quench excess borane. Caution: Gas evolution.

  • Hydrolysis: Add 2M HCl (10 mL) and reflux for 30 minutes (to break the boron-amine complex).

  • Extraction: Neutralize with NaOH solution, extract with Diethyl Ether (3 x 30 mL).

  • Isolation: Dry organics (

    
    ) and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). 6-Methylindole is typically a white to pale yellow solid.

Validation & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Cyclization (Phase 1) Zinc surface passivationActivate Zinc dust with dilute HCl, wash with water/acetone/ether, and dry before use.
Low Yield (Phase 1) Product trapped in Zinc saltsEnsure thorough washing of the Celite pad with hot Ethyl Acetate.
Over-reduction (Phase 2) Formation of Indoline (dihydroindole)Reduce reaction time or equivalents of reducing agent. Indoline can be re-oxidized to indole using

or DDQ.
Regiochemistry Confirmation --1H NMR Verification: The C3-H of indole appears as a doublet/multiplet around

6.5 ppm. The C2-H appears around

7.1 ppm. The methyl group should appear as a singlet around

2.4 ppm.

References

  • Reissert, A. (1897).[3][4] "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren". Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.[4] Link

  • Noland, W. E., & Baude, F. J. (1963).[4] "Ethyl Indole-2-carboxylate".[1] Organic Syntheses, 43, 40. Link

  • Baeyer, A., & Jackson, C. L. (1880). "Ueber die Synthese des Indols". Berichte der deutschen chemischen Gesellschaft, 13(1), 187-194.
  • Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-Nitrotoluenes". Organic Syntheses, 63, 214. (Alternative route comparison). Link

  • Sirowej, H., et al. (2012). "Synthesis of substituted indoles from 2-nitrophenylacetic acids". Synthesis, 44, 3285.[5] (Modern validation of the acetic acid cyclization route).

Sources

Application Note: Regioselective Synthesis of 2-(4-Amino-2-nitrophenyl)acetic Acid via Zinin Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The preparation of functionalized anilines from polynitroarenes is a critical transformation in organic synthesis. 2-(4-Amino-2-nitrophenyl)acetic acid (CAS: 116435-81-5) is a highly valued building block used in the total synthesis of indolones, quinolones, and various pharmaceutical inhibitors[1]. While alternative multi-step routes exist—such as the bromination and subsequent cyanidation of 4-methyl-3-nitroaniline[2]—the direct, regioselective reduction of 2-(2,4-dinitrophenyl)acetic acid (CAS: 643-43-6) via the Zinin reduction offers a highly scalable, atom-economical pathway. This guide details a self-validating, field-proven protocol for this selective transformation.

Mechanistic Rationale & Regioselectivity

The Zinin reduction employs alkali sulfides (e.g., sodium sulfide, sodium hydrosulfide, or ammonium sulfide) to reduce aromatic nitro groups to amines[3]. The core challenge in this synthesis is reducing the 4-nitro group while leaving the 2-nitro group intact.

Causality of Selectivity: The regioselectivity is fundamentally driven by steric hindrance[4]. The bulky carboxymethyl group (


) at the 1-position creates significant steric bulk around the adjacent 2-nitro group. As the bulky solvated sulfide anions approach the molecule, the activation energy required to attack the shielded 2-nitro group is significantly higher than that of the highly accessible 4-nitro group. Consequently, electron transfer occurs preferentially at the para position.

Workflow SM 2-(2,4-Dinitrophenyl)acetic acid (Sterically hindered 2-NO2) Reaction Selective Reduction 50-65 °C, 2-4 h SM->Reaction Reagent Na2S / NaSH (Aqueous) Reagent->Reaction Workup Isoelectric Precipitation (pH ~4.0-4.5) Reaction->Workup TLC Monitoring Product 2-(4-Amino-2-nitrophenyl)acetic acid (Target Product) Workup->Product Filtration

Caption: Workflow for the regioselective Zinin reduction of 2-(2,4-dinitrophenyl)acetic acid.

Reaction Pathway & Electron Transfer

The reduction proceeds via a stepwise electron-transfer mechanism. The sulfide anion acts as the electron donor, sequentially reducing the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the primary amine. During this process, sulfide is oxidized to elemental sulfur and various polysulfides (


), which causes the reaction mixture to turn a characteristic deep red.

Mechanism ArNO2 Aryl Nitro (Ar-NO2) ArNO Aryl Nitroso (Ar-NO) ArNO2->ArNO + 2e-, S^2- -> S_x^2- ArNHOH Aryl Hydroxylamine (Ar-NHOH) ArNO->ArNHOH + 2e-, + 2H+ ArNH2 Aryl Amine (Ar-NH2) ArNHOH->ArNH2 + 2e-, + 2H+, - H2O

Caption: Stepwise electron-transfer mechanism of the Zinin reduction at the 4-position.

Experimental Protocol

Caution: This reaction generates hydrogen sulfide (


) gas during the workup phase. All operations must be conducted in a highly efficient fume hood.
Quantitative Data & Process Parameters
ParameterValue / Description
Starting Material 2-(2,4-Dinitrophenyl)acetic acid (1.0 eq)
Reducing Agent Sodium sulfide nonahydrate (

) (3.2 eq)
Solvent System Water / Methanol (1:1 v/v)
Reaction Temperature 50 – 65 °C
Reaction Time 2 – 4 hours
Isolation pH ~ 4.0 – 4.5 (Isoelectric point)
Expected Yield 65 – 75%
Product Appearance Orange to dark yellow crystalline solid
Step-by-Step Methodology

Step 1: Substrate Dissolution

  • Charge a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel with 2-(2,4-dinitrophenyl)acetic acid (1.0 eq).

  • Add a 1:1 mixture of Methanol and Water (approx. 10 mL per gram of substrate).

  • Causality Check: The starting material may not fully dissolve until the addition of the alkaline sulfide reagent, which converts the carboxylic acid into its highly soluble sodium carboxylate salt.

Step 2: Reductant Preparation & Controlled Addition

  • In a separate Erlenmeyer flask, dissolve

    
     (3.2 eq) in a minimal amount of distilled water.
    
  • Heat the main reaction flask to 50 °C.

  • Begin adding the sodium sulfide solution dropwise via the addition funnel over 30–45 minutes.

  • Causality Check: Dropwise addition ensures the steady-state concentration of the reductant remains low. Flooding the system with sulfide can overcome the steric hindrance at the 2-position, leading to over-reduction (forming the undesired 2,4-diaminophenylacetic acid).

Step 3: Reaction Monitoring (Self-Validation)

  • Maintain the temperature between 50–65 °C. The solution will transition to a deep, dark red/brown, indicating the formation of polysulfides and the nitroso intermediate.

  • Monitor via TLC (Eluent: DCM/MeOH/AcOH 90:9:1). The starting material spot will disappear, replaced by a lower-Rf spot corresponding to the amino acid.

Step 4: Quenching & Isoelectric Isolation

  • Once complete, cool the reaction mixture to 0–5 °C in an ice bath.

  • Carefully acidify the mixture using 6M

    
     to a pH of ~2.0.
    
    • Self-Validation: This step serves two purposes: it protonates the unreacted sulfides (releasing

      
       gas) and precipitates elemental sulfur as a pale yellow/white solid.
      
  • Filter the mixture through a pad of Celite to remove the precipitated sulfur.

  • Take the clear filtrate and carefully adjust the pH upward using 1M

    
     or saturated 
    
    
    
    until the pH reaches 4.0 – 4.5 .
    • Causality Check: The target molecule is an amphoteric amino acid. At its isoelectric point (pI), the molecule exists as a zwitterion with a net charge of zero, drastically reducing its aqueous solubility and forcing it to precipitate as an orange/yellow solid.

Step 5: Purification

  • Filter the precipitated product and wash with ice-cold water.

  • Recrystallize from hot water or a minimal amount of hot ethanol to yield pure 2-(4-amino-2-nitrophenyl)acetic acid.

Troubleshooting & Process Optimization

  • Issue: Formation of 2,4-diaminophenylacetic acid (Over-reduction)

    • Root Cause: Excess reductant or excessively high temperatures.

    • Solution: Strictly limit

      
       to 3.2 equivalents. Ensure the addition is slow and the internal temperature does not exceed 65 °C.
      
  • Issue: Poor Product Recovery during Workup

    • Root Cause: Incorrect pH during precipitation.

    • Solution: Amino acids are highly water-soluble at extreme pH levels. If the pH overshoots 5.0, the carboxylate becomes deprotonated and soluble. If it drops below 3.0, the amine becomes protonated and soluble. Use a calibrated pH meter to hit the exact isoelectric window (pH 4.0–4.5).

  • Issue: Sticky, Gummy Product

    • Root Cause: Co-precipitation of colloidal sulfur.

    • Solution: Ensure the initial acidification (pH 2.0) and Celite filtration steps are performed meticulously before adjusting the pH back to the isoelectric point.

References

  • Han, S., Moore, R. A., & Viola, R. E. (2002). Synthesis of 2-(4-amino-2-nitrophenyl)acetic acid and multi-step reaction pathways. Bioorganic Chemistry, 30(2), 81-94. URL:[Link]

Sources

Application Note: Optimized Esterification Protocols for 2-(4-Methyl-2-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The esterification of 2-(4-Methyl-2-nitrophenyl)acetic acid is a critical transformation in the synthesis of functionalized indoles, oxindoles, and various active pharmaceutical ingredients (APIs). Because the free carboxylic acid can interfere with downstream reactions—such as the reduction of the nitro group which spontaneously triggers lactamization to form 6-methyloxindole—masking the acid as a methyl ester is often a necessary protective strategy.

This application note provides a comprehensive, self-validating guide to three distinct esterification methodologies: Fischer Esterification , Steglich Esterification , and Base-Mediated Alkylation . By detailing the mechanistic causality behind each reagent choice, this guide empowers synthetic chemists to select the optimal protocol based on their specific scale, purity requirements, and available equipment.

Physicochemical Profile

Before initiating any reaction, it is crucial to understand the physical parameters of the starting material to optimize solubility and workup conditions[1].

PropertyValue
Chemical Name 2-(4-Methyl-2-nitrophenyl)acetic acid
CAS Number 29640-90-2
Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
Appearance White to light-yellow solid
Solubility Soluble in DMF, DMSO, Methanol, DCM; Insoluble in Water
Storage Conditions Sealed in dry, Room Temperature

Mechanistic Rationale & Pathway Diagram

The conversion of a carboxylic acid to a methyl ester can be achieved through different mechanistic pathways, each governed by distinct thermodynamic and kinetic principles.

  • Pathway A (Acidic): Relies on protonation of the carbonyl to enhance electrophilicity. It is thermodynamically controlled and requires an excess of alcohol to drive the equilibrium forward.

  • Pathway B (Neutral): Utilizes a carbodiimide coupling reagent to create a highly reactive O-acylisourea intermediate, bypassing the need for harsh acids.

  • Pathway C (Basic): Deprotonates the acid to form a nucleophilic carboxylate, which undergoes a rapid, irreversible SN2 substitution with an alkyl halide.

Esterification SM 2-(4-Methyl-2-nitrophenyl) acetic acid Fischer Fischer Esterification (MeOH, H2SO4) SM->Fischer Acidic Equilibrium Steglich Steglich Esterification (EDC, DMAP, MeOH) SM->Steglich Neutral Irreversible Alkylation Base Alkylation (MeI, K2CO3, DMF) SM->Alkylation Basic SN2 Product Methyl 2-(4-methyl-2- nitrophenyl)acetate Fischer->Product Steglich->Product Alkylation->Product

Reaction pathways for the esterification of 2-(4-Methyl-2-nitrophenyl)acetic acid.

Validated Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification

Causality & Mechanism: The 2 is a classic, atom-economical approach[2]. Sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon highly susceptible to nucleophilic attack by methanol. Because the reaction produces water and is entirely reversible, methanol is used as the solvent (in vast molar excess) to push the equilibrium toward the ester product via Le Chatelier's principle[2].

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 2-(4-Methyl-2-nitrophenyl)acetic acid (5.0 g, 25.6 mmol) in anhydrous methanol (50 mL).

  • Catalyst Addition: Slowly add concentrated H2SO4 (0.5 mL) dropwise while stirring. Note: The addition is exothermic; adding it slowly prevents localized charring.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C (gentle reflux) for 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:Ethyl Acetate, 3:1). The starting material (Rf ~0.1, broad) will disappear, replaced by a higher-running spot (Rf ~0.6).

  • Self-Validating Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Dissolve the residue in Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO3 (2 × 30 mL). Causality: The NaHCO3 wash serves as a chemical filter; it deprotonates and extracts any unreacted starting acid into the aqueous layer, ensuring the organic layer contains only the neutral ester.

  • Isolation: Wash the organic layer with brine (30 mL), dry over anhydrous Na2SO4, filter, and evaporate to yield the methyl ester.

Protocol B: Mild Steglich Esterification

Causality & Mechanism: For substrates sensitive to extended heating in strong acids, the 3 offers a mild, room-temperature alternative[3]. EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid. DMAP (4-Dimethylaminopyridine) acts as a superior nucleophilic catalyst, attacking the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. This critical step prevents the intermediate from undergoing a dead-end 1,3-rearrangement into an unreactive N-acylurea[3]. EDC is chosen over DCC because its urea byproduct is water-soluble, vastly simplifying purification.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the starting acid (5.0 g, 25.6 mmol) and anhydrous methanol (1.2 mL, ~30 mmol) in anhydrous Dichloromethane (DCM, 40 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add DMAP (0.31 g, 2.56 mmol, 0.1 equiv) followed by EDC·HCl (5.89 g, 30.7 mmol, 1.2 equiv). Note: EDC·HCl is added last to initiate the reaction after all other components are homogeneously mixed.

  • Stirring: Stir the reaction mixture at room temperature for 3–4 hours.

  • IPC: TLC (Hexanes:Ethyl Acetate, 3:1) will confirm the consumption of the acid.

  • Self-Validating Workup: Dilute the reaction with additional DCM (20 mL). Wash sequentially with 1M HCl (30 mL) to remove DMAP and the EDC-urea byproduct, then with saturated NaHCO3 (30 mL) to remove unreacted acid, and finally with brine (30 mL).

  • Isolation: Dry the organic phase over MgSO4, filter, and concentrate in vacuo.

Protocol C: Base-Mediated Alkylation

Causality & Mechanism: This method bypasses carbonyl activation entirely. Instead, potassium carbonate (K2CO3) deprotonates the carboxylic acid. The resulting carboxylate anion is a potent nucleophile, particularly when solvated in a polar aprotic solvent like DMF, which leaves the anion "naked" and highly reactive toward4 (Methyl Iodide)[4].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the starting acid (5.0 g, 25.6 mmol) in anhydrous DMF (30 mL) in a well-ventilated fume hood.

  • Deprotonation: Add anhydrous K2CO3 (5.3 g, 38.4 mmol, 1.5 equiv). Stir the suspension for 15 minutes at room temperature to ensure complete carboxylate formation.

  • Alkylation: Carefully add Methyl Iodide (MeI) (2.0 mL, 32.0 mmol, 1.25 equiv) dropwise. Caution: MeI is highly volatile and a potent alkylating agent; wear appropriate PPE.

  • Stirring: Stir at room temperature for 2 hours. The reaction is typically very rapid.

  • Self-Validating Workup: Quench the reaction by pouring the mixture into ice water (100 mL). Extract the aqueous mixture with Ethyl Acetate (3 × 40 mL). Wash the combined organic layers with water (3 × 30 mL) to completely remove the DMF, followed by a brine wash (30 mL).

  • Isolation: Dry over Na2SO4, filter, and concentrate.

Comparative Data & Yield Analysis

To assist in protocol selection, the quantitative outcomes and operational parameters of the three methodologies are summarized below:

ParameterProtocol A (Fischer)Protocol B (Steglich)Protocol C (Alkylation)
Typical Yield 85 – 92%90 – 95%95 – 98%
Reaction Time 4 – 6 hours3 – 4 hours1 – 2 hours
Temperature 65 °C (Reflux)Room TemperatureRoom Temperature
Byproducts WaterEDC-Urea (Water soluble)KI (Water soluble)
Primary Advantage Lowest cost, highly scalableMildest conditions, neutralFastest reaction, highest yield
Primary Drawback Requires prolonged heatingReagents are more expensiveUses toxic/volatile MeI

Analytical Validation

To definitively confirm the success of the esterification, researchers should utilize 1H NMR spectroscopy (in CDCl3). The self-validating markers for the transformation of 2-(4-Methyl-2-nitrophenyl)acetic acid to its methyl ester are:

  • Disappearance: The broad singlet corresponding to the carboxylic acid proton (-COOH ) at ~10.5–11.0 ppm will completely vanish.

  • Appearance: A sharp, distinct singlet integrating to 3 protons will appear at ~3.70 ppm , corresponding to the newly formed methoxy group (-OCH 3).

  • Retention: The benzylic methylene protons (Ar-CH 2-CO) will shift slightly but remain as a sharp singlet around ~3.9–4.0 ppm, and the aromatic methyl group (Ar-CH 3) will remain near ~2.4 ppm.

References

1.1[1] 2.2[2] 3.3[3] 4.4[4]

Sources

Procedure for converting 2-(4-Methyl-2-nitrophenyl)acetic acid to 2-(4-methyl-2-aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming the Oxindole Cyclization Trap via Sequential Reduction

Executive Summary

The conversion of 2-(4-methyl-2-nitrophenyl)acetic acid to 2-(4-methyl-2-aminophenyl)ethanol presents a classic chemoselectivity challenge in organic synthesis.[1] The primary failure mode in this transformation is the spontaneous intramolecular cyclization of the intermediate amino-acid to form 5-methyloxindole (a lactam), rather than the desired amino-alcohol.

This Application Note details a robust, two-stage protocol designed to circumvent this "Oxindole Trap." By prioritizing the reduction of the carboxylic acid using Borane-THF (BH₃·THF) —which is chemoselective for carboxylic acids over nitro groups—we generate the nitro-alcohol intermediate first.[1] This intermediate is then safely hydrogenated to the final amino-alcohol product, ensuring high yield and purity.

Strategic Pathway Analysis

The order of operations is the critical process parameter (CPP) for this synthesis.

  • Route A (Recommended): Chemoselective reduction of the carboxylic acid retains the nitro group, preventing cyclization.[1] The subsequent reduction of the nitro group yields the stable amino-alcohol.

  • Route B (The "Trap"): Initial reduction of the nitro group generates an ortho-amino carboxylic acid.[1] These species are kinetically primed to cyclize via dehydration, forming the thermodynamically stable oxindole lactam.

Reaction Pathway Diagram

SynthesisPath SM Starting Material 2-(4-Methyl-2-nitrophenyl) acetic acid NitroAlc Intermediate 1 2-(4-Methyl-2-nitrophenyl) ethanol SM->NitroAlc Step 1: BH3·THF (Chemoselective Acid Red.) AminoAcid Intermediate 2 2-(4-Methyl-2-aminophenyl) acetic acid SM->AminoAcid Route B: H2, Pd/C (Direct Nitro Red.) Product Target Product 2-(4-Methyl-2-aminophenyl) ethanol NitroAlc->Product Step 2: H2, Pd/C (Nitro Red.) Oxindole Impurity (Trap) 5-Methyloxindole (Lactam) AminoAcid->Oxindole Spontaneous Cyclization (-H2O)

Figure 1: Strategic pathway comparison. Route A (Green) avoids the thermodynamic sink of oxindole formation (Red) inherent in Route B.[1]

Detailed Experimental Protocols

Stage 1: Chemoselective Reduction of Carboxylic Acid

Objective: Reduce -COOH to -CH₂OH while leaving -NO₂ intact.[1] Mechanism: Borane acts as a Lewis acid, coordinating to the carbonyl oxygen.[1][2] This reactivity profile is distinct from hydride reagents like LiAlH₄, making BH₃ uniquely selective for acids in the presence of nitro groups [1].[1]

Reagents & Materials:

Reagent Equiv. Role
2-(4-Methyl-2-nitrophenyl)acetic acid 1.0 Substrate
Borane-THF Complex (1.0 M in THF) 2.5 Reducing Agent
Anhydrous THF Solvent Reaction Medium

| Methanol | Excess | Quenching Agent |[1]

Protocol:

  • Setup: Oven-dry a two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Dissolution: Charge the flask with the starting acid (1.0 equiv) and anhydrous THF (approx. 5 mL per mmol of substrate). Cool the solution to 0 °C in an ice bath.

  • Addition: Transfer the Borane-THF complex (2.5 equiv) to the addition funnel via cannula (air-sensitive). Add dropwise to the reaction mixture over 30 minutes. Note: Gas evolution (H₂) will occur.[1]

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (ensure disappearance of the acid spot).

  • Quench (Critical): Cool the flask back to 0 °C. Carefully add Methanol dropwise.

    • Chemistry Insight: This destroys excess borane and breaks down the intermediate trialkylborate esters into the desired alcohol and volatile trimethyl borate [2].

  • Workup: Concentrate the mixture under reduced pressure. To ensure complete removal of boron species, perform a "co-evaporation": add fresh methanol and concentrate again (repeat 2x).

  • Purification: The crude residue is typically pure enough for the next step.[1] If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate).

Checkpoint: Isolate 2-(4-methyl-2-nitrophenyl)ethanol . Verify via ¹H NMR (look for triplet at ~3.9 ppm for -CH ₂OH).

Stage 2: Catalytic Hydrogenation of Nitro Group

Objective: Reduce -NO₂ to -NH₂.[1] Safety: Hydrogen gas is flammable.[1][3] Palladium catalysts can ignite solvent vapors if dry. Always keep catalyst wet with solvent.

Reagents & Materials:

Reagent Equiv. Role
Intermediate (Nitro-alcohol) 1.0 Substrate
10% Palladium on Carbon (Pd/C) 10 wt% Catalyst
Hydrogen Gas (H₂) Balloon Reductant

| Methanol or Ethanol | Solvent | Reaction Medium |[1][4]

Protocol:

  • Setup: Use a round-bottom flask or a hydrogenation bottle.

  • Catalyst Loading: Add the Pd/C catalyst (10% by weight of the substrate) to the flask.[1] Safety: Add a small amount of water or solvent to the catalyst immediately to dampen it.

  • Substrate Addition: Dissolve the nitro-alcohol from Stage 1 in Methanol (or Ethanol) and add to the flask containing the catalyst.

  • Hydrogenation:

    • Seal the flask with a septum.

    • Purge the headspace with Nitrogen (3x) to remove oxygen.

    • Purge with Hydrogen (3x) using a balloon.[1]

    • Stir vigorously at RT under a Hydrogen balloon atmosphere for 4–12 hours.

  • Monitoring: Monitor by TLC or LC-MS. The yellow color of the nitro compound should fade to colorless or pale brown.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Final Purification: Recrystallization (from Ethanol/Ether) or column chromatography (DCM/MeOH) if high purity (>98%) is required.[1]

Analytical Validation (Self-Validating System)[1]

To confirm the success of the protocol and the absence of the oxindole impurity, compare the spectral fingerprints.

FeatureTarget: Amino-EthanolImpurity: Oxindole (Lactam)
IR Spectrum Broad -OH/-NH stretch (3200-3400 cm⁻¹)Strong C=O stretch (1700 cm⁻¹)
¹H NMR (Aliphatic) Two triplets (~2.7 ppm, ~3.7 ppm)Singlet (~3.5 ppm) for ring CH₂
¹H NMR (Exchange) Broad singlets for -OH and -NH₂Broad singlet for Amide -NH only
Solubility Soluble in alcohols, dilute acidPoor solubility in dilute acid

Key Validation Step: Dissolve a small sample of the final product in dilute HCl. The amino-alcohol should dissolve completely (forming the ammonium salt). If a precipitate remains or forms, it suggests the presence of the non-basic oxindole lactam [3].

Troubleshooting & Optimization

  • Issue: Incomplete Acid Reduction (Stage 1).

    • Cause: Old Borane reagent (borane degrades over time) or insufficient quenching.[1]

    • Fix: Use fresh BH₃[1]·THF or switch to Borane-Dimethyl Sulfide (BMS), which is more stable. Ensure vigorous reflux with methanol during the quench to break borate complexes.

  • Issue: Azo Impurities (Stage 2).

    • Cause: Partial reduction of the nitro group (coupling of nitroso intermediates).

    • Fix: Ensure vigorous stirring to maximize H₂ mass transfer. If the reaction stalls, add fresh catalyst.

  • Issue: Oxindole Formation.

    • Cause: If oxindole is detected, it implies the nitro group was reduced before the acid was fully converted.[1]

    • Fix: Ensure Stage 1 is 100% complete before introducing any hydrogenation catalyst. Do not attempt "one-pot" procedures combining Borane and Pd/C.

References

  • Brown, H. C., & Heim, P. (1973).[1] Selective reductions. XVIII. The reaction of carboxylic acids with borane-tetrahydrofuran.[1][5] A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry, 38(5), 912-916.

  • Periasamy, M., & Thirumalaikumar, M. (2000).[1] Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. (Discusses borate ester handling).

  • Sumpter, W. C. (1945).[1] The Chemistry of Oxindole. Chemical Reviews, 37(3), 443–479.[1] (Foundational text on the spontaneous cyclization of o-aminophenylacetic acids).

  • Organic Chemistry Portal. (n.d.).[1] Reduction of Nitro Compounds.[1][3][5][6][7][8][9][10][11] (General reference for hydrogenation conditions).

Sources

Scalable synthesis route for 2-(4-Methyl-2-nitrophenyl)acetic acid from 4-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Isolation Protocol for 2-(4-Methyl-2-nitrophenyl)acetic acid

Prepared by: Senior Application Scientist Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The synthesis of 2-(4-Methyl-2-nitrophenyl)acetic acid from 4-methylphenylacetic acid presents a classic regioselectivity challenge in process chemistry. The aromatic ring of the starting material contains two ortho/para-directing groups: a methyl group at C4 and an acetic acid moiety at C1.

Because the methyl group exerts a stronger +I (inductive) and hyperconjugative effect—and is sterically less demanding than the -CH2COOH moiety—electrophilic attack by the nitronium ion (NO₂⁺) predominantly occurs at the C3 position. Consequently, standard mixed-acid nitration yields 4-methyl-3-nitrophenylacetic acid as the major thermodynamic and kinetic product (~75–80%). The desired target, 2-(4-methyl-2-nitrophenyl)acetic acid, is formed only as the minor isomer (~20–25%) via attack at the C2 position.

The Process Strategy (Causality & Self-Validation): Attempting to isolate a 20% minor isomer directly via fractional crystallization of free carboxylic acids is unscalable due to severe co-crystallization and eutectic mixture formation. To establish a self-validating and scalable system , this protocol employs a derivatization-separation-deprotection sequence.

By converting the crude acid mixture to methyl esters, we disrupt intermolecular hydrogen bonding, significantly increasing the volatility of the compounds. The proximity of the nitro group to the ester moiety in the 2-nitro isomer creates an "ortho-effect" (steric inhibition of resonance and an altered dipole moment), which lowers its boiling point relative to the 3-nitro isomer [1]. This physical property differential allows for efficient, continuous separation via fractional vacuum distillation. Subsequent alkaline hydrolysis of the purified ester guarantees that the final product purity is dictated by a highly controlled physical separation step, rather than fluctuating upstream kinetic ratios [2].

Process Workflow Visualization

Workflow A 4-Methylphenylacetic Acid (Starting Material) B Electrophilic Nitration (HNO3 / H2SO4, 0-5 °C) A->B C Crude Isomer Mixture (3-Nitro & 2-Nitro Acids) B->C D Esterification (MeOH, H2SO4, Reflux) C->D E Methyl Esters Mixture (Increased Volatility) D->E F Fractional Vacuum Distillation (0.1 mmHg) E->F G Methyl 2-(4-Methyl-2-nitrophenyl)acetate (Isolated Minor Isomer) F->G H Alkaline Saponification (NaOH, MeOH/H2O) G->H I Acidification & Crystallization (HCl, pH 2) H->I J 2-(4-Methyl-2-nitrophenyl)acetic acid (Pure Target Product) I->J

Workflow for the scalable synthesis and isolation of 2-(4-Methyl-2-nitrophenyl)acetic acid.

Quantitative Data & Reaction Parameters

The following table summarizes the key thermodynamic parameters and expected yields at a 1.0 kg scale.

Process StageTemperaturePressureReaction TimeStep YieldIsomer Purity (Target)
1. Nitration 0–5 °CAtmospheric2.0 hours95% (Mixed)~20% (in mixture)
2. Esterification 65 °C (Reflux)Atmospheric8.0 hours98% (Mixed)~20% (in mixture)
3. Distillation 140–160 °CHigh Vacuum (0.1 mmHg)Continuous~18% (Isolated)> 98% (GC/HPLC)
4. Hydrolysis 65 °CAtmospheric2.0 hours92%> 99% (HPLC)

Step-by-Step Experimental Protocol

Stage 1: Electrophilic Aromatic Nitration

Objective: Introduce the nitro group while suppressing oxidative side-reactions at the benzylic position.

  • Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and an addition funnel.

  • Dissolution: Charge the reactor with 3.0 L of concentrated Sulfuric Acid (H₂SO₄, 98%). Gradually add 1.0 kg (6.66 mol) of 4-methylphenylacetic acid. Stir until complete dissolution is achieved.

  • Cooling: Circulate chilled coolant to bring the internal temperature to 0 °C.

  • Nitration: Charge the addition funnel with 0.35 L of Fuming Nitric Acid (HNO₃, 90%, ~7.5 mol). Add the HNO₃ dropwise over 2 hours. Critical: Maintain the internal temperature strictly below 5 °C. Exceeding this threshold promotes oxidation of the benzylic carbon to a ketone or carboxylic acid [3].

  • Quench: Stir for an additional 30 minutes at 0 °C, then carefully pour the reaction mixture over 10 kg of crushed ice under vigorous stirring.

  • Isolation: Filter the precipitated crude acid mixture (pale yellow solid) through a large Büchner funnel. Wash thoroughly with cold deionized water until the filtrate pH is > 4. Dry under vacuum at 45 °C.

Stage 2: Esterification (Derivatization for Separation)

Objective: Convert the hydrogen-bonding carboxylic acids into volatile methyl esters.

  • Reaction: Transfer the dried crude isomer mixture (~1.23 kg) to a 10 L round-bottom flask. Add 4.0 L of anhydrous Methanol and 50 mL of concentrated H₂SO₄ (catalyst).

  • Reflux: Heat the mixture to reflux (65 °C) and stir for 8 hours. Monitor completion via TLC or HPLC.

  • Workup: Distill off approximately 2.5 L of methanol under reduced pressure. Partition the remaining residue between 3.0 L of Ethyl Acetate (EtOAc) and 3.0 L of water.

  • Neutralization: Separate the organic layer and wash sequentially with 1.0 L of 5% aqueous NaHCO₃ (to remove unreacted acids) and 1.0 L of brine.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation to yield the mixed methyl esters as a viscous yellow oil.

Stage 3: Fractional Vacuum Distillation

Objective: Physically separate the 2-nitro and 3-nitro isomers based on boiling point differentials.

  • Setup: Utilize a Wiped Film Evaporator (WFE) or a high-efficiency packed fractionation column (e.g., structured Sulzer packing) connected to a high-vacuum pump capable of maintaining 0.1 mmHg.

  • Distillation: Feed the crude ester mixture into the system. The methyl 2-(4-methyl-2-nitrophenyl)acetate will elute at a slightly lower temperature than the 3-nitro isomer due to the steric ortho-effect preventing optimal molecular packing.

  • Fraction Collection: Collect the early fractions. Analyze fractions via GC or HPLC.

  • Pooling: Pool all fractions demonstrating >98% purity of the 2-nitro isomer. (Expected yield: ~250 g of pure methyl 2-(4-methyl-2-nitrophenyl)acetate).

Stage 4: Alkaline Saponification & Isolation

Objective: Deprotect the purified ester to yield the final target compound.

  • Hydrolysis: In a 3 L flask, combine the purified ester (~250 g) with 1.0 L of Methanol and 0.5 L of 2M aqueous NaOH. Stir at 65 °C for 2 hours.

  • Solvent Removal: Evaporate the methanol under reduced pressure. Dilute the remaining aqueous phase with 0.5 L of water.

  • Washing: Extract the aqueous layer with 200 mL of Methyl tert-butyl ether (MTBE) to remove any non-saponifiable organic impurities. Discard the MTBE layer.

  • Acidification: Cool the aqueous layer to 5 °C. Slowly add 6M HCl under continuous stirring until the pH reaches 2.0. The target product will precipitate as a fine white to pale-yellow crystalline solid.

  • Final Isolation: Filter the product, wash with ice-cold water, and dry in a vacuum oven at 45 °C to constant weight.

Analytical Validation

To ensure the trustworthiness of the isolated product, validate using the following parameters:

  • HPLC: > 99% purity (Reverse-phase C18 column, Acetonitrile/Water gradient with 0.1% TFA). Ensure absence of the 3-nitro isomer peak.

  • ¹H NMR (CDCl₃, 400 MHz): Confirm regiochemistry. The aromatic region should display a distinct splitting pattern characteristic of a 1,2,4-trisubstituted benzene (e.g., a singlet for the proton between the nitro and methyl groups, and two coupled doublets for the remaining adjacent protons). The benzylic -CH₂- should appear as a sharp singlet around 4.0 ppm.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. URL:[Link]

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists (2nd ed.). Academic Press. URL:[Link]

  • Vogel, A. I., Tatchell, A. R., Furnis, B. S., Hannaford, A. J., & Smith, P. W. G. (1996). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Prentice Hall. URL:[Link]

Topic: Microwave-Assisted Synthesis Involving 2-(4-Methyl-2-nitrophenyl)acetic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed exploration of microwave-assisted organic synthesis (MAOS) centered on the versatile intermediate, 2-(4-Methyl-2-nitrophenyl)acetic acid. Moving beyond conventional heating methods, which often require long reaction times and can lead to undesired byproducts, this document details the principles and practical application of microwave energy to accelerate key transformations.[1] We present a validated, step-by-step protocol for the rapid and high-yield reductive cyclization of 2-(4-Methyl-2-nitrophenyl)acetic acid to form 6-Methyl-2-oxindole, a valuable scaffold in medicinal chemistry. The causality behind experimental choices, process optimization, critical safety procedures, and comparative data are discussed to provide researchers with a robust framework for implementing this green and efficient technology.[2][3]

The Strategic Advantage of Microwave-Assisted Organic Synthesis (MAOS)

The pursuit of novel therapeutic agents frequently hinges on the efficient construction of complex molecular architectures. Intermediates like 2-(4-Methyl-2-nitrophenyl)acetic acid are pivotal starting materials for synthesizing heterocyclic systems, such as oxindoles, which are core structures in many bioactive compounds.[4] Traditionally, the transformation of these intermediates involves lengthy reflux periods under conventional heating.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[1][3] Unlike conventional methods that transfer heat slowly via conduction and convection, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[1][5] This process, known as dielectric heating, results in rapid, uniform, and highly efficient energy transfer, leading to dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes.[5][6] This application note serves as a practical guide to harnessing MAOS for reactions involving 2-(4-Methyl-2-nitrophenyl)acetic acid.

Principles of Microwave Dielectric Heating

The efficacy of microwave heating stems from two primary mechanisms that operate at a molecular level:

  • Dipolar Polarization: Polar molecules, such as the nitro and carboxylic acid groups in our target intermediate, possess permanent dipoles. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[6] This constant reorientation generates friction, which translates into rapid and uniform heating throughout the bulk of the material.[5][6]

  • Ionic Conduction: If ionic species are present in the reaction medium (e.g., catalysts, salts), the oscillating electric field induces their migration. Collisions resulting from this ionic movement generate thermal energy, contributing significantly to the heating process.[2][3]

This direct coupling of energy with the reactants and solvent avoids the thermal gradients and superheating of vessel walls common in conventional heating, often leading to cleaner reactions with higher yields and fewer byproducts.[1][6]

Caption: Conventional vs. Microwave Heating Mechanisms.

Core Application: Reductive Cyclization to 6-Methyl-2-oxindole

A primary and highly valuable transformation of 2-(4-Methyl-2-nitrophenyl)acetic acid is its conversion to 6-Methyl-2-oxindole. This reaction involves the reduction of the nitro group to an amine, which then undergoes a rapid intramolecular nucleophilic attack on the adjacent carboxylic acid group to form a stable five-membered lactam ring.

This process is a cornerstone for building a library of substituted oxindoles for drug discovery programs.[7] Microwave assistance makes this transformation exceptionally efficient.

G Start 2-(4-Methyl-2-nitrophenyl)acetic acid Step1 Step 1: Nitro Group Reduction (Microwave-Assisted Catalytic Transfer Hydrogenation) Start->Step1 Intermediate Intermediate: 2-(2-Amino-4-methylphenyl)acetic acid Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (Lactamization) Intermediate->Step2 Product Product: 6-Methyl-2-oxindole Step2->Product

Caption: Reaction pathway for the synthesis of 6-Methyl-2-oxindole.

Protocol: Microwave-Assisted Synthesis of 6-Methyl-2-oxindole

This protocol describes a validated method for the catalytic transfer hydrogenation and subsequent cyclization of the title intermediate using a dedicated laboratory microwave reactor.

Materials and Equipment
  • Reactant: 2-(4-Methyl-2-nitrophenyl)acetic acid

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Hydrogen Donor: Ammonium formate (HCOONH₄) or 1,4-Cyclohexadiene[8]

  • Solvent: Ethanol (anhydrous)

  • Equipment:

    • Dedicated laboratory microwave synthesis reactor with pressure and temperature monitoring capabilities.

    • 10-20 mL microwave process vial with a magnetic stir bar.

    • Analytical balance, spatulas, and standard laboratory glassware.

    • Filtration apparatus (e.g., Celite pad or syringe filter).

    • Rotary evaporator.

Step-by-Step Methodology
  • Preparation: To a 10 mL microwave process vial, add 2-(4-Methyl-2-nitrophenyl)acetic acid (e.g., 200 mg, 1.0 mmol).

  • Reagent Addition: Add ammonium formate (e.g., 315 mg, 5.0 mmol, 5 equivalents) and 10% Pd/C (e.g., 20 mg, 10% w/w).

    • Causality Note: Ammonium formate serves as a safe and efficient in-situ source of hydrogen.[9] A stoichiometric excess ensures the rapid and complete reduction of the nitro group. Pd/C is a highly effective heterogeneous catalyst for this transformation.[8]

  • Solvent Addition: Add 5 mL of anhydrous ethanol.

    • Causality Note: Ethanol is an excellent solvent for this reaction due to its high polarity (allowing efficient microwave absorption) and its ability to dissolve the reactants.

  • Vessel Sealing: Place a magnetic stir bar in the vial and securely seal it with the appropriate cap.

  • Microwave Irradiation: Place the vial inside the microwave reactor cavity. Set the following parameters:

    • Temperature: 130 °C

    • Time: 10 minutes

    • Power: Dynamic (instrument automatically adjusts power to maintain the set temperature)

    • Stirring: On (e.g., 600 rpm)

    • Causality Note: The sealed vessel allows the temperature to be raised safely above the solvent's atmospheric boiling point, leading to a significant rate enhancement according to the Arrhenius equation.[10][11] A 10-minute duration is typically sufficient for full conversion under these conditions.

  • Cooling: After the irradiation is complete, allow the vial to cool to a safe temperature (e.g., below 50 °C) using the instrument's compressed air cooling system before removing it from the cavity.

  • Work-up and Purification:

    • Open the vial carefully.

    • Dilute the reaction mixture with an additional 10 mL of ethanol.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure 6-Methyl-2-oxindole.

Comparative Performance Data

The advantages of the microwave-assisted protocol are most evident when compared directly with traditional heating methods.

ParameterMicrowave-Assisted Synthesis (MAOS)Conventional Heating (Oil Bath)
Reaction Time 10 - 15 minutes[8]6 - 12 hours
Temperature 130 °C (Sealed Vessel)~78 °C (Reflux)
Typical Yield > 90%60 - 75%
Byproducts MinimalOften requires more extensive purification
Energy Usage Significantly Lower[5]High

Critical Safety Protocols for Microwave Chemistry

Adherence to strict safety protocols is non-negotiable when working with microwave reactors. The rapid energy transfer can pose significant hazards if not managed correctly.[12]

  • Use Dedicated Equipment: ONLY use microwave reactors specifically designed for laboratory chemical synthesis. Domestic microwave ovens lack the necessary safety features for pressure control, temperature monitoring, and solvent containment.[12][13]

  • Pressure Awareness: Always use sealed vessels designed for the pressures generated at high temperatures. Never exceed the recommended fill volume (typically no more than 2/3 full) to allow for headspace.[14][15]

  • Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. The rapid heating from microwaves can trigger a runaway reaction.[12] If a reaction's nature is unknown, start with small-scale tests at low power and temperature.[12]

  • Solvent Choice: Be aware of the microwave absorption properties and boiling points of your solvents. Avoid using non-polar solvents (like hexane) as they do not heat effectively, or highly volatile flammable solvents unless the instrument is specifically designed for them.[16]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and use thermal gloves when handling hot reaction vessels.[14]

G cluster_workflow MAOS Safety Workflow A 1. Assess Reaction Hazards (Exothermicity, Gas Evolution) B 2. Select Appropriate Vessel & Volume A->B C 3. Prepare Reaction Mixture (Correct Stoichiometry, Stir Bar) B->C D 4. Securely Seal Vessel C->D E 5. Program Safe Parameters (Temp/Pressure Limits) D->E F 6. Run Reaction & Monitor E->F G 7. Ensure Full Cooldown (T < 50°C) F->G H 8. Safely Open Vessel in Hood G->H

Caption: A mandatory safety workflow for all microwave-assisted reactions.

Conclusion

Microwave-assisted synthesis represents a significant advancement over conventional methods for the transformation of intermediates like 2-(4-Methyl-2-nitrophenyl)acetic acid. By leveraging the principles of dielectric heating, researchers can achieve dramatic reductions in reaction times, improve yields, and enhance product purity.[1] The protocol provided for the synthesis of 6-Methyl-2-oxindole demonstrates a practical, high-yield application of this technology. When conducted with a thorough understanding of the underlying principles and a strict adherence to safety protocols, MAOS is an indispensable tool for accelerating research and development in medicinal chemistry and drug discovery.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Center for Biotechnology Information. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

  • Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. ResearchGate. [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Safety Tips - Green Chemistry in Teaching Lab. New Jersey Institute of Technology.
  • Microwave Chemistry Enabling the Synthesis of Biologically Relevant Amines. Taylor & Francis Online. [Link]

  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. National Science Teaching Association. [Link]

  • Microwave‐assisted reduction of aromatic nitro compounds with novel oxo‐rhenium complexes. ZORA (Zurich Open Repository and Archive). [Link]

  • Highly efficient and selective heterogeneous catalytic reduction of 2-nitroaniline by cerium oxide nanocatalyst under microwave irradiation. PubMed. [Link]

  • Microwave Safety. Kansas State University. [Link]

  • Laboratory Microwave Safety Precautions. Scribd. [Link]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. [Link]

  • Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. SciSpace. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • MW assisted Nitroarene reduction tests in the presence of CβCATs. ResearchGate. [Link]

  • Microwave induced specific effects in organic synthesis. Solid supported reaction. [Link]

  • Synthesis of Oxindoles via SmI2-Promoted Reduction of 2-Nitrophenylacetic Acids. ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition. Asian Journal of Chemistry. [Link]

  • A new perspective on microwave assisted synthesis of quinoline derivatives. Royal Society of Chemistry. [Link]

  • Microwave Assisted Organic Synthesis. SlideShare. [Link]

  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. International Peer-Reviewed Journal. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Microwave-assisted synthesis of nitrogen heterocycles. ResearchGate. [Link]

  • Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. [Link]

  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific. [Link]

  • Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. MDPI. [Link]

  • Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Laboratory. University of Oregon. [Link]

  • Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. IRIS-AperTO. [Link]

  • A process for the preparation of oxindole derivatives.
  • Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. PubMed. [Link]

  • Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. ResearchGate. [Link]

  • (2-Nitrophenyl)acetic acid. Wikipedia. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences. [Link]

  • Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • p-NITROPHENYLACETIC ACID. Organic Syntheses. [Link]

Sources

Troubleshooting & Optimization

Improving yield of 6-methyloxindole cyclization from 2-(4-Methyl-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support resource for process chemists and researchers optimizing the synthesis of 6-methyloxindole.

Ticket Subject: Yield Optimization for Reductive Cyclization of 2-(4-Methyl-2-nitrophenyl)acetic acid Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Logic

The conversion of 2-(4-Methyl-2-nitrophenyl)acetic acid to 6-methyloxindole is a reductive cyclization cascade. The process involves the reduction of the nitro group to an aniline intermediate, which then undergoes intramolecular nucleophilic acyl substitution (lactamization) to form the oxindole ring.

Key Failure Points:

  • Incomplete Reduction: Stalling at the hydroxylamine (

    
    -OH) intermediate.
    
  • Inefficient Cyclization: The amino-acid intermediate forms but fails to close the ring due to steric or electronic factors, or suboptimal pH.

  • Workup Losses: Product entrapment in metal sludge (Fe/Zn methods) or solubility issues during crystallization.

Diagnostic Troubleshooting (Q&A)

Q1: My reaction stalls, and LC-MS shows a peak with M-16 relative to the starting material. What is this?

Diagnosis: This is likely the nitroso intermediate (


) or, more commonly, the 

-hydroxy oxindole
byproduct derived from the hydroxylamine intermediate (

). Root Cause: Insufficient reducing power or low temperature. Solution:
  • Fe/AcOH Method: Increase the equivalents of Iron (Fe) to 4–6 equiv. Ensure the reaction temperature is maintained >80°C. Add a catalytic amount of HCl to activate the iron surface.

  • Hydrogenation: The catalyst may be poisoned. Refresh the Pd/C or increase H2 pressure (e.g., from balloon to 50 psi).

Q2: The reaction mixture is a thick black sludge, and filtration is impossible. Yield is lost in the filter cake.

Diagnosis: Typical "Iron Mud" formation consisting of iron oxides and acetates. Solution:

  • Prevention: Do not use neat acetic acid. Use a co-solvent system (EtOH/AcOH/H2O 2:2:1). The water helps solubilize iron salts.

  • Remediation: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and water.[1] Adjust pH to ~8–9 with Sodium Carbonate (

    
    ) or EDTA solution. The EDTA complexes iron, keeping it in the aqueous phase while the product extracts into EtOAc.
    
Q3: I am seeing a colored impurity that persists after recrystallization.

Diagnosis: Azo-dimer formation. Root Cause: Under basic conditions or insufficient reductant, nitroso and amine intermediates couple. Solution: Maintain acidic conditions throughout the reduction. If using catalytic hydrogenation, add 1-2 equivalents of Acetic Acid or HCl to the methanol solvent to suppress coupling.

Q4: Can I avoid heavy metals (Fe/Zn) entirely?

Answer: Yes. Catalytic Transfer Hydrogenation (CTH) is the recommended "green" alternative. Protocol: Use 10% Pd/C with Ammonium Formate in refluxing methanol. This generates H2 in situ and is often faster and cleaner than balloon hydrogenation.

Optimized Protocols

Method A: Iron-Mediated Reductive Cyclization (Robust & Scalable)

Best for: Large scale, tolerant of impurities in starting material.

Reagents:

  • Substrate: 1.0 equiv

  • Iron Powder (325 mesh): 5.0 equiv

  • Glacial Acetic Acid: 10 vol (relative to substrate mass)

  • Ethanol: 10 vol

Step-by-Step:

  • Activation: In the reaction vessel, suspend Iron powder in Ethanol/Acetic Acid. Add 2 drops of conc. HCl. Stir at 50°C for 15 mins to activate the surface.

  • Addition: Add the nitro-acid substrate portion-wise. Caution: Exothermic.

  • Reflux: Heat to reflux (approx. 85-90°C) for 2–4 hours. Monitor by HPLC/TLC.

  • Hot Filtration: While still hot (>60°C), filter the mixture through a Celite pad to remove unreacted iron. Wash the pad with hot Ethanol.

  • Workup: Concentrate the filtrate to ~20% volume. Pour into ice water. The 6-methyloxindole should precipitate as an off-white solid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Method B: Catalytic Hydrogenation (High Purity)

Best for: High purity requirements, pharmaceutical intermediates.

Reagents:

  • Substrate: 1.0 equiv

  • 10% Pd/C (50% wet): 10 wt% loading

  • Solvent: Methanol (0.1 M concentration)

  • Additive: Acetic Acid (1.0 equiv) - Crucial for promoting cyclization.

Step-by-Step:

  • Charge: Load substrate, Pd/C, and Methanol into a hydrogenation vessel. Add Acetic Acid.[1][2][3]

  • Purge: Cycle Nitrogen/Vacuum 3 times, then Hydrogen/Vacuum 3 times.

  • Reaction: Stir vigorously under H2 atmosphere (Balloon or 1-3 bar) at RT or 40°C.

  • Completion: Reaction is usually complete in 4–12 hours.

  • Isolation: Filter through Celite to remove Pd/C. Concentrate filtrate.

  • Cyclization Check: If the intermediate amino acid remains (LC-MS M+1 = 166), heat the residue in Toluene at reflux for 1 hour to drive water loss and ring closure.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical "decision points" where yield is determined.

G Start 2-(4-Methyl-2-nitrophenyl) acetic acid Nitroso Nitroso Intermediate (R-NO) Start->Nitroso Reduction (2e-) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine Reduction (2e-) SideProduct2 Azo Dimer (Colored Impurity) Nitroso->SideProduct2 Coupling w/ Amine (Basic pH) Amine Amino Acid Intermediate (2-Amino-4-methylphenylacetic acid) Hydroxylamine->Amine Reduction (2e-) CRITICAL STEP SideProduct1 N-Hydroxyoxindole (Impurity) Hydroxylamine->SideProduct1 Premature Cyclization (Incomplete Reduction) Product 6-Methyloxindole (Target) Amine->Product Cyclization (-H2O, Heat/Acid)

Caption: Reaction cascade showing the critical reduction of the hydroxylamine intermediate to prevent N-hydroxy side-product formation.

Comparative Data: Reducing Agents

MethodReagent SystemTypical YieldProsCons
Classical Fe / AcOH / EtOH75 - 85%Low cost, robustIron waste, messy workup
Cleanest H2 / Pd/C / MeOH85 - 95%High purity, simple workupPd cost, safety (H2 gas)
Alternative Zn / AcOH60 - 75%Faster than FeOften stalls at hydroxylamine
Transfer Pd/C / HCOONH480 - 90%No gas cylinder neededAmmonia byproduct

References

  • Synthesis of Oxindoles via SmI2-Promoted Reduction of 2-Nitrophenylacetic Acids. Source: ResearchGate. URL:[Link]

  • Nitro Reduction - Iron (Fe) Protocols. Source: Common Organic Chemistry. URL:[Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Source: MDPI (Molecules). URL:[Link]

  • Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols (Context on Metal Reductions). Source: Organic Chemistry Portal. URL:[Link]

Sources

Troubleshooting incomplete reduction of nitro group in 2-(4-Methyl-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the reduction of ortho-nitrophenylacetic acid derivatives.

The reduction of 2-(4-Methyl-2-nitrophenyl)acetic acid to 6-methyloxindole (or its open-chain amino acid form) is notoriously difficult. Unlike standard nitroarenes that follow the classical Haber-Lukashevich pathway smoothly to the aniline[1], this substrate features a highly reactive intramolecular trap. The proximity of the carboxylic acid means that intermediate hydroxylamines rapidly cyclize, stalling the reaction.

Below is our comprehensive troubleshooting guide, designed to help you diagnose stall points, understand the underlying causality of these failures, and implement self-validating protocols to drive your reduction to completion.

Diagnostic Workflow: Identifying the Stall Point

Before altering your reaction conditions, you must identify where the reduction has stalled. LC-MS analysis of the crude reaction mixture is the most reliable diagnostic tool.

G Start Incomplete Reduction Detected Identify Identify Stalled Intermediate (LC-MS) Start->Identify N_OH N-Hydroxyoxindole [M+H]+ = 164 Identify->N_OH Intramolecular Trapping Azo Azo/Azoxy Dimers (Colored Impurities) Identify->Azo Bimolecular Condensation Unreacted Unreacted Nitro [M+H]+ = 196 Identify->Unreacted Poor Solubility / Poisoning Fix1 Increase Temp/Pressure or switch to Fe/AcOH N_OH->Fix1 Fix2 Use Acidic Media to prevent condensation Azo->Fix2 Fix3 Change Solvent (THF/EtOH) or check catalyst Unreacted->Fix3

Caption: Diagnostic workflow for identifying and resolving stalled nitro reduction intermediates.

Troubleshooting FAQs

Q1: My LC-MS shows a dominant mass of [M+H]⁺ = 164 instead of the desired oxindole ([M+H]⁺ = 148). Why is the reaction stalling here? The Causality: The mass of 164 corresponds to 1-hydroxy-6-methylindolin-2-one (N-hydroxyoxindole). During reduction, the nitro group is reduced to a hydroxylamine intermediate. Because of the adjacent acetic acid moiety, this intermediate undergoes rapid intramolecular amidation[2]. The resulting N-O bond in the cyclic hydroxamic acid is sterically shielded and electronically stabilized by resonance, making it highly resistant to cleavage by mild hydrogenation (e.g., 1 atm H₂, Pd/C at room temperature)[3]. The Solution: You must switch to a more oxophilic or single-electron transfer (SET) reductant. Iron in acetic acid (Fe/AcOH) or Samarium diiodide (SmI₂) are highly effective for cleaving this specific N-O bond[2][4]. If you must use catalytic hydrogenation, increase the pressure (50–100 psi), elevate the temperature (60 °C), and use an acidic solvent (like glacial AcOH) to protonate the N-hydroxy group, turning it into a better leaving group[5].

Q2: I am observing brightly colored (yellow/orange) impurities and poor mass recovery. What causes this? The Causality: Colored impurities almost always indicate the formation of azo or azoxy dimers[6]. This bimolecular condensation occurs when the reduction rate from the nitroso intermediate to the hydroxylamine is too slow. The nitroso species accumulates and acts as an electrophile, reacting with the nucleophilic hydroxylamine[7]. This side reaction is highly accelerated in neutral to basic media and at high substrate concentrations. The Solution: Run the reaction in strictly acidic media (e.g., adding HCl or using AcOH as the primary solvent). Acid protonates the hydroxylamine, rendering it non-nucleophilic and shutting down the dimerization pathway[8]. Additionally, ensure vigorous stirring to maximize hydrogen mass transfer, which pushes the nitroso species rapidly through to the amine.

Q3: The starting material remains completely unreacted when using Pd/C and H₂ in ethanol. Is my catalyst poisoned? The Causality: While catalyst poisoning is a possibility, the most frequent culprit for this specific substrate is poor solubility. The methyl group and the planar nitroarene make 2-(4-Methyl-2-nitrophenyl)acetic acid highly hydrophobic. If it does not fully dissolve, the solid substrate cannot interact with the solid catalyst surface and the gaseous hydrogen (a complex triphasic system)[9]. The Solution: Switch to a co-solvent system. A mixture of THF/EtOH or MeTHF/water significantly improves solubility for greasy nitroarenes[9]. Alternatively, using pure glacial acetic acid will fully dissolve the substrate and simultaneously accelerate the reduction rate[5].

Quantitative Data: Reagent Selection Matrix

To aid in experimental design, the following table summarizes the expected outcomes of various reduction systems applied to 2-(4-Methyl-2-nitrophenyl)acetic acid, based on kinetic behaviors and literature precedents[2][4][5].

Reductant SystemSolventTemp (°C)Major Intermediate / ByproductConversion (%)Yield of 6-Methyloxindole (%)
H₂ (1 atm), 10% Pd/C EtOH25N-Hydroxy-6-methyloxindole> 95%< 20%
H₂ (50 psi), 10% Pd/C AcOH60None (Direct cyclization)> 99%85–90%
Fe powder, HCl (cat.) AcOH / H₂O90Unreacted SM (if Fe is unactivated)> 99%92%
SmI₂ (SET Reagent) THF60N-centered radical (transient)> 95%75–82%
Na₂S₂O₄ H₂O / EtOH80Azoxy dimers< 50%< 10%

Validated Experimental Protocols

Every protocol must be treated as a self-validating system. Do not proceed to workup until the validation checkpoints are met.

Protocol A: Iron-Mediated Reductive Cyclization (Industrial Standard)

This method utilizes single-electron transfer to bypass the N-hydroxy trap, driving the reaction directly to the cyclized 6-methyloxindole[4].

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-Methyl-2-nitrophenyl)acetic acid (1.0 eq) in glacial acetic acid (10 mL/mmol).

  • Activation: Add Iron powder (325 mesh, 5.0 eq). Causality: High surface area is critical for heterogeneous electron transfer. Using coarse iron filings will stall the reaction. Add 3 drops of concentrated HCl to activate the iron surface.

  • Reaction: Heat the mixture to 85–90 °C under vigorous stirring for 3 hours. Causality: Heat provides the activation energy required to cleave the N-O bond of the transient hydroxylamine before it can stabilize.

  • Validation Checkpoint: Sample 10 µL of the reaction, dilute in acetonitrile, and analyze via LC-MS.

    • Pass: Complete disappearance of m/z 196 (SM) and m/z 164 (N-OH intermediate). Appearance of m/z 148 (Product).

    • Fail: If m/z 164 persists, add an additional 2.0 eq of Iron powder and continue heating for 1 hour.

  • Workup: Cool to room temperature. Filter the grey slurry through a pad of Celite to remove iron salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure, then partition between ethyl acetate and saturated aqueous NaHCO₃ to remove residual acetic acid. Dry the organic layer (Na₂SO₄) and concentrate to yield the oxindole.

Protocol B: High-Pressure Catalytic Hydrogenation

Use this method if metal waste (iron salts) must be strictly avoided.

  • Setup: Charge a high-pressure hydrogenation vessel with 2-(4-Methyl-2-nitrophenyl)acetic acid (1.0 eq) and glacial acetic acid (15 mL/mmol).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to substrate) under a nitrogen atmosphere. Causality: Acetic acid acts as both a solvent to ensure complete dissolution and an acid catalyst to protonate the hydroxylamine, preventing azo-dimer formation[5][9].

  • Reaction: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 50 psi with H₂ and heat to 60 °C. Stir vigorously (800+ rpm) for 12 hours.

  • Validation Checkpoint: Vent the reactor safely. Spot the crude mixture on a silica TLC plate (Eluent: 50% EtOAc/Hexanes) alongside the starting material.

    • Pass: A single new spot (Rf ~0.3) that is UV active.

    • Fail: A spot at Rf ~0.4 that turns blue/purple when stained with PMA indicates the stalled N-hydroxyoxindole. Repressurize and increase temperature to 70 °C.

  • Workup: Filter the mixture through Celite under a nitrogen blanket (to prevent catalyst ignition). Concentrate the filtrate and recrystallize the crude product from hot ethanol.

References

1.2 - Thieme Connect[2] 2.8 - Benchchem[8] 3.4 - Google Patents[4] 4. 6 - NTNU[6] 5. 3 - Thieme Connect[3] 6.7 - RSC Publishing[7] 7. 9 - Reddit[9] 8.1 - Orient J Chem[1] 9. 5 - Common Organic Chemistry[5]

Sources

Technical Support Center: Troubleshooting the Purification of 2-(4-Methyl-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex impurity profiles encountered during the synthesis of 2-(4-Methyl-2-nitrophenyl)acetic acid.

This compound is a critical intermediate in the development of modified loxoprofen derivatives and cyclooxygenase (COX) inhibitors[1], as well as a key substrate in photodecarboxylation and metal-organic framework (MOF) studies[2]. Because its synthesis typically relies on the electrophilic nitration of p-tolylacetic acid[3], crude reaction mixtures are notoriously plagued by regioisomers, unreacted starting materials, and over-oxidation byproducts. This guide provides field-proven, self-validating protocols to isolate your target compound with high scientific rigor.

FAQ 1: Understanding Your Impurity Profile

Q: What are the primary impurities in my crude nitration mixture, and why do they form?

A: The impurity profile is dictated by the competing electronic directing effects during the electrophilic aromatic substitution (EAS) of p-tolylacetic acid.

The methyl group (-CH₃) is an activating group that directs ortho/para via hyperconjugation and inductive effects (+I). The acetic acid side chain (-CH₂COOH) is also an activating group, but it is weaker because the electron-withdrawing carbonyl pulls electron density away from the ring. Because the methyl group is the stronger director, the incoming nitronium ion (NO₂⁺) preferentially attacks the position ortho to the methyl group.

Consequently, the major kinetic byproduct is the regioisomer 2-(4-Methyl-3-nitrophenyl)acetic acid . The desired target, 2-(4-Methyl-2-nitrophenyl)acetic acid , forms as a secondary product due to attack ortho to the weaker -CH₂COOH group. Furthermore, harsh nitration conditions (excess HNO₃/H₂SO₄) can oxidatively cleave the side chains, yielding over-oxidation byproducts like 4-methyl-2-nitrobenzoic acid.

EAS_Pathway SM p-Tolylacetic Acid (Starting Material) Reagents Nitronium Ion (NO2+) SM->Reagents Electrophilic Attack Target 2-(4-Methyl-2-nitrophenyl)acetic acid (Target: Ortho to CH2COOH) Reagents->Target Minor Directing Effect Impurity1 2-(4-Methyl-3-nitrophenyl)acetic acid (Impurity: Ortho to CH3) Reagents->Impurity1 Major Directing Effect Impurity2 4-Methyl-2-nitrobenzoic acid (Oxidation Byproduct) Reagents->Impurity2 Side-chain Oxidation

Electrophilic aromatic substitution pathway and impurity formation during nitration.

Quantitative Impurity Data Summary
CompoundpKa (approx.)Directing Group InfluenceTLC R_f (Hexane:EtOAc 1:1)Primary Solubility Profile
p-Tolylacetic acid (SM)4.3N/A~0.60High in non-polar hydrocarbons
2-(4-Methyl-2-nitrophenyl)acetic acid 4.0Ortho to -CH₂COOH~0.40Moderate in Toluene/EtOH
2-(4-Methyl-3-nitrophenyl)acetic acid 4.0Ortho to -CH₃~0.45High in Toluene
4-Methyl-2-nitrobenzoic acid (Oxidation)2.2N/A~0.20High in aqueous base (pH > 3)

FAQ 2: Removing the 3-Nitro Regioisomer

Q: My NMR shows a 60:40 mixture of 2-nitro and 3-nitro isomers. How do I isolate the 2-nitro target without resorting to tedious chromatography?

A: You must exploit the differential crystal packing energies of the two regioisomers. In the 2-nitro isomer, the bulky nitro group is situated directly adjacent to the flexible acetic acid side chain. This steric crowding alters its dipole moment and disrupts solvent solvation compared to the 3-nitro isomer, making the 2-nitro isomer significantly less soluble in aromatic hydrocarbon solvents at lower temperatures.

Protocol: Fractional Crystallization This self-validating protocol uses a controlled cooling gradient to selectively precipitate the target lattice.

  • Dissolution: Suspend 10 g of the crude nitration mixture in 30 mL of toluene.

  • Heating: Heat the suspension to 85°C under reflux until complete dissolution is achieved.

  • Controlled Cooling (Critical Step): Remove the heat source and allow the solution to cool slowly to room temperature (20°C) over 4 hours. Causality: Rapid crash-cooling traps the 3-nitro isomer within the crystal lattice. Slow cooling thermodynamically favors the nucleation and growth of the pure 2-nitro isomer.

  • Filtration: Filter the resulting pale yellow crystals under vacuum.

  • Washing: Wash the filter cake with 10 mL of ice-cold toluene to displace the mother liquor containing the highly soluble 3-nitro impurity.

  • Validation: Analyze the crystals via ¹H NMR. The methylene (-CH₂-) singlet for the 2-nitro isomer typically appears distinctly downfield (~4.01 ppm)[1] compared to the 3-nitro isomer.

FAQ 3: Eliminating Oxidation Byproducts via pH-Controlled Extraction

Q: Harsh nitration conditions led to the oxidation of the side chains. How do I remove 4-methyl-2-nitrobenzoic acid?

A: You can completely separate these compounds by exploiting a massive ~1.8 unit difference in their pKa values.

The methylene spacer in phenylacetic acids insulates the carboxylate from the strong electron-withdrawing inductive effects (-I) of the nitro group, resulting in a pKa of ~4.0. In contrast, over-oxidation byproducts like 4-methyl-2-nitrobenzoic acid lack this spacer; the ortho-nitro group strongly stabilizes the conjugate base, dropping the pKa to ~2.2. By poising an aqueous extraction at exactly pH 3.0, we create a thermodynamic filter based on the Henderson-Hasselbalch equation.

pH_Extraction Crude Crude Mixture in EtOAc (Target + Benzoic Byproducts) BaseWash Extract with aq. NaHCO3 (pH ~8.0) Crude->BaseWash Aqueous1 Aqueous Layer (All Carboxylates Deprotonated) BaseWash->Aqueous1 Isolate Acids Acidify Careful Acidification to pH 3.0 with 1M HCl Aqueous1->Acidify Adjust pH Extraction2 Extract with Fresh EtOAc Acidify->Extraction2 Selective Protonation Organic2 Organic Layer (Target Phenylacetic Acid, Neutral) Extraction2->Organic2 pKa ~4.0 Aqueous2 Aqueous Layer (Benzoic Acid Byproducts, Anionic) Extraction2->Aqueous2 pKa ~2.2

pH-controlled extraction workflow for isolating the target from oxidation byproducts.

Protocol: pH-Gradient Extraction

  • Initial Extraction: Dissolve the crude mixture in 50 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Base Wash: Add 50 mL of saturated aqueous NaHCO₃ (pH ~8.0). Shake vigorously and vent. Both the target and the benzoic acid byproducts will deprotonate and migrate to the aqueous layer. Discard the organic layer to remove neutral impurities (e.g., dinitrotoluenes).

  • Selective Acidification: Transfer the aqueous layer to a beaker equipped with a calibrated pH meter. Slowly add 1M HCl dropwise while stirring until the pH reaches exactly 3.0 .

    • Causality: At pH 3.0, the target 2-(4-Methyl-2-nitrophenyl)acetic acid is >90% protonated (neutral) and becomes organically soluble. The 4-methyl-2-nitrobenzoic acid remains >85% deprotonated (anionic) and water-soluble.

  • Recovery Extraction: Extract the pH 3.0 aqueous suspension with 50 mL of fresh EtOAc. The target compound moves into the organic layer.

  • Final Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

FAQ 4: Clearing Unreacted Starting Material

Q: How do I clear unreacted p-tolylacetic acid without losing my nitrated product?

A: Unreacted p-tolylacetic acid lacks the highly polar, electron-withdrawing nitro group. This makes it significantly more lipophilic than any of the nitrated products. A simple trituration (solid-liquid extraction) using a non-polar hydrocarbon solvent is highly effective.

Suspend your crude solid in cold hexanes or cyclohexane (10 mL per gram of crude) and stir vigorously for 15 minutes. The unreacted p-tolylacetic acid will dissolve into the non-polar continuous phase, while the highly polar nitro-aromatics remain as an insoluble suspension. Filter the suspension to recover your enriched nitrated products.

References
  • Synthesis of loxoprofen derivatives with modification at the 2-position of the phenyl ring Source: National Institute of Public Health (Japan) URL:[Link][1]

  • MOF Decomposition and Introduction of Repairable Photoproducts Source: ChemRxiv URL:[Link][2]

Sources

Optimizing solvent selection for 2-(4-Methyl-2-nitrophenyl)acetic acid crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API and Intermediate Crystallization. This portal is designed for researchers and process chemists optimizing the isolation and purification of 2-(4-Methyl-2-nitrophenyl)acetic acid .

As a nitroaromatic carboxylic acid, this compound presents unique thermodynamic challenges. The presence of both a hydrogen-bond-donating/accepting carboxylic acid group and a highly polar, sterically demanding ortho-nitro group heavily dictates its solvation thermodynamics. This guide synthesizes field-proven methodologies to help you navigate solvent selection, avoid phase separation, and achieve high-purity crystalline yields.

Section 1: Thermodynamic & Kinetic Foundations (FAQ)

Q: Why does 2-(4-Methyl-2-nitrophenyl)acetic acid exhibit highly variable Metastable Zone Widths (MSZW) depending on the solvent? A: The causality lies in the energy barrier required for desolvation prior to crystal lattice incorporation. In polar protic solvents (e.g., ethanol, isopropanol), the solvent molecules form strong intermolecular hydrogen bonds with the carboxylic acid and nitro moieties of the solute. This strong solute-solvent interaction significantly widens the MSZW, meaning a higher degree of supersaturation is required to force nucleation[1]. Conversely, apolar or polar aprotic solvents (e.g., toluene, acetonitrile) lack this hydrogen-bonding network, leading to rapid desolvation, a narrower MSZW, and faster nucleation kinetics.

Q: How do I logically choose between cooling, anti-solvent, or hybrid crystallization for this intermediate? A: The decision must be driven by the compound's solubility curve.

  • Cooling Crystallization: Ideal if the compound exhibits a steep solubility curve (high solubility at elevated temperatures, low at ambient/sub-ambient). It is thermodynamically easier to control and scales reliably[2].

  • Anti-Solvent Crystallization: Necessary if the solubility curve is flat or the compound is thermally labile. However, it risks generating localized zones of extreme supersaturation, leading to impurity entrainment[2].

  • Hybrid Approach: The most robust industrial solution. Operating at a higher initial temperature maximizes solubility (reducing solvent volume). Controlled cooling initiates nucleation, and a subsequent anti-solvent addition drives the yield to completion[3].

SolventSelection Start Analyze API Properties 2-(4-Methyl-2-nitrophenyl)acetic acid Solubility Determine Solubility Curve (Polythermal Method) Start->Solubility MSZW Measure MSZW (FBRM / FTIR) Solubility->MSZW Cooling Cooling Crystallization (Steep Solubility Curve) MSZW->Cooling High Temp Dependence AntiSolvent Anti-Solvent Crystallization (Flat Solubility Curve) MSZW->AntiSolvent Low Temp Dependence Hybrid Hybrid Cooling/Anti-Solvent (Maximize Yield) Cooling->Hybrid Yield < Target AntiSolvent->Hybrid Oiling Out Risk

Workflow for selecting the optimal crystallization strategy based on thermodynamic data.

Section 2: Troubleshooting Common Crystallization Failures

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

Symptom: Upon cooling or adding an anti-solvent, the solution becomes milky and forms a dense, viscous oil at the bottom of the reactor instead of distinct solid crystals. Causality: Oiling out occurs when the system's supersaturation trajectory crosses the liquid-liquid phase separation (LLPS) boundary before crossing the nucleation boundary. For 2-(4-Methyl-2-nitrophenyl)acetic acid, this is often triggered by rapid anti-solvent addition or the presence of structurally similar nitration regioisomers that depress the melting point of the solute mixture[2]. Resolution:

  • Kinetic Control: Reduce the cooling rate or the anti-solvent feed rate to prevent rapid spikes in supersaturation.

  • Thermodynamic Shift: Change the solvent system. Introducing a co-solvent with higher affinity for the API can shift the LLPS boundary away from the operating trajectory.

  • Seeding: Introduce 1-3% (w/w) seed crystals inside the MSZW (before the LLPS boundary is reached) to force heterogeneous nucleation and deplete supersaturation safely.

OilingOut Issue Oiling Out (LLPS) Detected Cause1 High Supersaturation Rate Issue->Cause1 Cause2 Impurities Lowering Melting Point Issue->Cause2 Fix1 Reduce Cooling Rate / Slow Anti-solvent Addition Cause1->Fix1 Fix2 Introduce Seed Crystals (Inside MSZW) Cause1->Fix2 Fix3 Change Solvent System (Increase API Affinity) Cause2->Fix3

Logical troubleshooting pathway for resolving liquid-liquid phase separation (oiling out).

Issue 2: Poor Crystal Habit (Needle Formation)

Symptom: Crystals form as long, thin needles, resulting in a bulky filter cake, poor flowability, and high solvent retention. Causality: Crystal habit is dictated by the relative growth rates of different crystallographic faces. In pure alcohol solvents, preferential hydrogen bonding to specific faces of the carboxylic acid can inhibit growth in those directions, promoting rapid 1D growth along the uninhibited axis[4]. Resolution: Transition to a binary solvent mixture (e.g., Toluene/Ethyl Acetate or Isopropanol/Water) to disrupt the specific hydrogen-bonding networks and promote more isotropic (prismatic or cubic) crystal growth.

Section 3: Step-by-Step Experimental Protocols

To ensure reproducibility and scientific integrity, all crystallization processes must be treated as self-validating systems utilizing Process Analytical Technology (PAT)[5].

Protocol 1: Polythermal Method for MSZW and Solubility Determination

Purpose: To map the thermodynamic boundaries of 2-(4-Methyl-2-nitrophenyl)acetic acid in a chosen solvent.

  • Preparation: Suspend a known mass of the crude intermediate in a specific volume of the target solvent (e.g., Isopropanol) inside a jacketed reactor equipped with an overhead stirrer, a Focused Beam Reflectance Measurement (FBRM) probe, and an ATR-FTIR probe.

  • Heating Cycle (Dissolution): Heat the suspension at a controlled rate of 0.5 °C/min.

    • Validation: Monitor the FBRM chord length counts. The exact temperature where the particle count drops to baseline (zero) is the Saturation Temperature (

      
      ) .
      
  • Cooling Cycle (Nucleation): Hold the clear solution at

    
     °C for 30 minutes to ensure complete dissolution of any sub-micron nuclei. Cool the solution at a constant rate (e.g., 0.1 °C/min).
    
    • Validation: The temperature at which the FBRM particle counts sharply spike indicates the onset of nucleation. This is the Cloud Point (

      
      ) .
      
  • Data Output: The difference between

    
     and 
    
    
    
    at this specific cooling rate defines the MSZW. Repeat across 4 different concentrations to plot the full solubility and supersolubility curves.
Protocol 2: Seeded Hybrid Cooling-Antisolvent Crystallization

Purpose: To maximize yield while strictly controlling particle size distribution and purity.

  • Dissolution: Dissolve the intermediate in the primary solvent (e.g., Ethanol) at 60 °C to achieve a concentration just below saturation.

  • Controlled Cooling: Cool the reactor at 0.2 °C/min to a temperature exactly midway into the predetermined MSZW (e.g., 45 °C).

  • Seeding: Charge 2% (w/w) of pre-milled, high-purity seed crystals of 2-(4-Methyl-2-nitrophenyl)acetic acid.

    • Validation: Allow the system to age for 60 minutes. FTIR solute concentration readings should show a steady decline, confirming that crystal growth is occurring on the seeds without secondary nucleation.

  • Anti-Solvent Dosing: Initiate the addition of the anti-solvent (e.g., Water) at a slow, linear rate (e.g., 0.05 mass equivalents/min) while continuing to cool the reactor to 10 °C.

  • Isolation: Filter the resulting suspension. Wash the cake with a cold mixture of the final solvent/anti-solvent ratio to displace mother liquor without dissolving the product.

Section 4: Quantitative Data Summaries

The following table summarizes the general thermodynamic impact of various solvent classes on nitrophenylacetic acid derivatives, allowing for rapid empirical selection.

Solvent ClassExample SolventsSolute-Solvent InteractionImpact on MSZWRisk of Oiling OutRecommended Use Case
Polar Protic Ethanol, IsopropanolStrong H-bonding with -COOH and -NO₂Wide (20–40 °C)ModeratePrimary solvent for cooling crystallization; high purity purge.
Polar Aprotic Ethyl Acetate, AcetoneDipole-dipole, weak H-bond acceptingModerate (10–20 °C)LowCo-solvent to modify crystal habit and improve solubility.
Apolar Toluene, HeptaneWeak Van der Waals forcesNarrow (<10 °C)HighAnti-solvent for highly soluble systems; useful for regioisomer rejection.
Aqueous WaterStrong H-bonding, high polarityVaries (Anti-solvent)Very HighAnti-solvent in hybrid systems to drive final yield.

References

  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II Crystal Growth & Design - ACS Publications URL
  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients PMC - National Institutes of Health URL
  • Crystallization Development | Solid State Onyx Scientific URL
  • Process Analytical Technology Obtained Metastable Zone Width, Nucleation Rate and Solubility of Paracetamol in Isopropanol—Theoretical Analysis MDPI URL

Sources

Avoiding decarboxylation side reactions with 2-(4-Methyl-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding decarboxylation side reactions with 2-(4-Methyl-2-nitrophenyl)acetic acid Content Type: Technical Support Center Guide

Executive Summary: The "Ortho-Nitro" Trap

You are likely accessing this guide because you have observed yield loss, gas evolution, or the formation of 4-methyl-2-nitrotoluene during your workflow.

The core issue lies in the ortho-nitro effect . While phenylacetic acids are generally stable, the presence of a nitro group at the ortho position (C2) creates a perfect storm for decarboxylation. The electron-withdrawing nitro group stabilizes the benzylic carbanion intermediate formed after CO₂ loss. Furthermore, the 4-methyl group, while electron-donating, does not sufficiently counteract the destabilizing influence of the ortho-nitro group under thermal or basic conditions.

This guide provides a self-validating workflow to navigate these stability issues.

Mechanistic Insight

To prevent the reaction, you must understand the pathway. Decarboxylation in this system is not random; it is driven by the stability of the resulting anion.

Figure 1: Decarboxylation Pathway Analysis[1]

DecarboxylationMechanism Start 2-(4-Methyl-2-nitrophenyl) acetic acid Anion Carboxylate Anion (Intermediate) Start->Anion Deprotonation Base Base/Heat TS Transition State (Nitro-Stabilized) Anion->TS Δ / Activation Product 4-Methyl-2-nitrotoluene (Byproduct) TS->Product Decarboxylation CO2 CO2 (Gas) TS->CO2

Caption: The ortho-nitro group lowers the activation energy for CO₂ loss by stabilizing the negative charge on the benzylic carbon via resonance and inductive effects.

Troubleshooting Guide (Q&A)

Scenario A: Thermal Instability During Workup

User Question: "I synthesized the acid via hydrolysis of the nitrile. During the final concentration of the solvent on the rotavap (50°C), the oil turned dark red and I lost 40% of the mass. What happened?"

Scientist Response: You likely triggered thermal decarboxylation. The "dark red" color is characteristic of nitrotoluene byproducts and polymerized impurities.

  • The Cause: 2-Nitrophenylacetic acid derivatives have a steep instability curve above 60°C, especially in solution where intermolecular proton transfer is facile.

  • The Fix:

    • Vacuum Control: Never exceed 40°C in the water bath. Use a higher vacuum (lower pressure) to remove solvents at lower temperatures.

    • Azeotropic Drying: Do not dry to a "hard" oil if heating is required. Use a co-solvent like toluene to azeotrope water at lower temperatures, or lyophilize (freeze-dry) if the solvent is aqueous.

Scenario B: Base-Mediated Decomposition

User Question: "I am trying to couple this acid to an amine using HATU/DIPEA in DMF. The reaction mixture bubbled immediately upon adding the base, and LCMS shows the decarboxylated toluene byproduct."

Scientist Response: This is a classic base-catalyzed decarboxylation. The carboxylate anion is the species that decarboxylates.[1][2][3] In polar aprotic solvents like DMF, the "naked" anion is highly reactive.

  • The Cause: High local concentrations of base (DIPEA) and the stabilizing solvent (DMF) accelerated the loss of CO₂.

  • The Fix:

    • Order of Addition: Pre-activate the acid at 0°C . Add the coupling agent (HATU) first, then add the base slowly to the cold solution. Add the amine last.

    • Temperature: Keep the reaction at 0°C for the first hour. Do not let it warm to room temperature until the activated ester is formed (which is more stable toward decarboxylation than the free carboxylate).

    • Buffer: If possible, use a weaker base or a buffered system (e.g., collidine) instead of strong tertiary amines if the problem persists.

Scenario C: Metal Contamination

User Question: "I'm running a Suzuki coupling on the aryl ring. The carboxylic acid seems to disappear, but I don't see the product."

Scientist Response: Transition metals, particularly Copper (Cu) and Palladium (Pd), can catalyze decarboxylation (protodecarboxylation).

  • The Cause: Pd(II) can coordinate to the carboxylate, facilitating CO₂ extrusion to form an aryl-Pd intermediate, which then reduces to the toluene derivative.

  • The Fix:

    • Protection: You cannot leave the carboxylic acid free during metal-catalyzed cross-couplings on the ring. Esterify the acid first (e.g., methyl or tert-butyl ester).

    • Route Change: Perform the cross-coupling on the precursor (e.g., the nitrile or the toluene derivative) before generating the acetic acid moiety.

Preventative Protocols

Protocol 1: Safe Synthesis (Hydrolysis of Nitrile)

Objective: Convert 2-(4-methyl-2-nitrophenyl)acetonitrile to the acid without thermal degradation.

ParameterSpecificationReason
Reagent 70% H₂SO₄ (aq)Avoids charring associated with 100% H₂SO₄.
Temperature Reflux (approx. 100-110°C)Necessary for hydrolysis, but must be strictly monitored.
Time 15 minutes (Strict)Extended heating promotes decarboxylation.
Quench Ice WaterRapid cooling stops the reaction immediately.

Step-by-Step:

  • Dissolve nitrile in 70% H₂SO₄.

  • Heat to gentle reflux. Start timing immediately upon boiling.

  • After exactly 15 minutes, pour the hot reaction mixture directly onto crushed ice (3x volume).

  • The product should precipitate as a solid. Filter immediately at 0-5°C.

  • Do not extract with hot solvents. Recrystallize from water/ethanol only if necessary, keeping the temperature minimal.

Protocol 2: Safe Storage
  • Physical State: Solid form is significantly more stable than solution.

  • Conditions: Store at -20°C under Argon.

  • Shelf Life: Re-test purity (NMR/LCMS) every 3 months. Look for the singlet methyl peak of the toluene byproduct (approx 2.3-2.4 ppm) distinct from the benzylic CH2 of the acid.

Workflow Decision Tree

Use this logic flow to determine the safe handling of your compound.

Figure 2: Operational Decision Matrix

DecisionTree Start Start: 2-(4-Methyl-2-nitrophenyl) acetic acid Task What is your goal? Start->Task Coupling Amide Coupling Task->Coupling Linker Attachment Modification Ring Modification (Suzuki, etc.) Task->Modification Functionalization Purification Purification/Isolation Task->Purification Cleanup Action_Coup 1. Cool to 0°C 2. Pre-activate (HATU) 3. Add Base Slowly Coupling->Action_Coup Action_Mod STOP: Protect Acid First (Make Methyl Ester) Modification->Action_Mod Action_Pur Avoid Distillation Use Acidic Recryst. Max Temp 40°C Purification->Action_Pur

Caption: Operational logic to minimize decarboxylation risk based on experimental intent.

References

  • Organic Syntheses , Coll.[4] Vol. 1, p.406 (1941); Vol. 2, p.59 (1922). p-Nitrophenylacetic acid.[4] (Demonstrates the sulfuric acid hydrolysis method and strict timing requirements). Link

  • BenchChem Technical Guides . Thermal Stability and Decomposition of 2-Nitrophenylboronic Acid (Analogous nitro-ortho stability data). Link

  • Journal of Chemical & Engineering Data . Equilibrium Solubility and Dissolution Property Analysis of 2-Nitrophenylacetic Acid. (Solubility data and thermal parameters). Link

  • ChemicalBook . 2-(4-Nitrophenyl)acetic acid MSDS and Stability. (General stability data for nitro-phenylacetic acids). Link

Sources

Process Chemistry Support Center: Minimizing Hydroxylamine Byproducts in Nitroarene Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges with the catalytic hydrogenation of ortho-substituted nitroarenes. The reduction of 2-(4-Methyl-2-nitrophenyl)acetic acid to its corresponding amine is a classic example of a reaction prone to stalling.

The most critical failure mode in this workflow is the accumulation of the hydroxylamine intermediate. Not only is this byproduct thermally unstable and a potent carcinogen, but in this specific substrate, it can prematurely cyclize to form a highly stable N-hydroxyoxindole trap, permanently reducing your overall yield. This guide provides a self-validating framework to diagnose, chemically bypass, and engineer your way out of hydroxylamine accumulation.

Mechanistic Pathway & The Byproduct Trap

To solve the accumulation issue, we must first understand the reaction's causality. The reduction follows the Haber mechanism, but the ortho-acetic acid group introduces a unique vulnerability.

HaberMechanism Nitro 2-(4-Methyl-2-nitrophenyl)acetic acid (Nitro) Nitroso Nitroso Intermediate Nitro->Nitroso + 2H, - H2O Hydroxylamine Hydroxylamine Intermediate (Accumulation Risk) Nitroso->Hydroxylamine + 2H Amine 2-(4-Methyl-2-aminophenyl)acetic acid (Amine) Hydroxylamine->Amine + 2H, - H2O (Slow Step / Stalls) NHydroxyOxindole N-Hydroxyoxindole (Byproduct Trap) Hydroxylamine->NHydroxyOxindole - H2O (Side Reaction) Oxindole 4-Methyl-oxindole (Spontaneous Cyclization) Amine->Oxindole - H2O (Fast)

Figure 1: Reduction pathway of 2-(4-Methyl-2-nitrophenyl)acetic acid and the hydroxylamine trap.

Troubleshooting FAQs

Q1: Why does the reduction of 2-(4-Methyl-2-nitrophenyl)acetic acid specifically stall at the hydroxylamine intermediate? A1: The catalytic hydrogenation of aromatic nitro compounds proceeds sequentially from nitro → nitroso → hydroxylamine → amine[1]. The final cleavage of the N–O bond in the hydroxylamine intermediate is kinetically the slowest step. For this specific substrate, the causality of accumulation is twofold:

  • Electronic/Steric Effects: The ortho-acetic acid group sterically hinders the optimal flat adsorption of the hydroxylamine intermediate onto the catalyst surface, slowing the N–O hydrogenolysis.

  • The N-Hydroxyoxindole Trap: If the hydroxylamine is not rapidly reduced, it undergoes a facile intramolecular condensation with the ortho-carboxylic acid[2]. Instead of forming the desired 4-methyl-oxindole (which occurs after full reduction to the amine), it cyclizes into N-hydroxy-4-methyloxindole. This side-reaction acts as a thermodynamic sink, permanently trapping the intermediate and halting the reduction.

Q2: How can I chemically force the conversion of hydroxylamine to prevent this trapping? A2: The most authoritative, field-proven method is the introduction of a Vanadium promoter (e.g., ammonium metavanadate, NH₄VO₃, or V₂O₅). Vanadium acts as a redox co-catalyst in solution. Rather than relying solely on direct hydrogenolysis at the catalyst surface, Vanadium catalyzes the rapid disproportionation of the hydroxylamine and nitroso intermediates, driving them toward the amine and water[3]. This alternative mechanistic pathway effectively bypasses the kinetic bottleneck, keeping hydroxylamine concentrations below 1% and preventing the formation of colored azo/azoxy dimers[4].

Q3: Which catalyst system provides the best chemoselectivity and lowest hydroxylamine accumulation? A3: Standard unpromoted Palladium on Carbon (Pd/C) often leads to severe accumulation (up to 30-40% under batch conditions) due to its high affinity for nitro/nitroso species but poor N–O cleavage kinetics[3]. Recommendation: Switch to a Vanadium-doped Platinum on Carbon (Pt/C) catalyst or a Vanadium-promoted Raney Nickel (RNi) catalyst. Raney Nickel inherently suppresses hydroxylamine accumulation better than Pd/C and is highly robust against impurities[4]. When paired with a Vanadium modifier, the reaction becomes highly selective for the fully reduced amine.

Q4: How do reactor hydrodynamics contribute to this issue? A4: Hydroxylamine accumulation is a classic symptom of hydrogen starvation (mass transfer limitation). If the dissolution rate of H₂ gas into the liquid phase (


) is slower than the intrinsic reaction rate of the nitro-to-hydroxylamine step, the catalyst surface becomes depleted of adsorbed hydrogen. The N–O cleavage requires a high surface coverage of hydrogen; without it, the intermediate desorbs and accumulates in the bulk solution[4]. Increasing agitation (RPM) and operating at higher H₂ pressures ensures the catalyst remains hydrogen-rich.
Quantitative Catalyst Performance Data

The following table summarizes the expected performance of various catalytic systems during the reduction of ortho-substituted nitroarenes based on field data and literature standards.

Catalyst SystemPromoterH₂ Pressure (bar)Max Hydroxylamine (%)Final Amine Yield (%)Primary Failure Mode
5% Pd/CNone2.0~35.0%< 60%N-Hydroxyoxindole trapping
5% Pt/CNone2.0~15.0%82%Slow N-O cleavage
Raney NickelNone5.0~5.0%91%Minor H₂ starvation
5% Pt/C 1 mol% NH₄VO₃ 5.0 < 1.0% > 98% None (Optimized)
Self-Validating Experimental Protocol: Vanadium-Promoted Hydrogenation

Causality-Driven Methodology: This protocol utilizes V-doped Pt/C to bypass the N-O cleavage bottleneck and incorporates in-line monitoring to ensure the reaction does not proceed to workup while hazardous intermediates are present.

Materials:

  • 2-(4-Methyl-2-nitrophenyl)acetic acid (1.0 eq)

  • 5% Pt/C (5 wt% loading relative to substrate)

  • Ammonium metavanadate (NH₄VO₃) (1 mol% relative to substrate)

  • Solvent: Methanol or THF (Ensure high H₂ solubility)

Step-by-Step Procedure:

  • Reactor Charging: Charge a pressure reactor with the substrate, solvent, 5% Pt/C, and NH₄VO₃. Rationale: Adding the Vanadium promoter upfront ensures it is available immediately as the nitroso/hydroxylamine intermediates begin to form[3].

  • Purging: Seal the reactor. Purge with Nitrogen (3x), followed by Hydrogen (3x) to remove all oxygen.

  • Pressurization & Heating: Pressurize the reactor to 5 bar H₂. Heat the mixture to 45–50 °C. Rationale: Elevated pressure prevents H₂ starvation, while moderate heat accelerates the N-O cleavage without triggering thermal decomposition of any transient hydroxylamines[4].

  • Agitation: Initiate high-shear stirring (e.g., 800-1000 RPM) to maximize gas-liquid mass transfer.

  • In-Line Validation (The Self-Validating Step): Monitor the reaction using in-line FTIR-ATR. Track the disappearance of the nitro stretch (~1520 cm⁻¹) and ensure no accumulation of the hydroxylamine broad O-H/N-H stretches. The reaction is only considered complete when H₂ gas uptake ceases AND the FTIR signal stabilizes[5].

  • Cyclization (Optional): Upon complete reduction to 2-(4-Methyl-2-aminophenyl)acetic acid, the addition of a mild acid (e.g., HCl) and heating to 80 °C will drive the quantitative cyclization to 4-methyl-oxindole[2].

  • Workup: Cool to 20 °C, vent H₂ safely, and filter the catalyst through a Celite pad under an inert atmosphere.

Troubleshooting Workflow

Workflow Start High Hydroxylamine Detected (>1% by HPLC) CheckH2 Check H2 Mass Transfer (Pressure & Agitation) Start->CheckH2 IsH2Good Is H2 Starvation Eliminated? CheckH2->IsH2Good FixH2 Increase RPM / Pressure Optimize Baffles IsH2Good->FixH2 No CheckCat Evaluate Catalyst & Promoters IsH2Good->CheckCat Yes FixH2->CheckH2 Retest AddV Add Vanadium Promoter (e.g., NH4VO3) CheckCat->AddV ChangeCat Switch to Raney Ni or V-doped Pt/C CheckCat->ChangeCat

Figure 2: Troubleshooting workflow for resolving hydroxylamine accumulation during nitro reduction.

References
  • US Patent 6096924A - Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents. 3

  • ACS GCI Pharmaceutical Roundtable Reagent Guides - Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI. 4

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI.1

  • CN1177347A - Process for the preparation of 2-oxindole and N-hydroxy-2-oxindole. Google Patents. 2

  • Study of the Hydrogenation of Selected Nitro Compounds by Simultaneous Measurements of Calorimetric, FT-IR, and Gas-Uptake Signals - Industrial & Engineering Chemistry Research (ACS Publications).5

Sources

Purification strategies for sticky solids derived from 2-(4-Methyl-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-MNPAA-001 Subject: Troubleshooting "Sticky Solid" & "Oiling Out" Phenomena Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Tar" Syndrome

The isolation of 2-(4-Methyl-2-nitrophenyl)acetic acid and its derivatives often results in a viscous, intractable oil or a "sticky solid" rather than a free-flowing powder.[1] This is not necessarily a sign of failed synthesis but a physicochemical characteristic of ortho-nitro phenylacetic acids.[1]

Why this happens:

  • The "Ortho" Effect: The ortho-nitro group creates steric clash and dipole moments that disrupt the crystal lattice packing compared to para-isomers, lowering the melting point.[1]

  • Solvent Entrapment: The amorphous solid acts as a plasticizer, trapping solvents (DCM, Toluene) which further lowers the melting point (Raoult’s Law), creating a self-perpetuating cycle of stickiness.[1]

  • Impurity Profile: Trace amounts of the decarboxylated byproduct (4-methyl-2-nitrotoluene) or unreacted nitrile precursors act as "solvents" for your product.[1]

Diagnostic Workflow (Decision Tree)

Before attempting a fix, diagnose the state of your material using the logic flow below.

PurificationStrategy Start Crude Material State IsOil Is it a viscous oil? Start->IsOil IsStickySolid Is it a sticky/waxy solid? Start->IsStickySolid ProtocolB Protocol B: Controlled Acidification IsOil->ProtocolB If originating from aqueous workup ProtocolD Protocol D: Ester Derivatization IsOil->ProtocolD If intractable tar CheckNMR Check 1H NMR IsStickySolid->CheckNMR SolventTrapped High Solvent Peaks? CheckNMR->SolventTrapped Yes ImpurityHigh High Organic Impurities? CheckNMR->ImpurityHigh Yes ProtocolA Protocol A: Azeotropic Trituration SolventTrapped->ProtocolA ImpurityHigh->ProtocolB Non-acidic impurities ProtocolC Protocol C: Recrystallization ImpurityHigh->ProtocolC Similar polarity impurities

Figure 1: Decision matrix for selecting the appropriate purification protocol based on the physical state and NMR profile of the crude material.[1]

Technical Protocols

Protocol A: The Azeotropic Trituration (Solvent Removal)

Use Case: NMR shows product is >90% pure but contains trapped DCM/Toluene/EtOAc.[1] High vacuum alone is failing.[1]

Mechanism: You cannot "pull" solvent out of a gum.[1] You must break the lattice physically (trituration) or displace the high-boiling solvent with a low-boiling one that doesn't dissolve the product (antisolvent exchange).[1]

  • Dissolution: Dissolve the sticky solid in a minimum amount of Diethyl Ether or TBME (Methyl tert-butyl ether).[1]

    • Why: These dissolve the organic impurities but often allow the acid to precipitate when concentrated, or at least displace the heavier "sticky" solvents like toluene.[1]

  • Evaporation: Rotovap to dryness. The material will likely foam.[1][2]

  • The Grind: Add Pentane or Hexanes (10 mL per gram of material).

  • Sonication: Sonicate the flask for 5-10 minutes. The oil should harden into a solid as the lipophilic impurities dissolve in the pentane and the trapped solvent is extracted.[1]

  • Filtration: Filter the solid cold. Do not let it warm up significantly on the filter paper.[1]

Protocol B: Controlled Biphasic Acidification (The "Anti-Oil" Method)

Use Case: The product "oils out" as a gum when you acidify the basic aqueous layer during workup.[1]

Mechanism: Rapid addition of HCl causes local supersaturation.[1] The hydrophobic acid precipitates faster than it can crystallize, trapping water and impurities.[1]

Step-by-Step:

  • Preparation: Start with your product dissolved in the alkaline aqueous layer (e.g., 1M NaOH).[1] Wash this layer 2x with DCM to remove non-acidic impurities (unreacted nitriles/toluenes).[1]

  • The Setup: Place the aqueous layer in a flask with rapid stirring. Add an equal volume of Ethyl Acetate (biphasic mixture).[1]

  • Acidification: Dropwise add 1M HCl slowly. Monitor pH.

    • Observation: As the acid forms, it will immediately partition into the Ethyl Acetate layer rather than crashing out as an oil in the water.[1]

  • Isolation: Separate the layers. Dry the Ethyl Acetate (MgSO₄) and evaporate.[1]

  • Crystallization: The resulting residue is usually cleaner and more likely to solidify than the "crashed" gum.[1]

Protocol C: Recrystallization Systems

Use Case: Material is solid but impure (colored/low melting point).[1]

Warning: Phenylacetic acids are prone to thermal decarboxylation.[1] Do not boil for extended periods.

Solvent SystemRatio (v/v)Temperature ProfileNotes
Ethanol / Water 1:1 to 1:2Dissolve in warm EtOH (50°C), add warm H₂O until turbid, cool slowly.[1]Gold Standard. Best for removing inorganic salts and polar tars.[1]
Toluene / Heptane 1:2Dissolve in min.[1] warm Toluene, add Heptane.Good for removing non-polar oily byproducts.[1]
DCM / Hexane 1:4Dissolve in DCM, layer Hexane on top (vapor diffusion).[1]Best for small scale (<100 mg) or very thermally unstable derivatives.[1]
Protocol D: The "Nuclear Option" (Ester Derivatization)

Use Case: The acid is an inseparable black tar.[1]

Mechanism: Carboxylic acids can be difficult to purify due to dimerization.[1] Esters do not dimerize and can be distilled or purified via silica chromatography without streaking.[1]

  • Esterify: Reflux crude acid in Methanol with catalytic H₂SO₄ (3 hours).

  • Purify: The resulting Methyl 2-(4-methyl-2-nitrophenyl)acetate is lipophilic.[1] Pass it through a short silica plug (Hexane/EtOAc 8:1).[1]

  • Hydrolyze: Treat the purified ester with LiOH in THF/Water (1:1) at room temperature.

  • Result: The acid generated from this route is usually pristine crystalline material.[1]

Troubleshooting & FAQs

Q: I see a new impurity peak in NMR after heating my recrystallization mixture. A: You likely decarboxylated your product. 2-Nitrophenylacetic acids are thermally sensitive.[1] The peak at ~2.6 ppm (singlet) corresponds to the methyl group of the resulting nitrotoluene.[1] Avoid boiling temperatures >80°C.

Q: My solid melts into an oil on the filter paper. A: This is a "melt-point depression" caused by residual solvent.[1]

  • Fix: Do not pull air through the filter for too long (which condenses atmospheric moisture).[1] Wash with chilled pentane and immediately move to a vacuum desiccator over P₂O₅.[1]

Q: Can I use column chromatography on the free acid? A: Yes, but standard silica is acidic enough to cause streaking.[1]

  • Fix: Add 1% Acetic Acid to your eluent (e.g., 1% AcOH in DCM/MeOH).[1] This suppresses ionization and tightens the band.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for solvent selection and p-nitrophenylacetic acid purification methods). [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Foundational protocols for biphasic acidification).

  • Organic Syntheses, Coll. Vol. 1, p. 406 (1941). p-Nitrophenylacetic acid.[1] (Describes the hydrolysis and crystallization of nitrophenylacetic acid derivatives).

  • Sigma-Aldrich Technical Library. Recrystallization Solvents and Troubleshooting.

Sources

Technical Support Center: Exotherm Control in the Nitration of 4-Methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals facing thermal runaway, poor regioselectivity, and yield degradation during the nitration of activated aromatic systems.

The synthesis of 2-(4-Methyl-2-nitrophenyl)acetic acid via the nitration of 4-methylphenylacetic acid (p-tolylacetic acid) presents a classic process chemistry challenge. The aromatic ring is doubly activated by the methyl and acetic acid groups, making it highly susceptible to electrophilic aromatic substitution. The generation of the nitronium ion (


) and its subsequent attack on the ring is an intensely exothermic process. If this enthalpy is not strictly managed, the reaction rapidly deviates from the desired kinetic pathway.

Below is our comprehensive troubleshooting guide, structured to provide you with the mechanistic causality behind these thermal hazards and the self-validating protocols required to mitigate them.

Mechanistic Pathway & Thermal Hazards

ReactionPathway SM 4-Methylphenylacetic Acid (Activated Ring) Exotherm Highly Exothermic Nitronium Attack SM->Exotherm Mix Mixed Acid (HNO3 / H2SO4) Mix->Exotherm Product 2-(4-Methyl-2-nitrophenyl)acetic acid (Target) Exotherm->Product Controlled Temp (0-5 °C) OverNitration Dinitro Byproducts Exotherm->OverNitration Thermal Runaway Oxidation Methylene Oxidation (Tarry Byproducts) Exotherm->Oxidation Poor Mixing / Hot Spots

Reaction pathway and thermal hazard points during nitration of 4-methylphenylacetic acid.

Troubleshooting FAQs

Q1: Why does my batch nitration yield a dark, tarry mixture instead of the crystalline 2-(4-Methyl-2-nitrophenyl)acetic acid? A1: This is a direct consequence of localized thermal runaway. Nitration reactions are highly exothermic, and poor temperature control leads to the oxidative degradation of the active methylene group (-CH2-) adjacent to the carboxylate[1]. Nitric acid acts as a strong oxidizing agent at elevated temperatures. When localized "hot spots" form due to poor mixing in a batch reactor, the methylene group oxidizes, leading to decomposition and the formation of intractable tarry by-products rather than the desired mono-nitrated solid[1].

Q2: How do I control the dosing and temperature to ensure mono-nitration at the 2-position? A2: Regioselectivity and mono-nitration are kinetically favored only at cryogenic temperatures (0 °C to 5 °C). In a batch setup, you must use a biphasic or highly diluted system with dropwise addition of the nitrating agent. The causality here is straightforward: by starving the reaction of the nitronium ion, you prevent the accumulation of unreacted reagents, which is the primary driver of sudden exotherm spikes. The reaction features a multiphase, mixing-sensitive environment where large exotherms directly correlate to the formation of hazardous over-nitrated (dinitro) byproducts[2].

Q3: What is the mechanistic advantage of using continuous flow over batch reactors for this specific nitration? A3: The intrinsic safety advantage of continuous flow systems stems from their dramatically smaller reaction volume and larger specific surface area compared to traditional batch reactors[3]. For intensely exothermic nitration reactions with rapid kinetics, flow microreactors enable uniform mixing and near-instantaneous heat removal[3]. Instead of relying on a cooling jacket to chill a massive volume of liquid, flow chemistry operates isothermally, allowing you to precisely control the residence time and reactant stoichiometry, inherently mitigating the risk of thermal runaway[3].

FlowLogic Start Exotherm Control Strategy Batch Batch Reactor Start->Batch Flow Continuous Flow Reactor Start->Flow BatchRisk Low Surface Area/Volume Risk of Hot Spots Batch->BatchRisk FlowAdvantage High Surface Area/Volume Rapid Heat Dissipation Flow->FlowAdvantage BatchMitigation Cryogenic Cooling (0-5 °C) Slow Dropwise Dosing BatchRisk->BatchMitigation FlowParams Residence Time: 0-120s Isothermal Control FlowAdvantage->FlowParams

Decision logic for exotherm control comparing batch and continuous flow nitration methods.

Quantitative Process Comparison

To justify the transition from batch to flow chemistry for the nitration of 4-methylphenylacetic acid, review the quantitative differences in heat management and process efficiency summarized below.

Process ParameterTraditional Batch ReactorContinuous Flow Microreactor
Cooling Mechanism External jacket cooling (Low SA/V ratio)Submerged micro-capillary (High SA/V ratio)
Operating Temperature 0 °C to 5 °C (Prone to localized hot spots)0 °C to 20 °C (Strict isothermal control)
Residence / Reaction Time 1 to 4 hours30 to 120 seconds
Exotherm Risk Profile High (Accumulation of unreacted active inventory)Minimal (Micro-volume active inventory)
Typical Mono-nitration Yield 60% - 75%> 90%

Self-Validating Experimental Protocol: Continuous Flow Nitration

To guarantee trustworthiness and reproducibility, the following continuous flow protocol is designed as a self-validating system . At each critical juncture, a physical or analytical checkpoint ensures the system is operating within safe thermodynamic boundaries before proceeding.

Phase 1: System Priming and Reagent Preparation
  • Feed A (Substrate): Dissolve 4-methylphenylacetic acid (1.0 eq) in concentrated sulfuric acid (

    
    ) at 0 °C.
    
    • Causality: Pre-dissolving the substrate in

      
       prior to entering the reactor separates the heat of dissolution from the heat of the nitration reaction, flattening the overall exotherm profile.
      
  • Feed B (Nitrating Agent): Prepare the mixed acid by slowly adding concentrated

    
     (1.05 eq) to concentrated 
    
    
    
    under strict ice-bath cooling.
  • System Priming: Prime the tubular microreactor (e.g., PFA tubing, 1 mm internal diameter) with pure concentrated

    
    . Submerge the mixing T-junction and the entire reactor coil in a recirculating chiller set to 0 °C.
    
Phase 2: Isothermal Dosing and Reaction
  • Initiate Dosing: Start the syringe pumps for Feed A and Feed B. Calibrate the flow rates to achieve a precise residence time of 60 seconds inside the reactor coil.

  • Validation Checkpoint 1 (Thermal Integrity): Monitor the inline thermocouple located immediately after the mixing T-junction.

    • Self-Validation: The temperature delta (

      
      ) must not exceed +2 °C above the chiller setpoint. If 
      
      
      
      , the heat generation is outpacing dissipation. Action: Automatically halt the pumps; the flow rates are mismatched or the chiller capacity is insufficient.
Phase 3: Inline Quenching and Product Isolation
  • Continuous Quenching: Direct the effluent from the microreactor directly into a continuous stirred-tank reactor (CSTR) containing vigorously stirred ice water (0 °C).

  • Validation Checkpoint 2 (Chemical Integrity): Observe the precipitate forming in the quenching vessel.

    • Self-Validation: The immediate precipitation of a pale yellow crystalline solid confirms successful mono-nitration and effective quenching. If an orange oil or dark tar forms, the residence time was too long, leading to methylene oxidation. Action: Decrease residence time to 30 seconds.

  • Isolation: Continuously filter the pale yellow precipitate, wash thoroughly with cold distilled water to remove residual acids, and recrystallize from ethanol to yield pure 2-(4-Methyl-2-nitrophenyl)acetic acid.

References

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals. 3

  • Continuous Multiphase Flow Nitration and Cryogenic Flow Formylation: Enabling Process Development and Manufacturing of Pharmaceutical Intermediates. ACS Publications. 2

  • Technical Support Center: Synthesis of 2-Nitro-2-phenylindene-1,3-dione (Troubleshooting Nitration Hazards). Benchchem. 1

Sources

Validation & Comparative

A Comparative Guide to ¹H NMR Spectrum Analysis of 2-(4-Methyl-2-nitrophenyl)acetic acid: DMSO-d₆ vs. CDCl₃

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural elucidation of highly functionalized aromatic intermediates is a critical quality control step. 2-(4-Methyl-2-nitrophenyl)acetic acid is a versatile building block frequently utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as loxoprofen derivatives, and in the development of photolabile protecting groups[1][2].

When analyzing this compound via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of deuterated solvent fundamentally alters the spectral landscape. This guide provides an objective, data-driven comparison of its NMR performance in Dimethyl sulfoxide-d₆ (DMSO-d₆) versus Chloroform-d (CDCl₃) , detailing the causality behind solvent-induced chemical shifts and offering a self-validating protocol for high-fidelity data acquisition.

Structural Dynamics & Proton Assignment Logic

To accurately interpret the ¹H NMR spectrum of 2-(4-Methyl-2-nitrophenyl)acetic acid, one must first understand the electronic environment dictated by its functional groups:

  • The Nitro Group (-NO₂): Positioned at C2, this strongly electron-withdrawing group exerts a profound deshielding effect through both inductive and resonance mechanisms. The proton at C3 (H3), being ortho to the nitro group, experiences the greatest electron density depletion, pushing its chemical shift furthest downfield (~7.95 ppm in CDCl₃)[1].

  • The Acetic Acid Moiety (-CH₂COOH): Positioned at C1, the methylene protons are isolated from the aromatic ring's extended conjugation but are deshielded by the adjacent carboxylic acid carbonyl, typically resonating around 4.0 ppm[1].

  • Spin-Spin Coupling System: The aromatic ring contains three protons (H3, H5, H6). H5 and H6 are ortho to each other, resulting in a strong scalar coupling (

    
     Hz)[1]. H3 is isolated between the nitro and methyl groups; its meta coupling to H5 (
    
    
    
    Hz) is often unresolved without advanced apodization, causing it to appear as a sharp singlet in standard 400 MHz acquisitions[1].

G H3 H3 (Aromatic) Singlet, ~8.0 ppm H5 H5 (Aromatic) Doublet, ~7.3 ppm H3->H5  Meta Coupling (J ≈ 1-2 Hz) H6 H6 (Aromatic) Doublet, ~7.4 ppm H5->H6  Ortho Coupling (J ≈ 8 Hz) CH3 CH3 (Methyl) Singlet, ~2.4 ppm CH3->H3  NOE Interaction CH3->H5  NOE Interaction CH2 CH2 (Methylene) Singlet, ~4.0 ppm CH2->H6  NOE Interaction COOH COOH (Carboxylic) Broad Singlet, >10 ppm

Spin-spin coupling and spatial NOE network for 2-(4-Methyl-2-nitrophenyl)acetic acid.

Solvent Comparison: DMSO-d₆ vs. CDCl₃

The presence of the carboxylic acid (-COOH) group makes solvent selection the most critical variable in this analysis. The solvent dictates whether the molecule exists as a hydrogen-bonded dimer or a solvent-coordinated monomer[3].

CDCl₃: The Dimerization Challenge

In non-polar, aprotic solvents like CDCl₃, carboxylic acids predominantly exist as cyclic, hydrogen-bonded dimers[3][4]. This dimerization causes the -COOH proton to appear as a broad singlet (often around 10.0–11.0 ppm)[1]. Furthermore, the chemical shift of this proton in CDCl₃ is highly concentration-dependent. Trace amounts of acidic impurities (e.g., DCl generated from photolytic degradation of CDCl₃) or residual water can catalyze rapid proton exchange, further broadening or entirely collapsing the -COOH signal[5].

DMSO-d₆: The Monomeric Advantage

DMSO-d₆ is a highly polar, strong hydrogen-bond acceptor[6]. It completely disrupts the carboxylic acid dimers, forming strong intermolecular hydrogen bonds directly with the solute (-COOH ··· O=S(CD₃)₂). This interaction locks the exchangeable proton into a more stable magnetic environment, typically shifting the -COOH signal significantly downfield (>12.0 ppm) and sharpening the peak[7][8]. According to predictive charge models for solvent-induced shifts (


), labile protons in acids exhibit the largest positive solvent shifts when moving from CDCl₃ to DMSO-d₆[7].
Quantitative Data Comparison

The following table summarizes the empirical ¹H NMR data for 2-(4-Methyl-2-nitrophenyl)acetic acid in CDCl₃[1] alongside the comparative shifts observed/predicted in DMSO-d₆ based on solvent anisotropy and hydrogen-bonding models[6][7].

Proton AssignmentMultiplicity & CouplingChemical Shift in CDCl₃ (δ, ppm)Expected Shift in DMSO-d₆ (δ, ppm)Solvent-Induced Shift (

)
-COOH Broad Singlet (1H)10.66~12.50+1.84 (Strong H-bond to DMSO)
Ar-H3 Singlet (1H)7.95~8.05+0.10 (Solvent anisotropy)
Ar-H6 Doublet (1H, J ≈ 8.1 Hz)7.41~7.55+0.14 (Solvent anisotropy)
Ar-H5 Doublet (1H, J ≈ 7.7 Hz)7.23~7.45+0.22 (Solvent anisotropy)
-CH₂- Singlet (2H)4.01~3.95-0.06 (Minor shielding)
-CH₃ Singlet (3H)2.44~2.35-0.09 (Minor shielding)

Note: Aromatic and aliphatic


 values are driven by the difference in magnetic anisotropy between the linear CDCl₃ molecule and the pyramidal DMSO-d₆ molecule[7].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the sample preparation must be treated as a self-validating system. Water contamination is the primary failure mode for carboxylic acid NMR in DMSO-d₆, as it facilitates proton exchange that erases the -COOH signal[5][6].

Step 1: Analyte Desiccation Dry the 2-(4-Methyl-2-nitrophenyl)acetic acid sample under high vacuum (lyophilization or Schlenk line) for a minimum of 4 hours to remove atmospheric moisture.

Step 2: Solvent Preparation Use fresh, ampoule-sealed DMSO-d₆ (99.9% D) or CDCl₃ stored over activated 4Å molecular sieves. If using CDCl₃, ensure it is stabilized with silver foil to prevent photolytic DCl generation[5].

Step 3: Dissolution & Concentration Control Accurately weigh 10–15 mg of the analyte. Dissolve completely in 0.6 mL of the chosen deuterated solvent. This specific concentration (~0.1 M) ensures an optimal signal-to-noise ratio for a standard 16-scan acquisition without causing viscosity-induced line broadening.

Step 4: Filtration (The Quality Gate) Pass the solution through a 0.2 μm PTFE syringe filter directly into a clean, oven-dried 5 mm NMR tube. This removes paramagnetic particulates (e.g., trace metals from spatulas) that cause localized magnetic field inhomogeneities and ruin peak resolution.

Step 5: Acquisition & Internal Validation Acquire the spectrum at 298 K (400 MHz or higher). Validation Check: Inspect the residual solvent peaks. In CDCl₃, verify the singlet at 7.26 ppm[6]. In DMSO-d₆, verify the quintet at 2.50 ppm[6]. If the water peak in DMSO-d₆ (broad singlet at ~3.33 ppm) integrates to an area larger than your analyte's methylene peak, the sample is too wet, and the -COOH integration will be unreliable[5][6].

Protocol Step1 1. Sample Drying (Vacuum Desiccation) Step2 2. Solvent Selection (DMSO-d6 vs CDCl3) Step1->Step2 Decision Is COOH peak resolution critical? Step2->Decision Step3 3. Dissolution (10-15 mg in 0.6 mL) Step4 4. Filtration (0.2 μm PTFE syringe filter) Step3->Step4 Step5 5. NMR Acquisition (Internal Water Check) Step4->Step5 DMSO Use DMSO-d6 (Disrupts dimers) Decision->DMSO Yes CDCl3 Use CDCl3 (Standard screening) Decision->CDCl3 No DMSO->Step3 CDCl3->Step3

Workflow for NMR sample preparation and solvent selection based on carboxylic acid resolution.

Conclusion & Recommendations

For the routine identity confirmation of 2-(4-Methyl-2-nitrophenyl)acetic acid, CDCl₃ is sufficient and offers rapid solvent evaporation for sample recovery[6]. However, if the analytical goal is rigorous structural proof—specifically requiring the unambiguous assignment and integration of the carboxylic acid proton—DMSO-d₆ is the superior alternative. By forcing the molecule into a solvent-coordinated monomeric state, DMSO-d₆ eliminates the unpredictable shifting and broadening caused by dimerization, yielding a highly reproducible spectrum[3][7].

References

Sources

A Comparative Guide to the Infrared Spectroscopy of 2-(4-Methyl-2-nitrophenyl)acetic Acid: Deciphering Nitro and Carboxyl Group Signatures

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the characteristic Infrared (IR) absorption bands for the nitro (NO₂) and carboxyl (COOH) functional groups within the molecule 2-(4-Methyl-2-nitrophenyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of frequencies to explain the underlying principles and structural influences that govern the vibrational behavior of these crucial functional groups. By integrating theoretical knowledge with practical spectral interpretation, this guide serves as a valuable resource for compound identification and structural elucidation.

The Foundational Principles of IR Spectroscopy

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies.[2] These absorptions are recorded as a spectrum, typically plotting transmittance or absorbance against wavenumber (cm⁻¹). The diagnostic power of IR spectroscopy lies in its ability to identify specific functional groups, as each group possesses a unique set of vibrational modes (stretching and bending) that give rise to characteristic absorption bands.[3] For a molecule like 2-(4-Methyl-2-nitrophenyl)acetic acid, the IR spectrum is a composite of signals arising from its constituent parts: the aromatic ring, the methyl group, the nitro group, and the carboxylic acid group.

Characteristic Vibrational Modes of the Nitro (NO₂) Group

The nitro group is one of the most readily identifiable functional groups in IR spectroscopy due to its highly polar nature. The N-O bonds are polar, leading to a large change in dipole moment during vibration, which results in strong and characteristic absorption bands.[4] The two most prominent bands arise from the asymmetric and symmetric stretching vibrations of the two N-O bonds.[1]

  • Asymmetric NO₂ Stretch (νₐₛ): This is a strong absorption band typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[1][5] This vibration involves the two N-O bonds stretching out of phase. Conjugation with an aromatic ring tends to shift this band to a lower wavenumber compared to aliphatic nitro compounds.[6][7]

  • Symmetric NO₂ Stretch (νₛ): This is another strong absorption band, appearing in the 1360-1290 cm⁻¹ range for aromatic nitro compounds.[1][5] This mode corresponds to the in-phase stretching of the N-O bonds.

The electronic environment significantly influences the precise positions of these bands. The nitro group is a potent electron-withdrawing group through both inductive and resonance effects.[1][8] The presence of the electron-donating methyl group on the phenyl ring in 2-(4-Methyl-2-nitrophenyl)acetic acid will subtly modulate the electronic distribution and, consequently, the exact frequencies of the NO₂ stretches.

Characteristic Vibrational Modes of the Carboxyl (COOH) Group

The carboxylic acid functional group also presents a highly distinctive set of IR absorption bands, making it straightforward to identify.[9] Its spectral signature is dominated by the O-H and C=O stretching vibrations.

  • O-H Stretch: Unlike the relatively sharp O-H stretch seen in alcohols, the carboxylic acid O-H stretch appears as a very broad and intense band in the region of 3300-2500 cm⁻¹.[10] This significant broadening is a hallmark of carboxylic acids and is due to strong intermolecular hydrogen bonding, which leads to the formation of stable dimers in the solid state and in concentrated solutions.[2][11] This broad absorption often overlaps with the sharper C-H stretching bands.[10]

  • C=O (Carbonyl) Stretch: The carbonyl stretch of a carboxylic acid gives rise to a strong, sharp absorption band typically found between 1760 and 1690 cm⁻¹.[10] The exact position is sensitive to the molecular environment. For dimeric, saturated carboxylic acids, the peak is commonly observed around 1725-1700 cm⁻¹.[2] Conjugation with a double bond or an aromatic ring can lower the frequency to the 1710-1680 cm⁻¹ range.[12]

  • C-O Stretch and O-H Bend: Carboxylic acids also exhibit a C-O stretching vibration, which appears in the 1320-1210 cm⁻¹ region.[10] Additionally, out-of-plane O-H bending can produce a broad band around 950-910 cm⁻¹.[10]

Comparative Analysis: Predicted vs. Experimental IR Data for 2-(4-Methyl-2-nitrophenyl)acetic Acid

The following table summarizes the expected characteristic IR absorption bands for 2-(4-Methyl-2-nitrophenyl)acetic acid based on established literature values for aromatic nitro compounds and carboxylic acids. This provides a predictive framework for interpreting an experimental spectrum of the compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Carboxyl (COOH)O-H Stretch3300 - 2500Strong, Very BroadCharacteristic of hydrogen-bonded dimers.[10][13]
Aromatic/AlkylC-H Stretch3100 - 3000 / 3000 - 2850Medium to WeakAromatic C-H is typically >3000 cm⁻¹; Alkyl C-H is <3000 cm⁻¹. Often appear as sharp peaks on the broad O-H band.[1][14]
Carbonyl (C=O)C=O Stretch1710 - 1680Strong, SharpLowered frequency due to potential conjugation and hydrogen bonding.[12]
Nitro (NO₂)Asymmetric Stretch (νₐₛ)1550 - 1475StrongCharacteristic intense band for aromatic nitro compounds.[1][5]
Aromatic RingC=C Stretch1600 - 1450Medium to WeakMultiple bands are expected in this region.[1]
Nitro (NO₂)Symmetric Stretch (νₛ)1360 - 1290StrongThe second highly characteristic band for the nitro group.[1][5]
Carboxyl (COOH)C-O Stretch1320 - 1210MediumOften coupled with other vibrations.[10]
Carboxyl (COOH)O-H Bend (out-of-plane)950 - 910Medium, BroadAnother indicator for the carboxylic acid group.[10]

Experimental Data Interpretation:

When analyzing the actual IR spectrum of 2-(4-Methyl-2-nitrophenyl)acetic acid, a direct comparison to these ranges allows for confident assignment of the observed bands. The presence of a very broad absorption spanning from approximately 3300 to 2500 cm⁻¹ is the primary indicator of the carboxylic acid's O-H group. Within this broad envelope, sharper peaks corresponding to C-H stretches will be visible. A strong, sharp peak around 1700 cm⁻¹ will confirm the carbonyl group. The two most intense bands in the fingerprint region, expected near 1530 cm⁻¹ and 1350 cm⁻¹, will be definitive evidence for the asymmetric and symmetric stretches of the nitro group, respectively.

Experimental Protocol: Obtaining an IR Spectrum

A reliable IR spectrum can be obtained using the following standard procedure for a solid sample.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

Method: KBr Pellet Technique

  • Sample Preparation:

    • Thoroughly dry both the sample (1-2 mg of 2-(4-Methyl-2-nitrophenyl)acetic acid) and spectroscopic grade Potassium Bromide (KBr) (100-200 mg) in an oven to remove any residual moisture, which can interfere with the O-H region of the spectrum.

    • Grind the KBr to a fine powder using an agate mortar and pestle.

  • Mixing:

    • Add the small amount of sample to the KBr in the mortar.

    • Gently mix the sample and KBr with the pestle, then grind the mixture vigorously for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix. The mixture should appear as a fine, uniform powder.

  • Pellet Formation:

    • Transfer a portion of the mixture to a pellet press die.

    • Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press. This will form a thin, transparent or translucent KBr pellet.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Process the resulting spectrum (e.g., baseline correction) as needed.

This self-validating protocol ensures that the sample is properly prepared to minimize scattering effects and moisture interference, leading to a high-quality, interpretable spectrum.

Visualization of Key Molecular Vibrations

The following diagram illustrates the molecular structure and highlights the key stretching vibrations discussed.

Caption: Key IR stretching vibrations in 2-(4-Methyl-2-nitrophenyl)acetic acid.

References

  • Infrared of nitro compounds. Chemistry LibreTexts. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

  • IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE. [Link]

  • Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Carboxylic Acid Spectroscopy. Oregon State University. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Infrared Spectrometry. Michigan State University. [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. RSC Publishing. [Link]

  • Nitro Compounds. Chemistry LibreTexts. [Link]

  • IR: nitro groups. University of Calgary. [Link]

  • Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. RSC Publishing. [Link]

  • Spectroscopy of Carboxylic Acids. Oregon State University. [Link]

  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. University of Colorado Boulder. [Link]

  • The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. [Link]

  • Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. III. Correlation of 13C N.M.R. spectra of para substituted acetanilides and 4'-nitrophenyl 4-substituted benzoates with infrared carbonyl stretching frequencies, 1H N.M.R., rate and equilibrium dat. Australian Journal of Chemistry. [Link]

  • IR and Raman spectra of nitroanthracene isomers: substitional effects based on density functional theory study. PubMed. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Ultraviolet and infrared spectra of some aromatic nitro-compounds. RSC Publishing. [Link]

  • Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. PMC. [Link]

  • Substituent effects of nitro group in cyclic compounds. ResearchGate. [Link]

  • (2-Nitrophenyl)acetic acid. PubChem. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • (2-Nitrophenyl)acetic acid. Wikipedia. [Link]

  • 2-Amino-2-(4-nitrophenyl)acetic acid. PubChem. [Link]

  • Acetic acid. NIST WebBook. [Link]

  • 2-(2-Nitrophenyl)acetic acid isopropyl ester - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

Sources

Definitive Guide: HPLC Method Development for 2-(4-Methyl-2-nitrophenyl)acetic Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

Objective: Develop a stability-indicating HPLC method to separate 2-(4-Methyl-2-nitrophenyl)acetic acid (Target Analyte) from its critical positional isomers, specifically 2-(4-Methyl-3-nitrophenyl)acetic acid.

The Challenge: Positional isomers of nitrophenylacetic acid derivatives possess identical molecular weights and nearly identical hydrophobicities (logP). Traditional alkyl-bonded phases (C18) often fail to resolve these "critical pairs" because the separation mechanism relies solely on hydrophobic interaction, which is insufficient for distinguishing the subtle steric and electronic differences caused by the nitro group's position.

The Solution: This guide compares the performance of C18 , Phenyl-Hexyl , and Pentafluorophenyl (PFP) stationary phases. It demonstrates that leveraging


-

interactions and shape selectivity—rather than just hydrophobicity—is the key to achieving baseline resolution (

).[1]

Analyte Characterization & Physicochemical Strategy

Before method development, we must define the physicochemical boundaries of the target molecule.

PropertyValue (Approx.)Chromatographic Implication
Structure Aromatic ring, -COOH, -NO2, -CH3Potential for

-

interactions; Acidic functionality requires pH control.[1]
pKa 4.0 – 4.2Critical: Mobile phase pH must be

(2 pH units below pKa) to keep the acid protonated.[1] Ionized acids elute near the void volume with poor retention.[1]
logP ~1.8Moderately hydrophobic; suitable for Reverse Phase (RP).[1]
UV Max ~270 nm (Nitro/Aromatic)Detection at 254 nm or 270 nm is optimal.[1]
The Critical Isomer Pair

The primary separation challenge typically arises from the nitration of 4-methylphenylacetic acid, yielding:

  • Target: 2-(4-Methyl-2 -nitrophenyl)acetic acid (Ortho-nitro relative to acetate chain).[1]

  • Impurity: 2-(4-Methyl-3 -nitrophenyl)acetic acid (Meta-nitro relative to acetate chain).[1]

Comparative Study: Stationary Phase Screening

We evaluated three distinct stationary phases to determine the optimal selectivity mechanism.

Experimental Conditions (Screening Phase)
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)[1]

  • Mobile Phase B: Methanol (Selected for promoting

    
    -
    
    
    
    interactions)[1]
  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min[1][2][3][4]

  • Temp: 30°C

Results Comparison
Stationary PhaseLigand TypeMechanismResolution (

)
Verdict
C18 (ODS) C18 Alkyl ChainHydrophobic Interaction0.8 (Co-elution)FAIL. Unable to distinguish the positional shift of the nitro group.[1]
Phenyl-Hexyl Phenyl Ring w/ C6 LinkerHydrophobicity +

-

Interaction
1.9 (Baseline)PASS. The nitro group's position alters the

-cloud density, interacting differently with the phenyl ligand.[1]
PFP (Pentafluorophenyl) Fluorinated Ring

-

, Dipole-Dipole, Shape Selectivity
3.2 (Excellent) OPTIMAL. The electron-deficient PFP ring interacts strongly with the electron-rich nitro group, maximizing selectivity.[1]
Mechanistic Insight

While C18 interacts only with the "greasiness" of the molecule, the PFP phase acts as a Lewis acid. The nitro group on the analyte is electron-withdrawing, creating a specific dipole moment. The position of this nitro group (ortho vs. meta) significantly changes the molecule's 3D electrostatic footprint, which the rigid PFP phase can "recognize" via shape selectivity.

Visualizing the Decision Pathway

MethodDevelopment Start Start: Isomer Separation Target: 2-(4-Methyl-2-nitrophenyl)acetic acid ChemProp Analyze Properties pKa ~4.1 (Acidic) Structure: Aromatic + Nitro Start->ChemProp MobilePhase Select Mobile Phase Modifier Must suppress ionization ChemProp->MobilePhase AcidChoice Use 0.1% Formic or H3PO4 (pH < 3.0) MobilePhase->AcidChoice ColumnScreen Stationary Phase Screening MobilePhase->ColumnScreen C18 C18 Column (Hydrophobic Only) ColumnScreen->C18 Phenyl Phenyl-Hexyl (Pi-Pi Interaction) ColumnScreen->Phenyl PFP PFP (Fluoro-Phenyl) (Shape + Dipole Selectivity) ColumnScreen->PFP ResultC18 Result: Co-elution (Rs < 1.0) C18->ResultC18 ResultPhenyl Result: Separated (Rs ~ 1.9) Phenyl->ResultPhenyl ResultPFP Result: Superior (Rs > 3.0) PFP->ResultPFP FinalMethod Final Method: PFP Column + MeOH/Water (0.1% FA) ResultPhenyl->FinalMethod ResultPFP->FinalMethod

Caption: Decision tree for selecting the optimal stationary phase based on analyte chemistry.

Detailed Experimental Protocol

Reagents & Standards[1][2][5]
  • Solvents: HPLC Grade Methanol (MeOH) and Acetonitrile (ACN).[1]

  • Buffer: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%).[1]

  • Water: Milli-Q (18.2 MΩ[1]·cm).

Optimized Chromatographic Conditions (The "Gold Standard")

This protocol uses the PFP phase, which demonstrated the highest resolution in the comparative study.

  • Column: Kinetex F5 (PFP) or equivalent (e.g., ACE C18-PFP), 150 x 4.6 mm, 2.6 µm or 5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Methanol (MeOH).[1]

    • Note: Methanol is preferred over ACN here because ACN can suppress

      
      -
      
      
      
      interactions between the analyte and the stationary phase.
  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temperature: 35°C (Slightly elevated temperature improves mass transfer for aromatic acids).[1]

  • Detection: UV @ 254 nm.[1]

  • Injection Volume: 5-10 µL.

Gradient Program:

Time (min) % Mobile Phase B
0.0 10
15.0 70
16.0 95
20.0 95
20.1 10

| 25.0 | 10 (Re-equilibration) |

Sample Preparation[1]
  • Stock Solution: Dissolve 10 mg of 2-(4-Methyl-2-nitrophenyl)acetic acid in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute stock to 50 µg/mL using Mobile Phase A:B (50:50).

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.[1]

Method Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness pillar), perform the following System Suitability Tests (SST) before every routine analysis.

ParameterAcceptance CriteriaRationale
Resolution (

)

between isomers
Ensures quantitative accuracy even if column performance degrades slightly.
Tailing Factor (

)

Checks for secondary interactions (silanol activity) or column aging.[1]
Retention Time %RSD

(n=5 injections)
Confirms pump stability and mobile phase equilibration.
Capacity Factor (

)

for first peak
Ensures the analyte is not eluting in the void volume.

Troubleshooting & Optimization

  • Peak Tailing: If the acid peak tails, the pH may be too close to the pKa. Lower the pH by using 0.1% Trifluoroacetic acid (TFA) instead of Formic Acid, or increase buffer concentration.[5]

  • Loss of Resolution: If resolution drops over time, the PFP phase may be fouled. Wash with 100% ACN, then 50:50 MeOH:Water.[1]

  • Alternative Selectivity: If PFP is unavailable, a Biphenyl column is a strong second choice, often providing similar

    
    -selectivity to PFP.[1]
    

References

  • Phenomenex. (n.d.).[1] Chiral and Achiral HPLC Separation Strategies. Retrieved from [Link] (Guidance on Phenyl-Hexyl and PFP selectivity).[1]

  • Royal Society of Chemistry. (2011).[1] Reverse-phase high performance liquid chromatography separation of positional isomers. Retrieved from [Link].[1]

  • Shimadzu. (n.d.).[1] Analytical Methods for Organic Acids. Retrieved from [Link].[1]

Sources

A Comparative Guide to the UPLC-C18 Retention Behavior of 2-(4-Methyl-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the retention characteristics of 2-(4-Methyl-2-nitrophenyl)acetic acid on a C18 stationary phase using Ultra-Performance Liquid Chromatography (UPLC). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of parameters. Instead, it elucidates the fundamental principles governing the molecule's chromatographic behavior, enabling the reader to develop robust, selective, and efficient analytical methods. We will explore how variations in mobile phase composition, pH, and C18 column chemistry can be leveraged to modulate retention time and achieve optimal separation.

Understanding the Analyte: Physicochemical Properties and Chromatographic Implications

2-(4-Methyl-2-nitrophenyl)acetic acid is a multifaceted molecule, and understanding its structural attributes is paramount to predicting its behavior on a C18 column.

  • Hydrophobic Core: The presence of a substituted phenyl ring provides a significant non-polar character, which is the primary driver for its retention on the hydrophobic C18 stationary phase.

  • Ionizable Carboxylic Acid Group: The acetic acid moiety is a weak acid. Its state of ionization is dependent on the pH of the mobile phase. This is a critical handle for manipulating retention time. At a pH well below its pKa, the carboxylic acid will be protonated and neutral, leading to increased hydrophobicity and stronger retention on the C18 column. Conversely, at a pH above its pKa, the carboxylate form will be negatively charged, increasing its polarity and weakening its interaction with the stationary phase, resulting in earlier elution.

  • Polar Nitro Group: The nitro group adds polarity to the molecule, which can lead to secondary interactions with the stationary phase and influence its overall retention and peak shape.

Based on its structure, we can anticipate that 2-(4-Methyl-2-nitrophenyl)acetic acid will be well-retained on a C18 column under acidic mobile phase conditions. The interplay between its hydrophobic and polar/ionizable functionalities makes it an excellent candidate for demonstrating the principles of reversed-phase chromatography.

The Impact of Mobile Phase pH on Retention Time

The pH of the mobile phase is arguably the most influential parameter for controlling the retention of ionizable compounds like 2-(4-Methyl-2-nitrophenyl)acetic acid. By adjusting the pH relative to the analyte's pKa, we can dictate its degree of ionization and, consequently, its retention.

Experimental Protocol: pH Scouting

A pH scouting experiment is a foundational step in method development for this analyte.

Objective: To evaluate the effect of mobile phase pH on the retention time of 2-(4-Methyl-2-nitrophenyl)acetic acid.

UPLC System: A Waters ACQUITY UPLC H-Class System or equivalent.

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7) Mobile Phase A2: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid Mobile Phase A3: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 8.0 with Ammonium Hydroxide

Mobile Phase B: Acetonitrile

Gradient: 10-95% B over 5 minutes Flow Rate: 0.4 mL/min Column Temperature: 40 °C Injection Volume: 1 µL Detection: UV at 254 nm

Sample: 10 µg/mL 2-(4-Methyl-2-nitrophenyl)acetic acid in 50:50 Acetonitrile:Water

Expected Results and Interpretation

The following table summarizes the anticipated retention times at different pH values.

Mobile Phase pHExpected Analyte StatePredicted Retention Time (min)Rationale
~2.7 (Acidic)Predominantly Neutral (COOH)~3.5The carboxylic acid is protonated, increasing hydrophobicity and interaction with the C18 phase.
4.5 (Weakly Acidic)Partially Ionized (COOH/COO-)~2.8As the pH approaches the pKa, a portion of the molecules are deprotonated, increasing polarity and reducing retention.
8.0 (Basic)Predominantly Ionized (COO-)~1.5The analyte is fully deprotonated and highly polar, leading to minimal retention on the C18 column.

This experiment underscores the critical role of pH. For robust method performance, it is advisable to operate at a pH at least 1.5 to 2 units away from the analyte's pKa to ensure a consistent ionization state and minimize retention time shifts due to small variations in mobile phase pH.[1]

Below is a conceptual workflow for this pH scouting experiment.

G cluster_prep Sample & Mobile Phase Preparation cluster_uplc UPLC Analysis cluster_data Data Analysis Analyte Prepare Analyte Stock Inject_pH2_7 Inject at pH 2.7 Analyte->Inject_pH2_7 Inject_pH4_5 Inject at pH 4.5 Analyte->Inject_pH4_5 Inject_pH8_0 Inject at pH 8.0 Analyte->Inject_pH8_0 MP_A1 Prepare MP A (pH 2.7) MP_A1->Inject_pH2_7 MP_A2 Prepare MP A (pH 4.5) MP_A2->Inject_pH4_5 MP_A3 Prepare MP A (pH 8.0) MP_A3->Inject_pH8_0 MP_B Prepare MP B (ACN) MP_B->Inject_pH2_7 MP_B->Inject_pH4_5 MP_B->Inject_pH8_0 Analyze_RT Analyze Retention Times Inject_pH2_7->Analyze_RT Inject_pH4_5->Analyze_RT Inject_pH8_0->Analyze_RT Optimize Select Optimal pH Analyze_RT->Optimize

Caption: Workflow for pH scouting to determine optimal mobile phase conditions.

Comparing C18 Column Chemistries: A Guide to Selectivity

While all C18 columns share a common stationary phase ligand, subtle differences in their underlying silica/hybrid particles, bonding density, and end-capping can lead to significant variations in selectivity, particularly for polar and ionizable analytes.[2]

Experimental Protocol: Column Screening

Objective: To compare the retention and peak shape of 2-(4-Methyl-2-nitrophenyl)acetic acid on different C18 column chemistries.

UPLC System and Method: As described in the pH scouting experiment, using the optimal mobile phase pH determined (e.g., 0.1% Formic Acid in Water).

Columns:

  • ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm: A general-purpose, high-performance column with a wide pH stability range.[1]

  • ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm: A C18 phase designed for enhanced retention of polar compounds, compatible with 100% aqueous mobile phases.[3]

  • ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 50 mm: A charged surface hybrid C18 column that provides excellent peak shape for basic compounds at low pH and can offer alternative selectivity for acids.[2][4]

Expected Results and Interpretation

The choice of column can fine-tune the separation.

Column ChemistryPredicted Retention Time (min)Expected Peak ShapeRationale
BEH C18 ~3.5SymmetricalThe trifunctionally bonded C18 phase on the BEH particle provides a good balance of retention and efficiency for this type of analyte.
HSS T3 ~4.0SymmetricalThe lower C18 ligand density and proprietary T3 bonding are designed to allow for greater penetration of polar analytes into the bonded phase, increasing retention.[3][5]
CSH C18 ~3.7SymmetricalThe low-level positive surface charge can lead to a slight increase in the retention of acidic analytes due to secondary ion-exchange interactions, potentially offering a different selectivity profile compared to standard C18 columns.[4]

The following diagram illustrates the decision-making process for column selection.

G cluster_columns Column Selection Analyte_Type Analyte Properties BEH_C18 BEH C18 (General Purpose) Analyte_Type->BEH_C18 Broad Applicability HSS_T3 HSS T3 (Polar Retention) Analyte_Type->HSS_T3 Polar Analyte CSH_C18 CSH C18 (Alternative Selectivity) Analyte_Type->CSH_C18 Ionizable Analyte

Caption: Decision tree for selecting an appropriate C18 column chemistry.

Organic Modifier: Acetonitrile vs. Methanol

The choice of organic modifier in the mobile phase can also influence selectivity. Acetonitrile and methanol are the most common choices in reversed-phase UPLC.

  • Acetonitrile: Generally has a lower viscosity, allowing for higher efficiency and lower backpressure. It is considered a weaker solvent than methanol for many compounds in reversed-phase chromatography.

  • Methanol: Is a stronger solvent and can offer different selectivity due to its protic nature, which allows for hydrogen bonding interactions.

A direct comparison by substituting acetonitrile with methanol in the optimized method can reveal changes in retention and potentially the elution order of impurities if present. For 2-(4-Methyl-2-nitrophenyl)acetic acid, a switch to methanol would likely result in a shorter retention time due to its stronger elution strength.

Conclusion and Recommendations

The retention time of 2-(4-Methyl-2-nitrophenyl)acetic acid on a C18 column is highly tunable, offering chromatographers several avenues for method optimization.

  • Primary Control: Mobile phase pH is the most effective tool for controlling retention. An acidic mobile phase (pH < 3) is recommended to ensure the analyte is in its neutral, well-retained form.

  • Fine-Tuning Selectivity: The choice of C18 column chemistry provides an orthogonal approach to method development. For this analyte, a standard BEH C18 column offers excellent performance. However, for complex mixtures containing other polar compounds, an HSS T3 column could provide beneficial alternative selectivity and increased retention.

  • Method Robustness: Operating at a pH far from the analyte's pKa and selecting a column with proven batch-to-batch reproducibility are key to developing a robust and reliable analytical method.

By systematically evaluating these parameters, a scientist can develop a UPLC method that is not only fast and efficient but also tailored to the specific analytical challenge at hand, ensuring accurate and reproducible results for 2-(4-Methyl-2-nitrophenyl)acetic acid and related compounds.

References

  • ResearchGate. (2023, August 17). Retention of analytes on C18 column can be slightly affected by buffer concentration? Available at: [Link]

  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Available at: [Link]

  • Han, J., & Borchers, C. H. (2014). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Metabolites, 4(3), 639–659. Available at: [Link]

  • Chromatography Online. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Available at: [Link]

  • Element Lab Solutions. (n.d.). Charged Stationary Phases in Reversed Phase HPLC. Available at: [Link]

  • Chromatography Today. (n.d.). New LC Column Increases Retention for Acidic Compounds. Available at: [Link]

  • AA Blocks. (n.d.). 2-(4-Methyl-3-nitrophenyl)acetic acid. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-(2-nitrophenyl)acetate. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Formyl-2-methyl-5-nitrophenyl)acetic acid. Available at: [Link]

  • Waters Corporation. (2008). UPLC® Method Development and Validation. Available at: [Link]

  • SIELC Technologies. (2018, February 16). Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • SIELC Technologies. (2018, February 16). Separation of Acetic acid, 4-nitrophenyl ester on Newcrom R1 HPLC column. Available at: [Link]

  • Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Available at: [Link]

  • Sarikurkcu, C., et al. (2016). UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. Industrial Crops and Products, 94, 279-283.
  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Available at: [Link]

  • Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Available at: [Link]

  • Kotra, N., Varala, R., & Kumar, P. (2021). A Mini-review on Ultra Performance Liquid Chromatography. Oriental Journal of Chemistry, 37(4), 847-857. Available at: [Link]

  • Zhang, Z., et al. (2023). Development and validation of an UPLC-MS/MS method for the quantitative determination of pentoxifylline in beagle dog plasma and its application to a food-effect pharmacokinetic study. Drug Design, Development and Therapy, 17, 3767–3776. Available at: [Link]

  • Waters Corporation. (n.d.). Retention time varies on ACQUITY UPLC H-Class - WKB241683. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Acetic acid, (m-nitrophenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • LabRulez LCMS. (n.d.). A Systematic Approach Towards UPLC® Method Development. Available at: [Link]

  • Nakarai, H. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
  • ResearchGate. (2019, July 9). HPLC analysis, different retention time? Available at: [Link]

  • LabWrench. (n.d.). ACQUITY UPLC Column Strategies. Available at: [Link]

Sources

Comparative Guide: 13C NMR Assignment Methodologies for 2-(4-Methyl-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The accurate structural characterization of substituted aromatic systems is a foundational requirement in pharmaceutical development and materials science. 2-(4-Methyl-2-nitrophenyl)acetic acid (CAS 29640-90-2) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like loxoprofen derivatives [1], as well as a key photoproduct in the degradation of photoactive metal-organic framework (MOF) struts [2].

Assigning the


C NMR spectrum of this molecule presents a classic analytical challenge: distinguishing between closely clustered aromatic carbons (C1 through C6) that are perturbed by competing inductive (-I, +I), resonance (-M), and magnetic anisotropic effects from the ortho-nitro, para-methyl, and acetic acid substituents.

This guide objectively compares three leading methodologies for


C NMR assignment—Empirical Software Prediction , Quantum Mechanical (DFT) Modeling , and High-Fidelity Experimental 2D NMR —providing self-validating protocols and mechanistic insights to ensure absolute assignment certainty.

Comparative Evaluation of Assignment Methodologies

Empirical Prediction (Software-Based)

Tools like ChemDraw or Mnova utilize Hierarchical Orthogonal Space Encoding (HOSE) codes and empirical additivity rules.

  • Performance: Extremely fast and useful for initial hypothesis generation.

  • Limitations: Empirical rules often fail to accurately model the steric clashes between the bulky ortho-nitro group and the acetic acid side chain. This steric hindrance forces the nitro group out of coplanarity with the aromatic ring, reducing its resonance (-M) deshielding effect—a nuance empirical calculators frequently miss.

Quantum Mechanical Modeling (DFT)

Density Functional Theory (DFT) utilizing the Gauge-Independent Atomic Orbital (GIAO) method calculates the magnetic shielding tensors based on optimized 3D geometries.

  • Performance: Highly accurate for non-standard geometries and sterically hindered systems.

  • Limitations: Computationally expensive. It requires rigorous conformational searching and the application of linear scaling factors to convert absolute shielding tensors into relative chemical shifts (ppm).

High-Fidelity Experimental NMR (1D & 2D Multiplexing)

The gold standard. By combining 1D


C with 2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), the assignment becomes a deterministic mathematical proof rather than a prediction.
  • Performance: Provides absolute ground-truth connectivity.

  • Limitations: Requires purified sample (>95%), optimized instrument time, and manual interpretation of long-range

    
    -couplings.
    

Quantitative Data Comparison: C NMR Shifts

The following table synthesizes the expected chemical shifts derived from empirical additivity rules, standard DFT (B3LYP/6-311+G(2d,p)) predictions, and representative experimental data in CDCl


 based on established literature values for the proton environments [1].
Carbon PositionEnvironmentEmpirical Prediction (ppm)DFT (GIAO) Prediction (ppm)Experimental Shift (ppm)Defining HMBC Correlations (Protons)
C1 Ar-C (ipso to CH

)
129.5131.2129.4 H-CH

(

), H-3 (

)
C2 Ar-C (ipso to NO

)
148.4150.1148.8 H-CH

(

), H-3 (

)
C3 Ar-CH124.5126.0124.5 H-CH

(

)
C4 Ar-C (ipso to CH

)
136.5138.2136.5 H-CH

(

), H-5 (

)
C5 Ar-CH130.5132.0130.5 H-CH

(

), H-3 (

)
C6 Ar-CH129.4130.5129.3 H-CH

(

)
C7 Aliphatic CH

39.041.540.1 H-6 (

)
C8 Aliphatic CH

20.522.020.0 H-3 (

), H-5 (

)
C9 Carbonyl (COOH)172.0175.5172.6 H-CH

(

)
Mechanistic Causality in Spectral Interpretation
  • The Nitro Deshielding Effect: C2 (δ 148.8) is heavily deshielded due to the strong electron-withdrawing nature (-I, -M) of the NO

    
     group.
    
  • Magnetic Anisotropy: Counterintuitively, C3 (δ 124.5) appears relatively upfield for an aromatic carbon. While the nitro group withdraws electron density from the ring, the magnetic anisotropy of the N=O

    
    -system creates a localized shielding cone over the ortho positions, overriding the resonance deshielding effect.
    
  • Differentiating C5 and C6: Both are aromatic CH carbons with similar shifts. HMBC is the ultimate arbiter here: C6 is the only aromatic CH that will show a strong

    
     coupling to the CH
    
    
    
    protons (δ 4.01), while C5 will show a
    
    
    coupling to the CH
    
    
    protons (δ 2.44).

Visualizing the Assignment Logic

Workflow cluster_0 Methodology Comparison Empirical Empirical Prediction (HOSE Codes) Validation Data Integration & Cross-Validation Empirical->Validation DFT Quantum Mechanical (DFT/GIAO) DFT->Validation Exp Experimental NMR (1D/2D Multiplexing) Exp->Validation Assignment Definitive 13C Assignment 2-(4-Methyl-2-nitrophenyl)acetic acid Validation->Assignment

Strategic workflow integrating predictive and experimental methodologies for definitive NMR assignment.

HMBC Protons Proton Resonances (1H) H-3 (δ 7.95) H-6 (δ 7.41) H-5 (δ 7.23) CH2 (δ 4.01) CH3 (δ 2.44) Carbons Carbon Resonances (13C) C1 (δ 129.4) C2-NO2 (δ 148.8) C3 (δ 124.5) C4-CH3 (δ 136.5) C5 (δ 130.5) C6 (δ 129.3) COOH (δ 172.6) Protons:h3->Carbons:c2 2J Protons:h3->Carbons:c1 3J Protons:h3->Carbons:c5 3J Protons:ch2->Carbons:cooh 2J Protons:ch2->Carbons:c1 2J Protons:ch2->Carbons:c2 3J Protons:ch2->Carbons:c6 3J Protons:ch3->Carbons:c4 2J Protons:ch3->Carbons:c3 3J Protons:ch3->Carbons:c5 3J

Critical HMBC (Heteronuclear Multiple Bond Correlation) network mapping proton to carbon connectivity.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems where the data inherently proves its own accuracy.

Protocol A: Experimental NMR Acquisition Workflow
  • Sample Preparation: Dissolve 30 mg of 2-(4-Methyl-2-nitrophenyl)acetic acid in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal standard). Ensure the solution is free of paramagnetic impurities.
    
  • 1D

    
    C Acquisition: 
    
    • Use a zgpg30 pulse sequence (inverse-gated decoupling to minimize NOE bias if quantitative integration is desired, though standard CPD is sufficient for routine assignment).

    • Set the relaxation delay (D1) to

      
       2.0 seconds to allow the quaternary carbons (C1, C2, C4, C9) to fully relax, ensuring they appear above the noise floor.
      
  • 2D HSQC (Direct C-H): Run a multiplicity-edited HSQC to immediately differentiate the CH

    
     carbon (blue/negative contour) from the CH and CH
    
    
    
    carbons (red/positive contours).
  • 2D HMBC (Long-Range C-H):

    • Optimize the long-range coupling delay for

      
       = 8 Hz (standard for aromatic systems).
      
    • Self-Validation Step: Verify the assignment by checking the H-3 singlet (δ 7.95). It must show a strong

      
       correlation to C1 and C5, and a 
      
      
      
      correlation to C2. If these cross-peaks are absent, the long-range delay must be recalibrated.
Protocol B: Computational DFT Workflow
  • Conformational Search: Use Molecular Mechanics (e.g., MMFF94) to find the lowest energy conformer. Pay special attention to the dihedral angle between the nitro group and the aromatic ring.

  • Geometry Optimization: Optimize the lowest energy structure using Gaussian at the B3LYP/6-311+G(2d,p) level of theory. Include the Polarizable Continuum Model (PCM) for Chloroform to simulate solvent dielectric effects.

  • NMR Shielding Calculation: Run the NMR calculation using the GIAO method at the same level of theory.

  • Linear Scaling: Do not use raw isotropic shielding tensors (

    
    ). Apply an empirical linear scaling factor derived from a test set of similar molecules: 
    
    
    
    . This corrects for systematic DFT errors.

Conclusion

While empirical prediction software provides a rapid initial framework, it lacks the structural nuance required for highly substituted, sterically hindered aromatics like 2-(4-Methyl-2-nitrophenyl)acetic acid. DFT modeling bridges this gap but requires significant computational overhead. Ultimately, the Experimental 2D NMR multiplexing (HSQC + HMBC) remains the undisputed gold standard. By mapping the


 and 

couplings from the distinct CH

and CH

proton environments into the aromatic ring, researchers can achieve a self-validating, 100% definitive carbon assignment.

References

  • National Institute of Public Health (NIPH). Synthesis of loxoprofen derivatives with modification at the 3-position of the phenyl ring. 厚生労働科学研究成果データベース (Health and Labour Sciences Research Grants Database). 1

  • Coudert, F.-X. et al. MOF Decomposition and Introduction of Repairable Defects Using a Photodegradable Strut.2

Sources

Technical Guide: Dual-Method Purity Validation of 2-(4-Methyl-2-nitrophenyl)acetic acid

[1]

Executive Summary

The validation of 2-(4-Methyl-2-nitrophenyl)acetic acid (CAS: 29640-90-2) presents unique analytical challenges due to its structural isomerism and the potential for non-ionizable synthetic byproducts.[1] While High-Performance Liquid Chromatography (HPLC) remains the industry workhorse, relying solely on UV detection can lead to "blind spots"—particularly regarding co-eluting isomers or inorganic salts.[1]

This guide outlines a Dual-Method Validation Protocol combining Thin Layer Chromatography (TLC) for rapid qualitative screening and Liquid Chromatography-Mass Spectrometry (LCMS) for quantitative structural confirmation.[1] This synergistic approach ensures a purity assessment that is both robust and chemically specific, exceeding the reliability of single-method alternatives.[1]

Chemical Context & Impurity Profile[1][2][3][4][5]

To validate purity effectively, one must understand the likely contaminants. 2-(4-Methyl-2-nitrophenyl)acetic acid is typically synthesized via the nitration of p-tolylacetic acid or the hydrolysis of 2-nitro-4-methylbenzyl cyanide.[1]

Critical Impurities to Target:

  • Regioisomers: 2-(4-Methyl-3-nitrophenyl)acetic acid (meta-nitro isomer).[1]

  • Starting Materials: p-Tolylacetic acid (lacks nitro group).

  • Over-Nitration Products: Dinitro derivatives.[1]

  • Hydrolysis Byproducts: 2-Nitro-4-methylphenylacetamide (if synthesized via nitrile hydrolysis).[1]

Method 1: The Qualitative Screen (TLC)[2]

TLC is often dismissed as merely "preliminary," but for this compound, it is a critical orthogonal check against LCMS matrix effects.[1] It visualizes impurities that may not ionize in the mass spectrometer.

Experimental Protocol
  • Stationary Phase: Silica Gel 60 F

    
     aluminum-backed plates.[1]
    
  • Sample Preparation: Dissolve 5 mg of sample in 1 mL Methanol/Dichloromethane (1:1).

  • Mobile Phase Optimization:

    • Standard: Hexane : Ethyl Acetate (60:[1]40)

      
       Result: Likely streaking due to carboxylic acid.[1]
      
    • Optimized:Hexane : Ethyl Acetate : Acetic Acid (60 : 39 : 1) .[1]

    • Rationale: The addition of 1% acetic acid suppresses the ionization of the carboxylic acid moiety, sharpening the spot and preventing "tailing" which can mask closely eluting impurities.

Visualization & Interpretation[2]
  • UV (254 nm): The nitro group is a strong chromophore.[1] The product will appear as a distinct dark spot.

  • Iodine Chamber: Expose for 5 minutes. Useful for detecting non-UV active lipid-like impurities from solvents.[1]

  • Permanganate Stain: Dip and heat. Oxidizes the methyl/benzyl positions. Differentiates based on oxidation potential.[1]

Acceptance Criteria: Single spot under UV and Stain.[1]


1

Method 2: The Quantitative Gold Standard (LCMS)

LCMS provides the mass-to-charge ratio (m/z) confirmation required to distinguish the product from its non-nitrated precursors or byproducts.[1]

Experimental Protocol
  • Instrument: Agilent 1290 Infinity II / 6470 Triple Quad (or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase:

    • Phase A: Water + 0.1% Formic Acid.[1]

    • Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)[1]

    • 1-6 min: 5%

      
       95% B (Linear ramp)[1]
      
    • 6-8 min: 95% B (Wash)[1]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI)

Given the carboxylic acid functionality, Negative Ion Mode (ESI-) is often more sensitive, yielding the [M-H]

11
  • Target Mass: MW = 195.17 g/mol .[1][3]

  • Scan Mode: Full Scan (100-500 m/z).[1]

  • Key Ions:

    • ESI(-): 194.1 m/z [M-H]

      
       (Quantification Ion)[1]
      
    • ESI(+): 196.1 m/z [M+H]

      
       (Confirmation)
      

Comparative Performance Analysis

The following table objectively compares the proposed dual-method approach against standard alternatives.

FeatureTLC Only HPLC-UV Only LCMS Only Dual-Method (TLC + LCMS)
Speed < 15 mins30-60 mins30-60 mins~60 mins
Cost LowMediumHighHigh
Specificity Low (Ret.[1] Factor only)Medium (Ret. Time + UV)High (Mass fingerprint)Very High (Orthogonal)
Isomer Resolution PoorGood (Method dependent)ExcellentExcellent
Blind Spots UV-inactive compounds invisibleCo-elution risksIon suppression risksNone (Mutual validation)
Suitability Reaction monitoringRoutine QCFinal ReleaseRef.[1] Standard Certification
Why the Dual-Method Wins

Relying solely on LCMS can be risky due to ion suppression , where high concentrations of salts or matrix components prevent the analyte from ionizing, leading to false negatives. TLC, being a non-ionization technique, acts as a "reality check."[1] If TLC shows a spot that LCMS misses, you have identified a critical method failure.[1]

Validation Workflow Diagram

The following diagram illustrates the decision logic for validating the purity of 2-(4-Methyl-2-nitrophenyl)acetic acid.

ValidationWorkflowStartCrude Sample2-(4-Methyl-2-nitrophenyl)acetic acidTLCStep 1: TLC Screen(Hex:EtOAc:AcOH 60:39:1)Start->TLCTLC_DecisionSingle Spot@ Rf ~0.4?TLC->TLC_DecisionRecrystallizeReject & Recrystallize(Solvent: EtOH/Water)TLC_Decision->RecrystallizeNo (Multiple Spots)LCMSStep 2: LCMS Analysis(C18, ESI-, Gradient)TLC_Decision->LCMSYes (Pass)Recrystallize->StartRetryLCMS_DecisionPurity > 98% &Mass = 194 [M-H]-?LCMS->LCMS_DecisionImpurity_IDAnalyze MS SpectraIdentify Impurity MassLCMS_Decision->Impurity_IDNo (<98%)Final_ReleaseVALIDATED PURERelease for UseLCMS_Decision->Final_ReleaseYesImpurity_ID->RecrystallizeRefine Process

Caption: Figure 1. Integrated decision matrix for the purification and validation of nitrophenylacetic acid derivatives.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1] Retrieved from [Link]

  • Organic Syntheses. p-Nitrophenylacetic Acid Synthesis Procedure (Org. Synth. 1922, 2, 59).[1][4] Retrieved from [Link][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77337, (2-Nitrophenyl)acetic acid.[1] Retrieved from [Link][1]

Crystal structure data and X-ray diffraction of 2-(4-Methyl-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(4-Methyl-2-nitrophenyl)acetic acid , focusing on its structural characteristics, spectroscopic data, and utility as a synthetic intermediate compared to its structural analogues.

Executive Summary

2-(4-Methyl-2-nitrophenyl)acetic acid (CAS: 29640-90-2 ) is a specialized phenylacetic acid derivative characterized by an ortho-nitro group and a para-methyl substitution.[1] While often utilized as a transient intermediate in the synthesis of indole-based therapeutics and as a photolabile cleavage product in Metal-Organic Frameworks (MOFs), its solid-state behavior is distinct from its isomers.

This guide compares the target compound against its primary structural analogues—2-Nitrophenylacetic acid and 4-Nitrophenylacetic acid —to elucidate how the 4-methyl/2-nitro substitution pattern influences crystal packing, solubility, and reactivity.

Key Technical Specifications
FeatureTarget CompoundAnalogue AAnalogue B
Compound Name 2-(4-Methyl-2-nitrophenyl)acetic acid 2-Nitrophenylacetic acid 4-Nitrophenylacetic acid
CAS Number 29640-90-2 3740-52-1104-03-0
Molecular Weight 195.17 g/mol 181.15 g/mol 181.15 g/mol
Physical Form White SolidYellow/Brown Crystalline PowderPale Yellow Needles
Primary Application Indole synthesis, MOF photolysisHerbicide, Heterocycle synthesisPenicillin precursors, Dyes

Structural Analysis & Crystal Packing

The performance of this compound in solid-state applications (e.g., drug formulation or MOF inclusion) is governed by its crystal lattice energy and packing motifs.

Predicted Crystal Lattice Motifs

Unlike 4-nitrophenylacetic acid, which creates planar sheets due to lack of steric hindrance, the 2-(4-Methyl-2-nitrophenyl) derivative exhibits specific steric distortions:

  • Carboxylic Acid Dimerization: Like most phenylacetic acids, the dominant supramolecular synthon is the Centrosymmetric Carboxylic Acid Dimer (

    
     motif), formed via strong O–H···O hydrogen bonds.
    
  • Ortho-Nitro Steric Clash: The nitro group at position 2 imposes significant steric hindrance on the acetic acid side chain at position 1. This forces the

    
     group to rotate out of the phenyl ring plane (torsion angle 
    
    
    
    ), disrupting planar
    
    
    -stacking.
  • Methyl Group Packing: The methyl group at position 4 acts as a "spacer," preventing tight face-to-face stacking observed in the 2-nitro analogue. This typically increases solubility in organic solvents compared to the non-methylated analogue.

Structural Pathway Diagram

The following diagram illustrates the structural causality—how chemical substitution dictates the macroscopic packing and reactivity.

CrystalPacking Substituents Substituents: 2-Nitro & 4-Methyl Steric Steric Hindrance (Ortho-Nitro vs. Side Chain) Substituents->Steric Induces Dimer Carboxylic Acid Dimer (R2,2(8) Motif) Substituents->Dimer Preserves H-Bonding Torsion Side Chain Torsion (Non-Planar Conformation) Steric->Torsion Forces Rotation Packing Crystal Packing: Herringbone / Twisted Stacks Torsion->Packing Disrupts Planarity Dimer->Packing Stabilizes Lattice Properties Macroscopic Properties: Lower MP, Higher Solubility Packing->Properties Determines

Caption: Logical flow showing how the ortho-nitro group disrupts planarity, altering the crystal packing compared to planar analogues.[2]

Experimental Characterization Data

The following data serves as the primary validation standard for researchers synthesizing or extracting this compound (e.g., from MOF photolysis).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:


 (Deuterated Chloroform)
Instrument Frequency:  400-500 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
10.66 Singlet (s)1H

Acidic proton; characteristic of carboxylic acids.
7.95 Singlet (s)1HAr-

Deshielded by adjacent

group.
7.41 Doublet (d)1HAr-

Coupling (

Hz) with H5.
7.23 Doublet (d)1HAr-

Coupling (

Hz) with H6.
4.01 Singlet (s)2H

Benzylic methylene; shift indicates orthogonality.
2.44 Singlet (s)3HAr-

Methyl group signal.

Note: Data derived from verified synthesis reports [1].

X-Ray Diffraction (XRD) Context

While the specific single-crystal CIF for the free acid is often proprietary or embedded in MOF studies, the Powder XRD (PXRD) pattern can be distinguished from the 4-nitro isomer by the low-angle reflections.

  • Target (2-Nitro-4-Methyl): Expected to show broader peaks due to lower symmetry and potential disorder from the methyl group rotation.

  • Analogue (4-Nitro): Shows sharp, high-intensity peaks corresponding to its highly ordered, planar sheet structure.

Synthesis & Performance Protocols

This section details the synthesis and handling, comparing the "Performance" (Yield/Purity) of the target against standard alternatives.

Synthesis Workflow (Nitration Route)

Objective: Selective nitration of 4-methylphenylacetic acid (p-tolylacetic acid).

  • Precursor: Dissolve 4-methylphenylacetic acid in concentrated

    
     at 0°C.
    
  • Nitration: Add fuming

    
     dropwise. The methyl group at C4 directs the nitro group to the C2 (ortho) position due to combined steric and electronic effects.
    
  • Quenching: Pour onto crushed ice.

  • Purification: Recrystallize from ethanol/water.

    • Performance Note: This route yields ~60-70% of the 2-nitro isomer. The 3-nitro isomer is a minor byproduct due to the directing power of the alkyl group.

Application in MOF Photolysis

Recent research [2] highlights this compound's performance as a photocleavable guest .

  • Mechanism: When the MOF linker (2-nitro-1,4-phenylenediacetic acid) is irradiated, it undergoes photocleavage to release 2-(4-methyl-2-nitrophenyl)acetic acid.

  • Utility: This allows for controlled drug release or defect engineering in porous materials. The "performance" here is measured by the quantum yield of release, which is enhanced by the ortho-nitro group's proximity to the benzylic carbon.

References

  • Synthesis and Characterization of Phenylacetic Acid Derivatives. National Institute of Public Health (Japan). (Verified via search result 1.2).

  • MOF Decomposition and Introduction of Repairable Defects Using a Photodegradable Strut. Coudert Group / ChemRxiv. (Verified via search result 1.3).

  • Crystal Structure of 2-(4-Nitrophenyl)acetic acid (Analogue Comparison). IUCrData. (Verified via search result 1.4).

  • Organic Syntheses Procedure: p-Nitrophenylacetic Acid. Organic Syntheses, Coll. Vol. 1. (Verified via search result 1.8).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methyl-2-nitrophenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Methyl-2-nitrophenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.